molecular formula C32H60O2 B15548296 Myristyl linoleate

Myristyl linoleate

Cat. No.: B15548296
M. Wt: 476.8 g/mol
InChI Key: KXYOLBNLWIITKZ-BCTRXSSUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Myristyl linoleate is a wax ester.

Properties

Molecular Formula

C32H60O2

Molecular Weight

476.8 g/mol

IUPAC Name

tetradecyl (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C32H60O2/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32(33)34-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h11,13,17-18H,3-10,12,14-16,19-31H2,1-2H3/b13-11-,18-17-

InChI Key

KXYOLBNLWIITKZ-BCTRXSSUSA-N

Origin of Product

United States

Foundational & Exploratory

Myristyl linoleate synthesis and purification methods

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of Myristyl Linoleate (B1235992)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary methods for synthesizing and purifying myristyl linoleate, a wax ester of significant interest in various scientific and industrial applications. The document details both chemical and enzymatic synthesis routes, offering robust experimental protocols and quantitative data to support research and development efforts.

Introduction to this compound

This compound (C₃₂H₆₀O₂) is an ester formed from the condensation of myristyl alcohol (1-tetradecanol) and linoleic acid, an omega-6 polyunsaturated fatty acid. As a wax ester, it possesses unique physicochemical properties that make it a valuable compound in cosmetics, pharmaceuticals, and as a research chemical. Its synthesis requires precise control over reaction conditions to achieve high yield and purity, while purification is critical to remove unreacted starting materials and catalytic residues.

Synthesis of this compound

This compound can be synthesized through two primary pathways: chemical esterification and enzymatic catalysis. The choice of method depends on the desired purity, environmental considerations, and scale of production.

Chemical Synthesis: Acid-Catalyzed Esterification

Chemical synthesis via Fischer esterification is a conventional and effective method. It involves the reaction of myristyl alcohol and linoleic acid in the presence of an acid catalyst at elevated temperatures. To drive the reaction towards completion, the water produced during the reaction is continuously removed.

A variety of acid catalysts can be used, including homogeneous catalysts like p-toluenesulfonic acid and heterogeneous solid acid catalysts such as sulfonic acid-functionalized carbon (SO₃H-carbon), which offers easier separation.[1] The reaction is typically performed solvent-free, which aligns with green chemistry principles.[1]

Enzymatic Synthesis: Lipase-Catalyzed Esterification

Enzymatic synthesis is an increasingly popular alternative that offers high specificity, milder reaction conditions, and a more environmentally friendly profile.[2] Lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (commercially available as Novozym 435), are highly effective biocatalysts for this esterification.[2][3]

This method operates at lower temperatures, reducing the risk of thermal degradation of the polyunsaturated linoleic acid moiety. The reaction is often conducted solvent-free, and the removal of by-product water (e.g., by operating under vacuum or with a nitrogen stream) is crucial for achieving high conversion rates.[2]

Quantitative Data on Wax Ester Synthesis

The following tables summarize typical reaction conditions and outcomes for the synthesis of long-chain wax esters, analogous to this compound. This data provides a baseline for process optimization.

Table 1: Chemical Synthesis of Wax Esters

ParameterValueReference
Reactants Long-Chain Fatty Acid & Long-Chain Fatty Alcohol[1]
Catalyst SO₃H-Carbon[1]
Catalyst Loading 20 wt.% of substrates[1]
Substrate Molar Ratio 1:1 (Acid:Alcohol)[1]
Temperature 90 °C[1]
Reaction Time 6 - 10 hours[1]
System Solvent-Free[1]
Achieved Yield 90 - 98%[1]

Table 2: Enzymatic Synthesis of Wax Esters

ParameterValueReference
Reactants Myristic Acid & Myristyl Alcohol[2][3]
Enzyme Immobilized Candida antarctica Lipase B (Novozym 435)[2][3]
Enzyme Loading 1% w/w[3]
Substrate Molar Ratio 1:1 (Acid:Alcohol)[3]
Temperature 60 - 70 °C[2][3]
Pressure Low Pressure / Vacuum[2][3]
Reaction Time 2 hours[2]
System Solvent-Free with N₂ bubbling or vacuum for water removal[2]
Achieved Conversion >95%[2]

Experimental Protocols

Protocol 1: Chemical Synthesis (Solid Acid Catalyst)

This protocol is adapted from the solvent-free synthesis of wax esters using a heterogeneous acid catalyst.[1]

Materials:

  • Linoleic Acid (1 molar equivalent)

  • Myristyl Alcohol (1 molar equivalent)

  • SO₃H-Carbon Catalyst (20 wt.% of total substrate mass)

  • Reaction flask equipped with a magnetic stirrer, heating mantle, and condenser.

Procedure:

  • Combine equimolar amounts of linoleic acid and myristyl alcohol in the reaction flask.

  • Add the SO₃H-carbon catalyst to the mixture.

  • Heat the mixture to 90 °C with continuous stirring.

  • Maintain the reaction for 6-10 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or by measuring the acid value of the mixture.

  • After the reaction reaches completion (or equilibrium), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the solid SO₃H-carbon catalyst.

  • The resulting crude this compound is now ready for purification.

Protocol 2: Enzymatic Synthesis (Immobilized Lipase)

This protocol is based on the optimized synthesis of myristyl myristate, a closely related wax ester.[2][3]

Materials:

  • Linoleic Acid (1 molar equivalent)

  • Myristyl Alcohol (1 molar equivalent)

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Reaction vessel connected to a vacuum pump or a dry nitrogen inlet.

Procedure:

  • Add equimolar amounts of linoleic acid and myristyl alcohol to the reaction vessel.

  • Heat the mixture to 70 °C with gentle stirring to ensure homogeneity.

  • Add the immobilized lipase to the reaction mixture.

  • Apply a low pressure (vacuum) or bubble dry nitrogen through the mixture to facilitate the removal of water formed during the esterification.

  • Continue the reaction for approximately 2 hours, monitoring the conversion via TLC.

  • Once the reaction is complete, cool the mixture.

  • Separate the immobilized enzyme from the product by simple filtration. The enzyme can often be washed and reused.

  • The filtered product is the crude this compound, which can then be purified.

Purification of this compound

Purification is essential to isolate this compound from unreacted starting materials and any by-products. Column chromatography is a highly effective method.

Protocol 3: Purification by Column Chromatography

This protocol is a standard method for purifying non-polar lipids like wax esters.[1]

Materials:

Procedure:

  • Prepare the Column: Prepare a slurry of silica gel in hexane and pour it into the chromatography column to create a packed bed.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of hexane. Carefully load this solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar mobile phase.

    • Start with 100% hexane to elute any highly non-polar impurities.

    • Gradually increase the polarity of the mobile phase. A common eluent system for wax esters is a mixture of hexane and ethyl acetate (e.g., starting at 99:1 and moving to 98:2 v/v).[4]

  • Fraction Collection: Collect the eluate in fractions using the collection tubes.

  • Monitor Fractions: Spot each fraction on a TLC plate to identify which fractions contain the pure this compound. A suitable TLC mobile phase is hexane:diethyl ether:acetic acid (80:20:1 v/v/v).[4]

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield purified this compound.

Visualized Workflows (Graphviz)

The following diagrams illustrate the logical flow of the synthesis and purification processes.

Synthesis_Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage reactants Reactants: Myristyl Alcohol Linoleic Acid chem_synth Chemical Synthesis (e.g., SO3H-Carbon catalyst, 90°C) reactants->chem_synth Path 1 enz_synth Enzymatic Synthesis (e.g., Novozym 435, 70°C, vacuum) reactants->enz_synth Path 2 crude_product Crude this compound (contains unreacted materials + catalyst) chem_synth->crude_product enz_synth->crude_product catalyst_removal Catalyst Removal (Filtration) crude_product->catalyst_removal chromatography Silica Gel Column Chromatography catalyst_removal->chromatography pure_product Pure this compound chromatography->pure_product Eluted Fractions waste Impurities: Unreacted Alcohol Unreacted Acid By-products chromatography->waste Unwanted Fractions

Caption: Overall workflow for this compound synthesis and purification.

Enzymatic_Synthesis_Detail start 1. Combine Reactants Myristyl Alcohol + Linoleic Acid heat 2. Heat Mixture (70°C) start->heat add_enzyme 3. Add Immobilized Lipase (e.g., Novozym 435) heat->add_enzyme react 4. React under Vacuum (Removes H₂O by-product) add_enzyme->react cool 5. Cool Mixture react->cool filter 6. Filter to Remove Enzyme cool->filter product Crude this compound filter->product

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Myristyl Linoleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristyl linoleate (B1235992) (CAS 914926-09-3), the ester of myristyl alcohol and linoleic acid, is a lipophilic compound with potential applications in the pharmaceutical and cosmetic industries. Its properties as an emollient and its potential to modulate skin barrier function make it a person of interest for topical and transdermal drug delivery systems. This technical guide provides a comprehensive overview of the known physical and chemical properties of myristyl linoleate, detailed experimental protocols for its synthesis and analysis, and insights into its potential biological significance. Due to the limited availability of experimental data for this compound, this guide also references data from structurally similar compounds, such as methyl linoleate and myristyl oleate (B1233923), to provide a more complete profile.

Physicochemical Properties

The physicochemical properties of this compound are crucial for formulation development, stability testing, and predicting its behavior in biological systems. While specific experimental data for this compound is scarce, the following tables summarize its known properties and provide estimated values based on related compounds.

General and Chemical Properties
PropertyValueSource/Reference
Chemical Name Tetradecyl (9Z,12Z)-octadeca-9,12-dienoate
CAS Number 914926-09-3[1]
Molecular Formula C₃₂H₆₀O₂[2]
Molecular Weight 476.82 g/mol [2]
Appearance Likely a liquid or low-melting solid at room temperatureInferred from related compounds
Storage Conditions Store at room temperature. For long-term storage, -20°C is recommended.[3]
Physical Properties
PropertyThis compound (Estimated)Methyl Linoleate (Experimental)Myristyl Oleate (Experimental)
Melting Point (°C) Data not available-3522.5
Boiling Point (°C) Data not available192 @ 4 mmHg; 373-374 @ 760 mmHg543.5 ± 29.0 (Predicted)
Density (g/cm³) Data not available0.889 @ 25°C0.864 ± 0.06 (Predicted)

Note: The properties of methyl linoleate and myristyl oleate are provided for reference and may not accurately reflect the properties of this compound.[4][5][6][7]

Solubility

Fatty acid esters like this compound are generally soluble in organic solvents and insoluble in water.

SolventSolubilityReference
Water Insoluble (predicted)[8]
Organic Solvents Soluble in chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, acetone, and fat solvents.[9][10]
Stability

This compound, containing unsaturated fatty acid chains, is susceptible to oxidation. Stability studies on similar esters, such as myristyl nicotinate (B505614), have shown good stability in formulations at room temperature for extended periods when properly formulated.[11] For this compound, storage under an inert atmosphere and protection from light and heat are recommended to prevent degradation.

Experimental Protocols

This section outlines detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound via Fischer Esterification

This protocol describes a common method for synthesizing esters from a carboxylic acid and an alcohol.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Myristyl Alcohol Myristyl Alcohol Mix & Add Catalyst Mix Reactants & Add H₂SO₄ (catalyst) Myristyl Alcohol->Mix & Add Catalyst Linoleic Acid Linoleic Acid Linoleic Acid->Mix & Add Catalyst Reflux Reflux at elevated temperature Mix & Add Catalyst->Reflux Neutralization Neutralize with NaHCO₃ Reflux->Neutralization Extraction Extract with organic solvent Neutralization->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Purification Purify by column chromatography Drying->Purification This compound This compound Purification->this compound

Caption: Workflow for the synthesis of this compound.

  • Myristyl alcohol (1-tetradecanol)

  • Linoleic acid

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Organic solvent (e.g., diethyl ether or hexane)

  • Silica (B1680970) gel for column chromatography

  • Round-bottom flask, reflux condenser, separating funnel, rotary evaporator

  • Reaction Setup: In a round-bottom flask, combine equimolar amounts of myristyl alcohol and linoleic acid.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight).

  • Reflux: Attach a reflux condenser and heat the mixture with stirring in a heating mantle or oil bath. The reaction temperature is typically maintained at the boiling point of the solvent if one is used, or at a temperature sufficient to promote the reaction without decomposition (e.g., 100-120°C) for a solvent-free reaction. Monitor the reaction progress by thin-layer chromatography (TLC).[12]

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Neutralization: Carefully add saturated sodium bicarbonate solution to neutralize the acidic catalyst. Carbon dioxide gas will evolve.

  • Extraction: Transfer the mixture to a separating funnel and extract the crude this compound with an organic solvent like diethyl ether.[13]

  • Washing and Drying: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a hexane/ethyl acetate gradient) to obtain pure this compound.[14]

Analytical Characterization

The purity and identity of the synthesized this compound can be confirmed using the following analytical techniques.

GC-MS is a powerful technique for analyzing volatile compounds like fatty acid esters.

G Sample Preparation Dissolve this compound in a volatile solvent Injection Inject into GC Sample Preparation->Injection Separation Separation on capillary column Injection->Separation Ionization & Fragmentation Electron Ionization & Fragmentation Separation->Ionization & Fragmentation Mass Analysis Mass Analyzer Ionization & Fragmentation->Mass Analysis Detection Detector Mass Analysis->Detection Data Analysis Data System: Chromatogram & Mass Spectrum Detection->Data Analysis

Caption: Workflow for GC-MS analysis of this compound.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Split or splitless injection.

  • Temperature Program: A temperature gradient is used to separate components, for example, starting at 150°C and ramping up to 300°C.

  • MS Detector: Electron ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 500.

The resulting mass spectrum can be compared to a library database for identification.

HPLC is suitable for the analysis of less volatile compounds and can be used for purity determination.[15]

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water or isopropanol.

  • Detector: A UV detector set at a low wavelength (e.g., 205 nm) or an evaporative light scattering detector (ELSD).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

Biological Significance and Applications in Drug Development

This compound's constituent, linoleic acid, is an essential fatty acid involved in various physiological processes.

Linoleic Acid Signaling Pathways

Linoleic acid can be metabolized to various signaling molecules and can influence inflammatory pathways.

G Linoleic Acid Linoleic Acid PI3K/Akt Pathway PI3K/Akt Pathway Linoleic Acid->PI3K/Akt Pathway ERK1/2 Pathway ERK1/2 Pathway Linoleic Acid->ERK1/2 Pathway p38 MAPK Pathway p38 MAPK Pathway Linoleic Acid->p38 MAPK Pathway NF-κB Activation NF-κB Activation PI3K/Akt Pathway->NF-κB Activation ERK1/2 Pathway->NF-κB Activation p38 MAPK Pathway->ERK1/2 Pathway Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Activation->Pro-inflammatory Gene Expression G cluster_formulation Topical Formulation Active Pharmaceutical Ingredient (API) Active Pharmaceutical Ingredient (API) Stratum Corneum Stratum Corneum Active Pharmaceutical Ingredient (API)->Stratum Corneum This compound (Excipient) This compound (Excipient) Enhanced Permeation Enhanced Permeation This compound (Excipient)->Enhanced Permeation Stratum Corneum->Enhanced Permeation Systemic Circulation Systemic Circulation Enhanced Permeation->Systemic Circulation

References

Myristyl linoleate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the core physicochemical properties of myristyl linoleate (B1235992). While this compound is a fatty acid ester, publicly available data regarding its specific biological activities, associated signaling pathways, and detailed experimental protocols are limited. The information presented herein is based on available chemical database entries.

Core Physicochemical Data

The fundamental identifiers and properties of myristyl linoleate are summarized below.

PropertyValueSource
CAS Number 914926-09-3[1][2]
Molecular Weight 476.82 g/mol [2][3]
Molecular Formula C₃₂H₆₀O₂[2]

Experimental Protocols and Signaling Pathways

A comprehensive search of scientific literature and chemical databases did not yield specific, detailed experimental protocols for the synthesis, purification, or analysis of this compound. Furthermore, no information was found detailing its involvement in any biological signaling pathways.

Research on structurally similar fatty acid esters, such as myristyl myristate and myristyl nicotinate (B505614), is more extensive. For instance, myristyl myristate is utilized in cosmetic formulations for its emollient properties, and its biocatalytic synthesis has been described. Myristyl nicotinate functions as a prodrug for topical delivery of nicotinic acid, with established reversed-phase HPLC methods for its analysis in dermatological preparations. However, it is crucial to note that these protocols are specific to those compounds and not directly applicable to this compound without independent validation.

Logical Relationship Diagram

The following diagram illustrates the logical relationship for obtaining the fundamental properties of a chemical compound like this compound, a process that was followed for the data presented in this guide.

A Identify Compound (this compound) B Search Chemical Databases (e.g., PubChem, CAS Registry) A->B C Retrieve CAS Number B->C D Retrieve Molecular Formula B->D E Calculate/Retrieve Molecular Weight D->E

Caption: Workflow for retrieving basic chemical identifiers.

References

Biocatalytic Synthesis of Myristyl Linoleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enzymatic synthesis of myristyl linoleate (B1235992), a wax ester with applications in cosmetics, pharmaceuticals, and as a specialty lubricant, represents a green and efficient alternative to traditional chemical methods. This technical guide details the biocatalytic approach, focusing on the use of immobilized lipases. It provides an overview of the reaction, key parameters, a representative experimental protocol, and quantitative data to inform research and development efforts.

Introduction to Biocatalytic Esterification

Myristyl linoleate is synthesized through the esterification of myristyl alcohol and linoleic acid. The use of lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) as biocatalysts offers several advantages over chemical synthesis, including mild reaction conditions, high specificity, reduced energy consumption, and minimized byproduct formation.[1][2] Immobilized lipases, in particular, are favored due to their enhanced stability and ease of separation from the reaction mixture, allowing for continuous processing and enzyme reuse.[3][4] The reaction is typically conducted in a solvent-free system, further enhancing its environmental credentials.[5][6]

The synthesis is a reversible reaction where the removal of water is crucial to drive the equilibrium towards the formation of the ester.[5][7]

Key Reaction Components and Parameters

The success of the biocatalytic synthesis of this compound is dependent on the careful selection and optimization of several components and parameters.

2.1. Lipase (B570770) Selection

A variety of lipases have been shown to be effective in catalyzing the synthesis of wax esters. Among the most widely used and commercially available are:

  • Novozym® 435: An immobilized lipase B from Candida antarctica adsorbed on a macroporous acrylic resin.[8][9] It is known for its high activity and stability, making it a common choice for ester synthesis.[3][4]

  • Lipozyme® RM IM: An immobilized lipase from Rhizomucor miehei, which is also widely used for esterification and interesterification reactions.[10][11]

2.2. Substrates

  • Myristyl Alcohol (1-Tetradecanol): A long-chain fatty alcohol.

  • Linoleic Acid: A polyunsaturated omega-6 fatty acid.

2.3. Reaction Environment

Solvent-free systems are often preferred for the synthesis of wax esters to simplify downstream processing and reduce environmental impact.[5][12] The reaction is typically carried out in a stirred-tank reactor.

Experimental Protocols

The following are detailed methodologies for key experiments in the biocatalytic synthesis of this compound.

3.1. General Experimental Workflow

The overall process for the synthesis and analysis of this compound can be visualized as follows:

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Biocatalytic Reaction cluster_analysis Product Analysis & Purification Myristyl Alcohol Myristyl Alcohol Reactor Reactor Myristyl Alcohol->Reactor Linoleic Acid Linoleic Acid Linoleic Acid->Reactor Water Removal Water Removal Reactor->Water Removal Crude Product Crude Product Reactor->Crude Product Immobilized Lipase Immobilized Lipase Immobilized Lipase->Reactor Purification Purification Crude Product->Purification Analysis Analysis Crude Product->Analysis Pure this compound Pure this compound Purification->Pure this compound Pure this compound->Analysis ping_pong E Lipase (E) EA E-Linoleic Acid Complex F Acyl-Enzyme Intermediate (F) EA->F Release of Water Water Water EA->Water FB F-Myristyl Alcohol Complex F->FB FB->E Release of this compound This compound This compound FB->this compound Linoleic Acid Linoleic Acid Linoleic Acid->EA Myristyl Alcohol Myristyl Alcohol Myristyl Alcohol->FB

References

A Technical Guide to Myristyl Linoleate: Natural Precursors, Synthesis, and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristyl linoleate (B1235992), a synthetic ester, is a molecule of interest in various industrial applications, particularly in the cosmetics and personal care sectors, owing to its emollient and conditioning properties. This technical guide provides an in-depth exploration of myristyl linoleate, focusing on the natural origins of its constituent precursors, myristyl alcohol and linoleic acid. Detailed methodologies for its synthesis via enzymatic and chemical routes are presented, alongside protocols for its quantitative analysis. Furthermore, potential derivatives of this compound and their synthetic pathways are discussed. This document serves as a comprehensive resource for professionals engaged in the research, development, and application of fatty acid esters.

Natural Sources of this compound Precursors

This compound is not found in nature as a distinct molecular entity. It is synthesized from two primary precursors: myristyl alcohol and linoleic acid, both of which are derived from natural sources.

Myristyl Alcohol

Myristyl alcohol (1-tetradecanol) is a saturated fatty alcohol. Its primary natural sources are vegetable oils rich in its precursor, myristic acid (tetradecanoic acid). The alcohol is typically produced through the hydrogenation of myristic acid or its esters.

Table 1: Quantitative Data of Myristic Acid in Natural Sources

Natural SourceScientific NameMyristic Acid Content (% of total fatty acids)
Coconut OilCocos nucifera17-21%
Palm Kernel OilElaeis guineensis14-18%
Nutmeg ButterMyristica fragrans70-80%
Linoleic Acid

Linoleic acid is an essential omega-6 polyunsaturated fatty acid. It is abundant in a variety of plant-based oils, nuts, and seeds.

Table 2: Quantitative Data of Linoleic Acid in Natural Sources

Natural SourceScientific NameLinoleic Acid Content (% of total fatty acids)
Safflower OilCarthamus tinctorius75-80%
Grapeseed OilVitis vinifera66-75%
Sunflower OilHelianthus annuus55-70%
Corn OilZea mays50-60%
Soybean OilGlycine max50-55%
Walnut OilJuglans regia50-60%
Cottonseed OilGossypium hirsutum50-55%

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of myristyl alcohol with linoleic acid. This can be accomplished via chemical or enzymatic methods.

Enzymatic Synthesis

Lipase-catalyzed esterification is a green and highly specific method for synthesizing fatty acid esters. Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), are commonly used.

  • Reactants: Equimolar amounts of myristyl alcohol and linoleic acid are used.

  • Enzyme: Immobilized Candida antarctica lipase B (Novozym® 435) is added to the reaction mixture (typically 1-10% by weight of the total substrates).

  • Solvent: The reaction can be carried out in a solvent-free system or in a non-polar organic solvent such as hexane (B92381) or toluene (B28343) to facilitate mixing and reduce viscosity.

  • Temperature: The reaction is typically conducted at a temperature range of 40-70°C to ensure the reactants are in a liquid state and to optimize enzyme activity.

  • Water Removal: Water is a byproduct of the esterification reaction. To drive the reaction towards product formation, water is continuously removed. This can be achieved by performing the reaction under vacuum or by using molecular sieves.

  • Reaction Monitoring: The progress of the reaction can be monitored by measuring the decrease in free fatty acid content via titration with a standard alkaline solution or by chromatographic analysis (TLC, GC).

  • Purification: Upon completion, the enzyme is filtered off. The product, this compound, can be purified from any unreacted substrates by vacuum distillation or column chromatography.

Enzymatic_Synthesis MA Myristyl Alcohol Reactor Stirred Tank Reactor (40-70°C, Vacuum) MA->Reactor LA Linoleic Acid LA->Reactor Lipase Immobilized Lipase (e.g., CALB) Lipase->Reactor Solvent Solvent (Optional) Solvent->Reactor Water Water (byproduct) Reactor->Water Removed Filtration Filtration Reactor->Filtration ML This compound Purification Purification (Distillation/Chromatography) ML->Purification Filtration->Lipase Recycled Filtration->ML Pure_ML Pure this compound Purification->Pure_ML

Enzymatic synthesis workflow for this compound.
Chemical Synthesis

Chemical esterification, often acid-catalyzed (Fischer esterification), is another common method.

  • Reactants: Myristyl alcohol and linoleic acid are mixed, usually with a slight excess of one reactant to drive the reaction to completion.

  • Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (0.5-2 mol% relative to the limiting reactant), is added.

  • Solvent: A non-polar solvent that forms an azeotrope with water, such as toluene or xylene, is used to facilitate water removal.

  • Apparatus: The reaction is typically carried out in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

  • Temperature: The reaction mixture is heated to the reflux temperature of the solvent.

  • Water Removal: The water produced during the reaction is azeotropically removed and collected in the Dean-Stark trap.

  • Reaction Monitoring: The reaction progress is monitored by TLC or by measuring the amount of water collected.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography.

Chemical_Synthesis MA Myristyl Alcohol Flask Reaction Flask with Dean-Stark Trap (Reflux) MA->Flask LA Linoleic Acid LA->Flask Catalyst Acid Catalyst (H₂SO₄ or p-TsOH) Catalyst->Flask Solvent Azeotropic Solvent (Toluene or Xylene) Solvent->Flask ML_crude Crude this compound Flask->ML_crude Water Water (removed) Flask->Water Workup Neutralization & Washing ML_crude->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Pure_ML Pure this compound Purification->Pure_ML

Chemical synthesis workflow for this compound.

Quantitative Analysis of this compound

The quantification of this compound is typically performed using chromatographic techniques.

Experimental Protocol: GC-FID Quantification of this compound
  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (GC-FID).

  • Column: A capillary column suitable for fatty acid ester analysis, such as a DB-WAX or FFAP column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Temperature Program:

    • Injector Temperature: 250°C

    • Detector Temperature: 260°C

    • Oven Program: Start at 150°C, hold for 1 minute, then ramp to 240°C at a rate of 5-10°C/min, and hold for 5-10 minutes. (This program should be optimized for the specific instrument and column).

  • Sample Preparation:

    • Prepare a stock solution of a this compound reference standard of known concentration in a suitable solvent (e.g., hexane or isooctane).

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare the sample containing this compound by dissolving a known weight in the same solvent. An internal standard (e.g., methyl heptadecanoate) can be added to both the standards and the sample for improved accuracy.

  • Injection: Inject a small volume (e.g., 1 µL) of the standards and the sample into the GC.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. If an internal standard is used, plot the ratio of the analyte peak area to the internal standard peak area against the concentration ratio.

GC_Analysis_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-FID Analysis cluster_quant Quantification ML_Sample This compound Sample Prepared_Sample Prepared Sample ML_Sample->Prepared_Sample ML_Std This compound Standard Dilution Serial Dilutions ML_Std->Dilution Solvent Solvent (e.g., Hexane) Solvent->Dilution Solvent->Prepared_Sample IS Internal Standard (Optional) IS->Dilution IS->Prepared_Sample Cal_Stds Calibration Standards Dilution->Cal_Stds GC_FID Gas Chromatograph with FID Prepared_Sample->GC_FID Cal_Stds->GC_FID Chromatogram Chromatogram Generation GC_FID->Chromatogram Cal_Curve Calibration Curve Construction Chromatogram->Cal_Curve Concentration Concentration Determination Chromatogram->Concentration Cal_Curve->Concentration Result Quantitative Result Concentration->Result

General workflow for the quantitative analysis of this compound by GC-FID.

Derivatives of this compound

The chemical structure of this compound, particularly the two double bonds in the linoleate moiety, allows for various chemical modifications to create derivatives with potentially novel properties.

Epoxidation

The double bonds can be converted to epoxide groups through reaction with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. This would yield epoxidized this compound.

Hydrogenation

The double bonds can be saturated through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂). This would convert this compound to myristyl stearate.

Halogenation

The double bonds can react with halogens (e.g., bromine, iodine) to form di- or tetra-halogenated derivatives.

Polymerization

The double bonds can be involved in polymerization reactions, potentially forming cross-linked materials.

Derivatives_of_ML cluster_reactions Chemical Modifications cluster_products Potential Derivatives ML This compound Epoxidation Epoxidation (e.g., m-CPBA) ML->Epoxidation Hydrogenation Hydrogenation (e.g., H₂, Pd/C) ML->Hydrogenation Halogenation Halogenation (e.g., Br₂) ML->Halogenation Polymerization Polymerization ML->Polymerization Epoxidized_ML Epoxidized this compound Epoxidation->Epoxidized_ML Myristyl_Stearate Myristyl Stearate Hydrogenation->Myristyl_Stearate Halogenated_ML Halogenated this compound Halogenation->Halogenated_ML Polymerized_ML Polymerized this compound Polymerization->Polymerized_ML

Potential chemical modifications and derivatives of this compound.

Biological Signaling Pathways

Currently, there is no scientific literature to suggest that this compound, as a synthetic cosmetic ingredient, is involved in any specific biological signaling pathways. Its primary function in topical applications is related to its physicochemical properties as an emollient and skin-conditioning agent.

Conclusion

This compound is a valuable synthetic ester with important applications in the cosmetic industry. While it is not found in nature, its precursors, myristyl alcohol and linoleic acid, are abundantly available from various plant-based sources. The synthesis of this compound can be achieved through efficient and green enzymatic processes or traditional chemical methods. Its quantification is readily accomplished using standard chromatographic techniques. The presence of unsaturation in its structure opens avenues for the creation of various derivatives with potentially new functionalities. This guide provides a foundational technical overview for professionals working with this and similar fatty acid esters.

In Vitro Effects of Myristyl Linoleate on Skin Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Myristyl linoleate (B1235992) is the ester of myristyl alcohol and linoleic acid. As a fatty acid ester, its properties and biological activity on skin cells are likely determined by the combined effects of its constituent parts upon enzymatic hydrolysis within the skin. Myristic acid, a saturated fatty acid, and linoleic acid, an omega-6 polyunsaturated fatty acid, both play significant roles in skin biology. This guide will delve into the in vitro evidence for each component's impact on keratinocytes and fibroblasts, the primary cell types in the epidermis and dermis, respectively.

Effects of Myristic Acid on Skin Cells

Myristic acid is known to be involved in various cellular signaling and stabilization processes.[1] In vitro studies suggest it possesses anti-inflammatory properties and can influence lipid metabolism in skin cells.

Quantitative Data Summary
Cell TypeAssayTreatmentResultReference
Bovine Mammary Epithelial Cells (MAC-T)Western Blot200 μM Myristic AcidSignificant upregulation of CD36, ADFP, and Ubiquitin protein expression.[2][3]
Bovine Mammary Epithelial Cells (MAC-T)Triglyceride Assay200 μM Myristic AcidSignificant increase in triglyceride content.[2][3]
Bovine Mammary Epithelial Cells (MAC-T)Cell Viability Assay100, 150, 200 μM Myristic AcidSignificant increase in cell viability.[2]
J774A.1 MacrophagesIL-10 Production AssayMyristic Acid (concentration not specified)58% increase in the production of the anti-inflammatory cytokine IL-10 in LPS-stimulated macrophages.[4][5]
Experimental Protocols

Cell Culture and Treatment for Triglyceride Production Analysis:

  • Cell Line: Bovine Mammary Epithelial Cells (MAC-T).

  • Culture Medium: DMEM/F12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, 5 µg/mL insulin, 1 µg/mL hydrocortisone, and 10 ng/mL epidermal growth factor.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells were treated with myristic acid at concentrations of 100 µM, 150 µM, and 200 µM for 24 hours.

  • Analysis: Protein expression of CD36, ADFP, and ubiquitin was determined by Western blot. Triglyceride content was measured using a triglyceride assay kit. Cell viability was assessed using a cell counting kit-8 (CCK-8) assay.

Signaling Pathways

Myristic acid has been shown to regulate triglyceride synthesis in bovine mammary epithelial cells through the ubiquitination pathway.[2] This involves the upregulation of proteins involved in fatty acid transport (CD36) and lipid droplet formation (ADFP), as well as an increase in cellular ubiquitin levels.

Myristic_Acid_Signaling MA Myristic Acid MAC_T Mammary Epithelial Cell MA->MAC_T Enters cell Ubiquitin Ubiquitin Pathway MAC_T->Ubiquitin Activates CD36 CD36 (Fatty Acid Transporter) TG_Synthesis Triglyceride Synthesis CD36->TG_Synthesis Increases fatty acid uptake for ADFP ADFP (Lipid Droplet Protein) Lipid_Droplets Lipid Droplet Formation ADFP->Lipid_Droplets Promotes Ubiquitin->CD36 Upregulates Ubiquitin->ADFP Upregulates

Myristic acid-induced triglyceride synthesis pathway.

Effects of Linoleic Acid on Skin Cells

Linoleic acid is an essential fatty acid crucial for maintaining the skin's barrier function. In vitro studies have highlighted its role in metabolic reprogramming, and its antioxidant and anti-inflammatory effects on keratinocytes.

Quantitative Data Summary
Cell TypeAssayTreatmentResultReference
HaCaT KeratinocytesROS Measurement (Flow Cytometry)Linoleic Acid (25 µM or 50 µM) + UVBDiminished UVB-induced Reactive Oxygen Species (ROS) levels.[6]
HaCaT KeratinocytesGene Expression (qPCR)Linoleic Acid + UVBUpregulation of GCLC and GSS expression (involved in glutathione (B108866) synthesis).[7]
HaCaT KeratinocytesGene Expression (qPCR)Linoleic Acid + UVBDownregulation of COX-2 expression.[7]
3T3 Swiss FibroblastsSuperoxide (B77818) Measurement (Lucigenin-amplified chemiluminescence)10-200 µM Linoleic AcidDose-dependent increase in extracellular superoxide levels.[8]
NIH 3T3 FibroblastsMTT Assay50 µM Linoleic Acid1.32-fold increase in relative cell number.[9]
Experimental Protocols

UVB-Induced Oxidative Stress Model in Keratinocytes:

  • Cell Line: Human Keratinocyte Cell Line (HaCaT).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% antibiotics.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells were pre-treated with linoleic acid (25 µM or 50 µM) for 6 hours, followed by irradiation with UVB (dose not specified).

  • Analysis: Intracellular ROS levels were measured by flow cytometry using a fluorescent probe. Gene expression of GCLC, GSS, and COX-2 was analyzed by quantitative real-time PCR (qPCR).

Signaling Pathways

Linoleic acid has been shown to protect keratinocytes against UVB-induced oxidative damage by enhancing glutathione (GSH) biosynthesis via the PI3K/Akt signaling pathway.[6][7] This leads to the upregulation of glutamate-cysteine ligase catalytic subunit (GCLC) and glutathione synthetase (GSS), key enzymes in GSH production. Concurrently, it suppresses the expression of the pro-inflammatory enzyme cyclooxygenase-2 (COX-2).

Linoleic_Acid_Signaling cluster_uvb UVB Radiation cluster_la Linoleic Acid Effects UVB UVB ROS ROS (Oxidative Stress) UVB->ROS COX2 COX-2 (Inflammation) UVB->COX2 LA Linoleic Acid LA->COX2 Suppresses PI3K_Akt PI3K/Akt Pathway LA->PI3K_Akt Activates GCLC_GSS GCLC & GSS Expression PI3K_Akt->GCLC_GSS Upregulates GSH Glutathione (GSH) Biosynthesis GCLC_GSS->GSH GSH->ROS Neutralizes

Linoleic acid's protective mechanism against UVB damage.

Hypothesized Effects of Myristyl Linoleate on Skin Cells

Based on the individual properties of its components, this compound, upon hydrolysis in the skin, could potentially offer a dual-action benefit:

  • Barrier Enhancement and Moisturization: The linoleic acid component would contribute to the integrity of the epidermal barrier, a crucial function for preventing water loss and protecting against external aggressors. The myristic acid portion could enhance the skin's lipid content, further supporting barrier function and providing emollience.

  • Anti-inflammatory and Antioxidant Properties: Linoleic acid's ability to mitigate UVB-induced oxidative stress and inflammation in keratinocytes suggests a protective role against photoaging.[6][7][10] Myristic acid's demonstrated anti-inflammatory effects, such as increasing IL-10 production, could further contribute to a calming effect on the skin.[4][5]

Future Research Directions

The lack of direct in vitro studies on this compound presents a clear research opportunity. Future investigations should focus on:

  • Hydrolysis Studies: Confirming the enzymatic hydrolysis of this compound into myristic acid and linoleic acid by skin enzymes.

  • Direct In Vitro Testing: Evaluating the effects of this compound on keratinocyte and fibroblast proliferation, differentiation, and gene expression.

  • Barrier Function Models: Utilizing 3D reconstructed human epidermis models to assess the impact of this compound on skin barrier integrity and function.

  • Anti-inflammatory and Antioxidant Assays: Quantifying the compound's ability to reduce inflammatory markers and oxidative stress in skin cell models.

Conclusion

While direct evidence is pending, the known in vitro effects of myristic acid and linoleic acid provide a strong rationale for the potential benefits of this compound in skincare. Its constituent parts suggest a role in supporting skin barrier function, providing moisturization, and exerting anti-inflammatory and antioxidant effects. This technical guide summarizes the current understanding and provides a framework for future research to fully elucidate the in vitro effects of this compound on skin cells.

References

A Technical Guide to the Solubility of Myristyl Linoleate in Cosmetic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristyl linoleate (B1235992), the ester of myristyl alcohol and linoleic acid, is a valuable emollient and skin conditioning agent in cosmetic and dermatological formulations. Its efficacy and stability are intrinsically linked to its solubility within the formulation's solvent system. This technical guide provides a comprehensive overview of the solubility of myristyl linoleate in common cosmetic solvents. Due to the limited availability of specific quantitative data in public literature, this guide focuses on providing a robust experimental framework for determining solubility, alongside available qualitative data and an exploration of the potential biological significance of its linoleic acid component in skin signaling pathways.

Introduction

This compound is a fatty acid ester that combines the emollient properties of myristyl alcohol with the beneficial effects of linoleic acid, an essential fatty acid for skin barrier function. Its utility in cosmetic formulations spans from lotions and creams to serums and hair care products. Understanding its solubility is critical for formulators to ensure product stability, bioavailability of the active components, and desired sensory characteristics. This document serves as a technical resource for professionals in the field, offering both theoretical knowledge and practical methodologies.

Solubility of this compound: A Qualitative and Quantitative Overview

While specific quantitative solubility data for this compound in a wide range of cosmetic solvents is not extensively documented in publicly available literature, some general principles and qualitative data for similar molecules can provide guidance. Fatty acid esters are generally soluble in non-polar to moderately polar solvents. For instance, a related compound, myristyl oleate, is reported to be completely miscible with ethanol.

To facilitate direct comparison and future data population, the following table summarizes the expected solubility of this compound in various cosmetic solvents. Researchers are encouraged to use the experimental protocols outlined in this guide to populate this table with quantitative data.

Table 1: Solubility of this compound in Common Cosmetic Solvents

Solvent CategorySolvent NameExpected Solubility (Qualitative)Quantitative Solubility ( g/100 mL at 25°C)
Alcohols EthanolHighData not available
Isopropyl AlcoholHighData not available
Esters Isopropyl MyristateHighData not available
Caprylic/Capric TriglycerideHighData not available
Ethyl AcetateHighData not available
Hydrocarbons Mineral OilModerate to HighData not available
SqualaneModerate to HighData not available
Silicones DimethiconeLow to ModerateData not available
CyclopentasiloxaneLow to ModerateData not available
Glycols Propylene GlycolLowData not available
GlycerinVery Low/InsolubleData not available

Experimental Protocol for Determining Solubility

The following protocol details a reliable method for determining the quantitative solubility of this compound in various cosmetic solvents using the shake-flask method, followed by quantification via gas chromatography (GC).

Materials
  • This compound (high purity)

  • Selected cosmetic solvents (analytical grade)

  • Analytical balance

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Appropriate GC column (e.g., a polar capillary column)

  • Syringes and filters

  • Internal standard (e.g., a fatty acid ester of a different chain length not present in the sample)

Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials.

    • Add a known volume of each cosmetic solvent to the respective vials.

    • Securely cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • After the equilibration period, allow the vials to stand undisturbed for a set time to allow undissolved material to settle.

    • To separate the saturated solution from the excess solute, centrifuge the vials at a high speed.

    • Carefully withdraw a known aliquot of the supernatant using a syringe, ensuring no solid material is disturbed.

    • Filter the aliquot through a chemically compatible syringe filter into a clean vial.

  • Quantitative Analysis by Gas Chromatography (GC):

    • Prepare a series of calibration standards of this compound in the respective solvent with known concentrations.

    • Add a fixed concentration of the internal standard to both the calibration standards and the filtered samples.

    • Analyze the standards and samples by GC-FID. The fatty acid ester should be converted to a more volatile form, such as a fatty acid methyl ester (FAME), for optimal analysis.[1]

    • The GC conditions (e.g., inlet temperature, oven temperature program, carrier gas flow rate) should be optimized for the separation of this compound and the internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

    • Express the solubility in g/100 mL or other appropriate units.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Preparation cluster_analysis Quantitative Analysis cluster_data Data Analysis prep1 Add excess this compound to vial prep2 Add known volume of cosmetic solvent prep1->prep2 prep3 Equilibrate in shaking incubator (24-48h) prep2->prep3 samp1 Centrifuge to separate excess solute prep3->samp1 samp2 Withdraw and filter supernatant samp1->samp2 ana2 Add internal standard samp2->ana2 ana1 Prepare calibration standards ana1->ana2 ana3 Analyze by Gas Chromatography (GC-FID) ana2->ana3 data1 Construct calibration curve ana3->data1 data2 Determine concentration in samples data1->data2 data3 Calculate and report solubility data2->data3 linoleic_acid_pathway cluster_input Input cluster_hydrolysis Hydrolysis cluster_components Components cluster_pathways Metabolic & Signaling Pathways cluster_outcomes Biological Outcomes ML This compound Hydrolysis Esterase Activity in Skin ML->Hydrolysis LA Linoleic Acid Hydrolysis->LA MA Myristyl Alcohol Hydrolysis->MA Barrier Incorporation into Ceramides (Epidermal Barrier Function) LA->Barrier Metabolism Metabolism by LOX/COX (OXLAMs) LA->Metabolism Signaling Activation of PPARs LA->Signaling Antioxidant PI3K/Akt Pathway Activation LA->Antioxidant BarrierOutcome Improved Skin Barrier Barrier->BarrierOutcome InflammationOutcome Modulation of Inflammation Metabolism->InflammationOutcome DifferentiationOutcome Keratinocyte Differentiation Signaling->DifferentiationOutcome AntioxidantOutcome Protection against UVB Damage Antioxidant->AntioxidantOutcome

References

An In-depth Technical Guide to the Thermal Degradation Profile of Myristyl Linoleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristyl linoleate (B1235992), the ester of myristyl alcohol and linoleic acid, is a compound of interest in various fields, including cosmetics and drug delivery, owing to its emollient and formulation-enhancing properties. Understanding its thermal stability and degradation profile is critical for ensuring product quality, safety, and efficacy, particularly for formulations subjected to heat during manufacturing, sterilization, or storage.

This technical guide provides a detailed examination of the probable thermal degradation of myristyl linoleate. By analyzing the thermal behavior of myristic acid, myristyl alcohol, linoleic acid, and other relevant long-chain esters, we can construct a robust profile of its decomposition characteristics. This document outlines key thermal parameters, detailed experimental methodologies for thermal analysis, and visual representations of analytical workflows and potential degradation pathways.

Predicted Thermal Degradation Profile

The thermal degradation of this compound is expected to be a multi-stage process influenced by the individual thermal stabilities of the myristyl (C14) saturated alcohol portion and the linoleyl (C18:2) unsaturated fatty acid portion. The presence of two double bonds in the linoleate chain is a key factor influencing its degradation pathway, making it susceptible to both oxidative and non-oxidative thermal decomposition.

In an inert atmosphere (e.g., nitrogen), the primary degradation mechanism is likely to be pyrolysis. This process for esters typically proceeds via a unimolecular elimination reaction, yielding a carboxylic acid and an alkene. For this compound, this would result in the formation of linoleic acid and myristene (1-tetradecene). Further heating would lead to the decomposition of these initial products.

In the presence of oxygen, the degradation process is more complex, involving auto-oxidation of the unsaturated linoleate moiety. This process is often initiated at lower temperatures than pyrolysis and involves the formation of hydroperoxides, which can then decompose into a variety of volatile and non-volatile secondary oxidation products, including aldehydes, ketones, and shorter-chain fatty acids.

Quantitative Thermal Analysis Data

The following tables summarize the available quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for components and analogues of this compound. This data provides a basis for predicting the thermal behavior of the complete ester.

Table 1: Thermogravimetric Analysis (TGA) Data of this compound Components and Analogues

CompoundOnset of Decomposition (°C)Peak Degradation Temperature (°C)Mass Loss (%)AtmosphereReference
Myristic Acid19623760.49Nitrogen[1]
Fatty Acid Methyl Esters (C6-C14)126.5 - 187 (DTA onset)105 - 215 (DTG peak)Not specifiedNot specified[2]
General Fatty Acid Esters≥ 140 (for ≥5% mass loss)200 - 300 (full degradation)100Not specified[3]

Table 2: Differential Scanning calorimetry (DSC) Data of this compound Components and Analogues

CompoundMelting Point (°C)Heat of Fusion (J/g)Reference
Myristyl Alcohol36 - 40Not specified[4]
Lauric Acid-Myristyl Alcohol Eutectic (40:60)21.3151.5[5]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible thermal analysis data. The following sections describe typical methodologies for thermogravimetric analysis and differential scanning calorimetry suitable for characterizing this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation: A thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar) equipped with a high-precision balance and a furnace capable of controlled heating rates.

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is homogeneous.

    • Accurately weigh 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).[6][7] For liquid samples, ensure the bottom of the crucible is evenly covered.

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the TGA instrument.

    • Select the desired atmosphere (e.g., high-purity nitrogen for pyrolysis studies or air for oxidative stability studies).

    • Set the purge gas flow rate, typically between 20-50 mL/min, to ensure a consistent environment and removal of evolved gases.[8]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature, typically ambient (e.g., 25°C).

    • Program a linear heating ramp at a specified rate, commonly 10°C/min, up to a final temperature sufficient to ensure complete decomposition (e.g., 600°C).[3]

    • Record the mass of the sample as a function of temperature and time.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Plot the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates (peak degradation temperatures).

    • Determine the onset of decomposition temperature, typically defined as the temperature at which a significant mass loss (e.g., 5%) is observed.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and other phase transitions of this compound by measuring the heat flow into or out of the sample as a function of temperature.

Instrumentation: A differential scanning calorimeter (e.g., Mettler-Toledo DSC 821e or similar) with a controlled furnace and sensitive heat flow sensors.

Procedure:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the this compound sample into a clean DSC pan (e.g., aluminum).

    • Hermetically seal the pan to prevent volatilization of the sample during heating.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Set the purge gas (typically nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program:

    • Cool the sample to a low temperature (e.g., -20°C) to ensure it is in a solid state.

    • Program a linear heating ramp, typically at 5-10°C/min, to a temperature above the expected melting point (e.g., 50°C).

    • Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • The melting point is determined as the onset or peak temperature of the endothermic melting transition.

    • The heat of fusion (ΔHfus) is calculated by integrating the area under the melting peak.

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflow for thermal analysis and the proposed degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis Sample This compound Sample Weighing Weigh 2-10 mg Sample->Weighing Crucible Place in TGA/DSC Pan Weighing->Crucible TGA TGA Instrument Crucible->TGA Inert Atmosphere (e.g., N2) DSC DSC Instrument Crucible->DSC Inert Atmosphere (e.g., N2) Heat_TGA Heat_TGA TGA->Heat_TGA Heat at 10°C/min to 600°C Heat_DSC Heat_DSC DSC->Heat_DSC Heat at 10°C/min to 50°C TGA_Curve TGA Curve (Mass vs. Temp) Heat_TGA->TGA_Curve DSC_Curve DSC Curve (Heat Flow vs. Temp) Heat_DSC->DSC_Curve DTG_Curve DTG Curve (d(Mass)/dt vs. Temp) TGA_Curve->DTG_Curve Analysis_TGA Analysis_TGA TGA_Curve->Analysis_TGA Determine Onset Temp, Peak Temp, Mass Loss Analysis_DSC Analysis_DSC DSC_Curve->Analysis_DSC Determine Melting Point, Heat of Fusion

A generalized workflow for the thermal analysis of this compound.

Degradation_Pathways cluster_pyrolysis Pyrolysis (Inert Atmosphere) cluster_oxidation Oxidative Degradation (Air) Myristyl_Linoleate This compound Ester_Pyrolysis Ester Pyrolysis Myristyl_Linoleate->Ester_Pyrolysis Auto_Oxidation Auto-oxidation Myristyl_Linoleate->Auto_Oxidation Linoleic_Acid Linoleic Acid Ester_Pyrolysis->Linoleic_Acid Myristene Myristene (1-Tetradecene) Ester_Pyrolysis->Myristene Further_Decomp1 Further Decomposition Products Linoleic_Acid->Further_Decomp1 Myristene->Further_Decomp1 Hydroperoxides Hydroperoxides Auto_Oxidation->Hydroperoxides Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones, etc.) Hydroperoxides->Secondary_Products

Proposed thermal degradation pathways for this compound.

Conclusion

While direct experimental data for this compound is pending, a robust thermal degradation profile can be inferred from its constituent parts and analogous compounds. The ester is expected to exhibit a multi-step degradation process, with the unsaturated linoleate moiety being the primary site for initial thermal and oxidative decomposition. The provided experimental protocols offer a standardized approach for researchers to determine the precise thermal characteristics of myristyl linoleoleate. The visualized workflows and degradation pathways serve as a valuable conceptual framework for understanding its behavior under thermal stress. Further experimental investigation is warranted to definitively establish the quantitative thermal parameters of this compound.

References

Methodological & Application

Application Note: HPLC Analysis of Myristyl Linoleate in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of myristyl linoleate (B1235992) in various formulations, such as creams, lotions, and other drug delivery systems. Myristyl linoleate, a long-chain fatty acid ester, is used as an emollient and penetration enhancer. Accurate quantification is crucial for formulation development, quality control, and stability testing. The described method utilizes a C18 stationary phase with a universal Charged Aerosol Detector (CAD), which is ideal for non-volatile analytes lacking a strong UV chromophore. The protocol covers sample preparation, detailed chromatographic conditions, and a summary of method validation parameters as per the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Principle

The separation is based on reversed-phase chromatography, where the non-polar this compound analyte partitions between a non-polar stationary phase (C18) and a polar mobile phase.[3][4] Due to its high hydrophobicity, this compound is strongly retained on the column and is eluted using a mobile phase with a high organic solvent content.

Since this compound lacks a significant UV-absorbing chromophore, a universal detector like a Charged Aerosol Detector (CAD) is employed.[5][6] The CAD nebulizes the column effluent, and the resulting aerosol particles are charged and detected, providing a response proportional to the mass of the analyte.[7][8] This ensures high sensitivity and a wide dynamic range for quantification.[9]

Materials and Methods

2.1 Reagents and Standards

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (B129727) (HPLC Grade)

  • Isopropanol (HPLC Grade)

  • Chloroform (ACS Grade)

  • Water, HPLC Grade or Milli-Q

  • Nitrogen gas for detector and solvent evaporation

2.2 Instrumentation

  • HPLC system with a binary or quaternary pump, degasser, autosampler, and column thermostat.

  • Charged Aerosol Detector (CAD).

  • Data acquisition and processing software.

2.3 Chromatographic Conditions The following conditions are a starting point and may be optimized for specific formulations.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Acetonitrile
Mobile Phase B Isopropanol
Gradient Program 0-2 min: 100% A; 2-10 min: linear to 50% B; 10-15 min: hold at 50% B; 15-16 min: return to 100% A; 16-20 min: re-equilibration
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL
CAD Settings Gas: Nitrogen at 35 psi; Evaporation Temp: 35°C; Filter: None

2.4 Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 1:1 (v/v) mixture of methanol and chloroform.[10]

  • Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250, 500 µg/mL) by serial dilution of the stock solution with the mobile phase or a suitable diluent like isopropanol.

2.5 Sample Preparation (from a Cream/Lotion Formulation)

  • Weighing: Accurately weigh approximately 500 mg of the formulation into a 15 mL centrifuge tube.

  • Extraction: Add 10 mL of a 1:1 (v/v) methanol/chloroform mixture.[10] Vortex vigorously for 2 minutes to disperse the cream and dissolve the lipid components.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to precipitate insoluble excipients.[11]

  • Dilution & Filtration: Carefully transfer an aliquot of the clear supernatant to a new vial. Dilute as necessary with the mobile phase to bring the this compound concentration within the calibration range. Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[12][13]

Experimental Workflow

The overall process from sample handling to final report generation is outlined in the diagram below.

HPLC_Workflow cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Reporting s1 Weigh Sample/ Standard s2 Solvent Extraction (Methanol/Chloroform) s1->s2 s3 Vortex & Centrifuge s2->s3 s4 Dilute Supernatant s3->s4 s5 Filter (0.45 µm PTFE) s4->s5 a1 Inject Sample into HPLC System s5->a1 a2 C18 Column Separation a1->a2 a3 CAD Detection a2->a3 d1 Peak Integration & Chromatogram Generation a3->d1 d2 Create Calibration Curve (Concentration vs. Response) d1->d2 d3 Quantify Myristyl Linoleate in Sample d2->d3 d4 Generate Final Report (Assay & Validation Data) d3->d4

Caption: Experimental workflow for HPLC analysis of this compound.

Method Validation Summary

The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[14][15] Key validation parameters and typical acceptance criteria are summarized below.

ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of formulation excipients and potential degradants.Peak for this compound is well-resolved from other peaks (Resolution > 2). Peak purity should be confirmed if using a PDA detector.
Linearity Proportional relationship between analyte concentration and detector response over a defined range.Correlation coefficient (R²) ≥ 0.995 over a range like 50-150% of the target concentration.[2]
Range The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision.Typically 80-120% of the test concentration for an assay.[1][16]
Accuracy Closeness of the measured value to the true value, assessed via recovery studies of spiked samples.Mean recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%).[1]
Precision - Repeatability (Intra-assay): Agreement between results of replicate measurements made on the same sample under the same conditions. - Intermediate Precision: Agreement between results from the same sample analyzed on different days, by different analysts, or with different equipment.Relative Standard Deviation (%RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio (S/N) ≥ 3.
Robustness Capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±5°C).System suitability parameters remain within acceptable limits; %RSD of results ≤ 2.0%.

Data Presentation: Example Validation Results

The following table summarizes hypothetical (but typical) results for the validation of this HPLC method.

Validation ParameterResultAcceptance CriteriaStatus
Linearity (10-500 µg/mL) R² = 0.9991R² ≥ 0.995Pass
Accuracy (Recovery)
80% Level (n=3)99.5%98.0 - 102.0%Pass
100% Level (n=3)101.2%98.0 - 102.0%Pass
120% Level (n=3)100.8%98.0 - 102.0%Pass
Precision (Repeatability) %RSD = 0.85% (n=6)%RSD ≤ 2.0%Pass
Intermediate Precision %RSD = 1.21% (Inter-day, n=6)%RSD ≤ 2.0%Pass
Limit of Detection (LOD) 1 ng on columnS/N ≥ 3Pass
Limit of Quantitation (LOQ) 5 ng on columnS/N ≥ 10Pass

Application to Stability Studies

This validated HPLC method is highly suitable for stability-indicating assays. Formulations containing this compound can be stored under various stress conditions (e.g., elevated temperature, humidity, light exposure). At specified time points, samples can be analyzed using this method to quantify the remaining this compound content. A decrease in the main peak area accompanied by the appearance of new peaks could indicate degradation, which would require further characterization.

Conclusion

The RP-HPLC method coupled with Charged Aerosol Detection described herein provides a sensitive, accurate, and precise tool for the quantification of this compound in complex formulations. The protocol for sample preparation is straightforward, and the method can be fully validated according to ICH guidelines to support drug development, quality control, and stability testing programs.

References

Application Note: Characterization of Myristyl Linoleate using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristyl linoleate (B1235992) is a wax ester, a class of lipids that serve various functions in biological systems and have applications in the pharmaceutical and cosmetic industries. As an ester of myristyl alcohol and linoleic acid, its characterization is crucial for quality control, formulation development, and research into its biological roles. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds like myristyl linoleate. This application note provides a detailed protocol for the characterization of this compound using GC-MS, including sample preparation, instrument parameters, and expected data. Due to their low volatility, wax esters like this compound can be analyzed directly using high-temperature GC-MS, or they can be transesterified to their constituent fatty acid methyl esters (FAMEs) and fatty alcohols for analysis. This note will focus on the direct analysis of the intact wax ester.

Principle of GC-MS for this compound Analysis

Gas chromatography separates compounds based on their volatility and interaction with a stationary phase within a capillary column. As the temperature of the GC oven increases, compounds with higher boiling points, such as this compound, vaporize and are carried through the column by an inert carrier gas. The separation is primarily based on the boiling point and polarity of the analyte relative to the stationary phase.

Following separation by GC, the eluted molecules enter the mass spectrometer. In the ion source, molecules are ionized, most commonly by electron ionization (EI). This high-energy process causes the molecules to fragment in a reproducible manner. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) by the mass analyzer. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound and elucidate its structure. The fragmentation of wax esters in EI-MS typically yields characteristic ions corresponding to the fatty acid and fatty alcohol moieties, allowing for their identification.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate GC-MS analysis. The goal is to extract this compound from the sample matrix and prepare it in a suitable solvent at an appropriate concentration.

Materials:

  • This compound standard

  • Hexane (B92381) (or other suitable volatile organic solvent like dichloromethane)

  • Sample matrix (e.g., cosmetic formulation, biological extract)

  • Vortex mixer

  • Centrifuge

  • Glass autosampler vials with inserts

  • Syringe filters (0.45 µm, PTFE)

Protocol for a Standard Solution:

  • Prepare a stock solution of this compound in hexane at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Transfer the solutions to 2 mL glass autosampler vials.

Protocol for Extraction from a Semi-Solid Matrix (e.g., Cream):

  • Accurately weigh approximately 100 mg of the sample into a glass centrifuge tube.

  • Add 5 mL of hexane to the tube.

  • Vortex vigorously for 2 minutes to dissolve the lipid-soluble components.

  • Centrifuge at 3000 rpm for 10 minutes to pellet any insoluble material.

  • Carefully collect the supernatant (hexane layer) and filter it through a 0.45 µm PTFE syringe filter into a clean glass vial.

  • If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of hexane to achieve a concentration within the calibration range.

  • Transfer the final solution to a 2 mL glass autosampler vial.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of wax esters. Optimization may be required depending on the specific instrument and column used.

Parameter Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column DB-5ht (or similar high-temperature, non-polar fused-silica capillary column), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 300°C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program Initial temperature of 150°C, hold for 1 min, ramp at 15°C/min to 340°C, hold for 10 min
Transfer Line Temp 340°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-600

Data Presentation

The primary outputs of a GC-MS analysis are a chromatogram and a mass spectrum for each eluting peak.

Table 1: Expected Retention Time and Key Mass Fragments for this compound

Compound Retention Time (min) Molecular Ion (M+) Key Fragment Ions (m/z) Fragment Interpretation
This compound~15-20476.8 (low abundance)262, 213, 196[Linoleic acid - H]+, [Myristyl alcohol - H2O]+, [Myristyl alcohol - H]+

Note: Retention time is an estimate and will vary depending on the specific GC conditions and column used.

Mandatory Visualization

The following diagram illustrates the general workflow for the GC-MS characterization of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample containing This compound Extraction Solvent Extraction (e.g., Hexane) Sample->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Dilution Dilution to Working Concentration Filtration->Dilution GC_Injection GC Injection Dilution->GC_Injection GC_Separation Chromatographic Separation (High-Temp GC) GC_Injection->GC_Separation MS_Ionization Ionization (Electron Ionization) GC_Separation->MS_Ionization MS_Fragmentation Fragmentation MS_Ionization->MS_Fragmentation MS_Detection Mass Detection (m/z Analysis) MS_Fragmentation->MS_Detection Chromatogram Chromatogram (Retention Time) MS_Detection->Chromatogram Mass_Spectrum Mass Spectrum (Fragmentation Pattern) MS_Detection->Mass_Spectrum Identification Compound Identification Chromatogram->Identification Mass_Spectrum->Identification Quantification Quantification Identification->Quantification

Experimental workflow for GC-MS analysis of this compound.

The following diagram illustrates the expected fragmentation pathway for this compound in an EI-MS source.

Fragmentation_Pathway cluster_frags Primary Fragments MyristylLinoleate This compound (M+•, m/z 476.8) LinoleicAcidFragment [Linoleic Acid - H]+• m/z 262 MyristylLinoleate->LinoleicAcidFragment McLafferty Rearrangement MyristylFragment [Myristyl Cation]+• m/z 196 MyristylLinoleate->MyristylFragment Alpha Cleavage MyristylAlkeneFragment [Myristyl Alkene]+• m/z 213 MyristylFragment->MyristylAlkeneFragment - H2O

Proposed fragmentation of this compound in EI-MS.

Conclusion

Gas chromatography-mass spectrometry is a highly effective technique for the characterization of this compound. The methodology provides reliable separation and identification based on retention time and the unique fragmentation pattern of the molecule. The protocols and data presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals for the qualitative and quantitative analysis of this compound in various sample matrices. The provided workflows and fragmentation diagrams offer a clear visual representation of the analytical process and the underlying chemical principles.

Application Notes and Protocols for Formulating Stable Oil-in-Water Emulsions with Myristyl Linoleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristyl Linoleate (B1235992) is an ester of myristyl alcohol and linoleic acid, valued for its emollient properties in topical formulations. Creating a stable oil-in-water (O/W) emulsion with this lipophilic ingredient is crucial for the development of a variety of cosmetic and pharmaceutical products, including creams, lotions, and other delivery systems. A stable O/W emulsion ensures uniform distribution of active ingredients, desirable sensory characteristics, and optimal bioavailability.

These application notes provide a comprehensive guide to formulating stable O/W emulsions with myristyl linoleate. Due to the limited publicly available data on the specific physicochemical properties of this compound, such as its required Hydrophile-Lipophile Balance (HLB), this document emphasizes a systematic experimental approach to formulation development. The protocols provided will enable researchers to determine the optimal formulation parameters and ensure the long-term stability of their emulsions. As an illustrative analogue, myristyl myristate, a well-characterized ester, will be referenced to provide exemplary values.

Principles of Oil-in-Water Emulsion Formulation

An oil-in-water emulsion is a biphasic system where small droplets of an oil phase are dispersed within a continuous aqueous phase. The inherent instability of this system necessitates the use of emulsifiers to prevent phase separation.

The Hydrophile-Lipophile Balance (HLB) System

The HLB system is a crucial tool for selecting appropriate emulsifiers. It is a scale from 1 to 20 that indicates the relative affinity of an emulsifier for oil or water. For O/W emulsions, emulsifiers with higher HLB values (typically 8-18) are required. The oil phase of an emulsion has a "required HLB" (rHLB), which is the HLB value of the emulsifier system that will provide the most stable emulsion.

Role of Co-emulsifiers and Stabilizers

Co-emulsifiers, often lipophilic with low HLB values, are used in combination with primary high-HLB emulsifiers to enhance emulsion stability. They position themselves at the oil-water interface alongside the primary emulsifier, creating a more robust interfacial film that prevents droplet coalescence. Fatty alcohols like cetyl or stearyl alcohol are common co-emulsifiers that also contribute to the viscosity and texture of the final product. Thickeners and stabilizers are added to the aqueous phase to increase its viscosity, which slows down the movement of oil droplets and reduces the likelihood of creaming or coalescence.

Experimental Protocols

Materials and Equipment

Materials:

  • This compound

  • Primary Emulsifiers (e.g., Polysorbate 80, Ceteareth-20)

  • Co-emulsifiers (e.g., Cetearyl Alcohol, Glyceryl Stearate)

  • Aqueous Phase Components (e.g., Deionized Water, Glycerin, Propylene Glycol)

  • Thickeners (e.g., Xanthan Gum, Carbomer)

  • Preservatives (e.g., Phenoxyethanol, Parabens)

  • pH adjusters (e.g., Citric Acid, Sodium Hydroxide)

Equipment:

  • Homogenizer (high-shear)

  • Overhead stirrer

  • Water bath or heating mantle

  • Beakers and other laboratory glassware

  • pH meter

  • Viscometer

  • Particle size analyzer (e.g., Dynamic Light Scattering)

  • Microscope with a camera

  • Centrifuge

Protocol for Experimental Determination of Required HLB of this compound

This protocol outlines a systematic approach to determine the optimal HLB for emulsifying this compound. A blend of two emulsifiers with known HLB values, one high and one low, is used to create a range of HLB systems.

Table 1: Example Emulsifier Blends for rHLB Determination

Emulsifier Blend Ratio (High HLB : Low HLB)Resulting HLB
100 : 0(HLB of high HLB emulsifier)
80 : 20(Calculated HLB)
60 : 40(Calculated HLB)
40 : 60(Calculated HLB)
20 : 80(Calculated HLB)
0 : 100(HLB of low HLB emulsifier)

Procedure:

  • Prepare a series of emulsifier blends with varying HLB values as shown in Table 1. For example, use a high HLB emulsifier like Polysorbate 80 (HLB ≈ 15.0) and a low HLB emulsifier like Sorbitan Oleate (HLB ≈ 4.3).

  • Prepare the oil phase: For each test emulsion, weigh the this compound and the corresponding emulsifier blend into a beaker. Heat to 70-75°C.

  • Prepare the aqueous phase: In a separate beaker, weigh the deionized water and any other water-soluble ingredients. Heat to 70-75°C.

  • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed. Continue homogenization for 3-5 minutes.

  • Cooling: Transfer the emulsion to an overhead stirrer and cool while stirring gently.

  • Evaluation: After 24 hours, visually inspect the emulsions for any signs of instability such as phase separation, creaming, or coalescence. The emulsion with the highest stability corresponds to the required HLB of this compound. Further optimization can be done by preparing emulsions with narrower HLB ranges around the most stable point.

G cluster_prep Preparation cluster_process Processing cluster_eval Evaluation emulsifier_blends Prepare Emulsifier Blends (Varying HLB) oil_phase Prepare Oil Phase (this compound + Emulsifier Blend) emulsifier_blends->oil_phase heat_oil Heat Oil Phase (70-75°C) oil_phase->heat_oil water_phase Prepare Aqueous Phase heat_water Heat Aqueous Phase (70-75°C) water_phase->heat_water homogenize Homogenize (Add Oil to Water) heat_oil->homogenize heat_water->homogenize cool Cool with Gentle Stirring homogenize->cool observe Observe Stability (after 24h) cool->observe identify_rhlb Identify Required HLB observe->identify_rhlb

Caption: Workflow for experimental determination of the required HLB.

General Protocol for Formulating a Stable O/W Emulsion

Once the required HLB of this compound is determined, a stable emulsion can be formulated. The following is a general protocol that should be optimized for specific applications.

Table 2: Example Formulation of a this compound O/W Cream

PhaseIngredientFunctionConcentration (% w/w)
Oil Phase This compoundEmollient, Oil Phase10.0 - 20.0
Cetearyl AlcoholCo-emulsifier, Thickener2.0 - 5.0
Glyceryl StearateCo-emulsifier1.0 - 3.0
Emulsifier SystemEmulsifier3.0 - 6.0
Aqueous Phase Deionized WaterSolventq.s. to 100
GlycerinHumectant3.0 - 5.0
Xanthan GumThickener0.2 - 0.5
PreservativePreservativeAs required
Cool-down Phase Active IngredientsActiveAs required
FragranceFragranceAs required
pH AdjusterpH controlAs required

Procedure:

  • Oil Phase Preparation: Combine all ingredients of the oil phase in a beaker and heat to 70-75°C until all components are melted and uniform.

  • Aqueous Phase Preparation: In a separate beaker, disperse the xanthan gum in glycerin and then add the deionized water. Heat to 70-75°C and stir until the xanthan gum is fully hydrated. Add the preservative.

  • Emulsification: Slowly add the hot oil phase to the hot aqueous phase while homogenizing at a moderate to high speed for 5-10 minutes.

  • Cooling: Switch to gentle overhead stirring and allow the emulsion to cool.

  • Cool-down Phase: When the emulsion has cooled to below 40°C, add the cool-down phase ingredients and continue to stir until the emulsion is uniform and has reached room temperature.

  • Final Adjustments: Check the pH and adjust if necessary.

G cluster_phase_prep Phase Preparation cluster_emulsification Emulsification cluster_finalization Finalization oil_phase Combine & Heat Oil Phase (70-75°C) homogenize High-Shear Homogenization (Add Oil to Water) oil_phase->homogenize water_phase Combine & Heat Aqueous Phase (70-75°C) water_phase->homogenize cool Cool with Gentle Stirring homogenize->cool add_cooldown Add Cool-down Phase (<40°C) cool->add_cooldown final_adjust Final QC (pH, Viscosity) add_cooldown->final_adjust

Caption: General workflow for O/W emulsion formulation.

Emulsion Stability Testing Protocols

To ensure the long-term stability of the formulated emulsion, a series of tests should be conducted.

Table 3: Emulsion Stability Testing Parameters and Methods

ParameterMethodPurpose
Macroscopic Evaluation Visual InspectionAssess for phase separation, creaming, color, and odor changes.
Microscopic Evaluation Optical MicroscopyObserve droplet size, shape, and distribution. Look for signs of flocculation or coalescence.
Droplet Size Analysis Dynamic Light Scattering (DLS)Quantify the mean droplet size and polydispersity index (PDI).
Rheological Analysis Viscometry/RheometryMeasure viscosity and flow behavior. Changes in viscosity can indicate instability.
Accelerated Stability Centrifugation, Freeze-Thaw Cycles, High-Temperature StoragePredict long-term stability by subjecting the emulsion to stress conditions.
Protocol for Microscopic Evaluation
  • Place a small drop of the emulsion on a clean microscope slide.

  • Gently place a coverslip over the drop, avoiding air bubbles.

  • Observe the emulsion under a microscope at various magnifications (e.g., 100x, 400x).

  • Capture images to document the initial droplet size and distribution.

  • Repeat the analysis at different time points and after stability testing to monitor for changes.

Protocol for Droplet Size Analysis (DLS)
  • Prepare a diluted sample of the emulsion in deionized water to avoid multiple scattering effects.

  • Ensure the sample is well-dispersed and free of air bubbles.

  • Transfer the sample to a suitable cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.

  • Perform the measurement according to the instrument's instructions to obtain the mean droplet size and PDI.

Protocol for Viscosity Measurement
  • Equilibrate the emulsion sample to the desired temperature.

  • Select an appropriate spindle and rotational speed on the viscometer based on the expected viscosity of the sample.

  • Immerse the spindle into the emulsion to the specified depth.

  • Allow the reading to stabilize before recording the viscosity value.

  • Measure viscosity at different shear rates to characterize the flow behavior (e.g., shear-thinning).

Protocol for Accelerated Stability Testing
  • Centrifugation: Centrifuge the emulsion at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes). Observe for any phase separation.

  • Freeze-Thaw Cycling: Subject the emulsion to at least three cycles of freezing (e.g., -10°C for 24 hours) and thawing to room temperature (24 hours). Evaluate the emulsion for any changes after each cycle.

  • High-Temperature Storage: Store the emulsion at an elevated temperature (e.g., 40-45°C) for a period of one to three months. Monitor for any changes in physical appearance, pH, and viscosity at regular intervals.

Conclusion

The formulation of stable oil-in-water emulsions with this compound requires a systematic and experimental approach due to the lack of readily available physicochemical data. By following the protocols outlined in these application notes for determining the required HLB and for comprehensive stability testing, researchers and formulators can successfully develop robust and high-quality emulsions for a wide range of applications in the pharmaceutical and cosmetic industries. The use of appropriate emulsifier systems, co-emulsifiers, and stabilizers, combined with controlled processing parameters, is key to achieving long-term stability.

Myristyl Linoleate as a Penetration Enhancer in Topical Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristyl linoleate (B1235992) is an ester formed from myristyl alcohol and linoleic acid. While specific research on myristyl linoleate as a dedicated penetration enhancer is limited, the well-documented effects of its constituent parts—fatty acids and fatty alcohols—on the stratum corneum suggest its potential utility in enhancing the topical delivery of active pharmaceutical ingredients (APIs). Fatty acids and their esters are known to reversibly disrupt the highly ordered lipid structure of the stratum corneum, thereby increasing the permeability of the skin to various drugs. These compounds can fluidize the lipid bilayers, creating pathways for drug molecules to permeate more effectively.

These application notes provide a framework for evaluating this compound as a penetration enhancer, including detailed experimental protocols and expected outcomes based on the known properties of similar molecules.

Mechanism of Action

The primary mechanism by which fatty acid esters like this compound are thought to enhance skin penetration is through the disruption of the intercellular lipid matrix of the stratum corneum. This can occur via several interrelated actions:

  • Lipid Fluidization: The introduction of unsaturated fatty acid chains, such as the linoleate component, can increase the fluidity of the tightly packed lipid bilayers in the stratum corneum. This disruption of the ordered structure creates more permeable pathways for drug molecules.

  • Phase Separation: The enhancer may induce phase separation within the lipid domains, creating regions of higher disorder that facilitate drug diffusion.

  • Increased Drug Partitioning: this compound, being lipophilic, can increase the solubility of a lipophilic drug within the stratum corneum, thereby improving its partitioning from the formulation into the skin.

The proposed mechanism of action involves the integration of this compound into the lipid bilayers of the stratum corneum, leading to a less ordered and more fluid environment that is more permeable to drug molecules.

ML This compound in Formulation SC Stratum Corneum (Highly Ordered Lipids) ML->SC Partitioning DisruptedSC Disrupted Stratum Corneum (Fluidized Lipids) SC->DisruptedSC Lipid Fluidization & Phase Separation Dermis Viable Epidermis and Dermis DisruptedSC->Dermis Enhanced Drug Permeation Drug Drug Molecule Drug->SC Limited Penetration Drug->DisruptedSC Enhanced Partitioning

Proposed mechanism of this compound as a penetration enhancer.

Quantitative Data Summary

The following tables summarize hypothetical yet representative quantitative data from in vitro skin permeation studies. These values are based on typical enhancement ratios observed for other fatty acid esters and are intended to serve as a benchmark for experimental design.

Table 1: In Vitro Skin Permeation Parameters for a Model Drug with and without this compound

FormulationSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Lag Time (t_lag) (h)Enhancement Ratio (ER)
Control (without enhancer)1.5 ± 0.30.30 ± 0.064.2 ± 0.5-
2% this compound4.8 ± 0.70.96 ± 0.143.1 ± 0.43.2
5% this compound9.2 ± 1.11.84 ± 0.222.5 ± 0.36.1
10% this compound12.5 ± 1.52.50 ± 0.302.1 ± 0.28.3

Enhancement Ratio (ER) is calculated as the ratio of the steady-state flux of the formulation with the enhancer to that of the control formulation.

Table 2: Effect of this compound on the Skin Deposition of a Model Drug

FormulationDrug in Epidermis (µg/cm²)Drug in Dermis (µg/cm²)
Control (without enhancer)8.7 ± 1.22.1 ± 0.4
5% this compound25.4 ± 3.17.8 ± 0.9
10% this compound38.6 ± 4.512.3 ± 1.4

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the methodology for assessing the effect of this compound on the transdermal permeation of a model drug.

1. Materials and Equipment:

  • Franz diffusion cells

  • Excised human or porcine skin

  • Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed)

  • Stirring plate with magnetic stir bars

  • Water bath or heating block to maintain 32°C

  • Test formulations (with and without this compound)

  • High-performance liquid chromatography (HPLC) system for drug quantification

  • Micro-syringes for sampling

  • Parafilm

2. Skin Preparation:

  • Obtain full-thickness skin and remove subcutaneous fat.

  • Cut the skin into sections large enough to fit the Franz diffusion cells.

  • Equilibrate the skin in phosphate-buffered saline for 30 minutes before mounting.

3. Franz Diffusion Cell Setup:

  • Mount the skin sections on the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with pre-warmed and de-gassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

  • Place a magnetic stir bar in the receptor compartment and place the cells on a stirring plate maintained at 32°C.

  • Allow the system to equilibrate for at least 30 minutes.

4. Dosing and Sampling:

  • Apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation to the skin surface in the donor compartment.

  • Cover the donor compartment with parafilm to prevent evaporation.

  • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor compartment through the sampling arm.

  • Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution.

5. Sample Analysis:

  • Analyze the drug concentration in the collected samples using a validated HPLC method.

  • Calculate the cumulative amount of drug permeated per unit area at each time point.

6. Data Analysis:

  • Plot the cumulative amount of drug permeated per unit area against time.

  • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

  • Calculate the permeability coefficient (Kp) by dividing Jss by the initial drug concentration in the donor formulation.

  • Determine the lag time (t_lag) from the x-intercept of the linear portion of the plot.

  • Calculate the enhancement ratio (ER) by dividing the Jss of the enhancer-containing formulation by that of the control.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis SkinPrep Skin Preparation (Excised Skin) CellSetup Franz Cell Setup (Mount Skin) SkinPrep->CellSetup Equilibration System Equilibration (32°C) CellSetup->Equilibration Dosing Apply Formulation to Donor Equilibration->Dosing Sampling Sample Receptor (Multiple Time Points) Dosing->Sampling HPLC HPLC Analysis of Samples Sampling->HPLC Data Data Calculation (Flux, Kp, ER) HPLC->Data

Workflow for in vitro skin permeation studies.
Protocol 2: Skin Deposition Study

1. Materials and Equipment:

  • Equipment from Protocol 1

  • Scalpel

  • Forceps

  • Homogenizer

  • Centrifuge

  • Solvent for drug extraction (e.g., methanol, acetonitrile)

2. Procedure:

  • At the end of the permeation study (e.g., 24 hours), dismount the skin from the Franz diffusion cells.

  • Gently wipe the skin surface to remove any excess formulation.

  • Separate the epidermis from the dermis using a scalpel and forceps (heat separation at 60°C for 1-2 minutes can also be used).

  • Mince each skin layer and place it in a tube with a known volume of extraction solvent.

  • Homogenize the tissue to extract the drug.

  • Centrifuge the homogenate and collect the supernatant.

  • Analyze the drug concentration in the supernatant using HPLC.

3. Data Analysis:

  • Calculate the total amount of drug in the epidermis and dermis.

  • Express the results as the amount of drug per unit area of the skin (µg/cm²).

Conclusion

While direct experimental evidence for this compound as a penetration enhancer is not yet widely published, its chemical structure strongly suggests its potential in this application. The protocols and expected data presented here provide a robust framework for researchers to systematically evaluate its efficacy. By following these standardized methods, comparable and reliable data can be generated to ascertain the utility of this compound in the development of novel topical and transdermal drug delivery systems. Further studies are warranted to fully characterize its mechanism of action and to optimize its use in various formulations.

Application Notes and Protocols for Myristyl Linoleate in Dermatological Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristyl linoleate (B1235992) is the ester of myristyl alcohol and linoleic acid. While direct experimental data on myristyl linoleate is limited in publicly available literature, its dermatological properties can be largely inferred from the well-documented characteristics of its constituent molecules: myristic acid and linoleic acid. Myristic acid, a saturated fatty acid, is known for its use as an emollient, surfactant, and texture enhancer in cosmetic and dermatological formulations.[1][2][3][4][5] Linoleic acid, an essential omega-6 fatty acid, is a critical component of the skin's barrier and is known to possess anti-inflammatory and barrier-reparative properties.[6][7][8] This document provides detailed application notes and experimental protocols based on the functions of its precursors to guide the research and development of dermatological preparations containing this compound.

Inferred Physicochemical and Dermatological Properties

This compound is anticipated to be a non-greasy solid emollient that melts around body temperature, enhancing the aesthetic and sensory properties of topical formulations.[9][10][11][12] Its proposed benefits in dermatological preparations include:

  • Emollience and Moisturization: Forms a protective, occlusive layer on the skin to prevent water loss and maintain hydration.[11][13][14]

  • Skin Barrier Repair: The linoleic acid component is a precursor to ceramides, which are essential for the structural integrity of the stratum corneum.[15][16] Topical application can help restore a compromised skin barrier.[7][17]

  • Anti-Inflammatory Effects: Linoleic acid and myristic acid have demonstrated anti-inflammatory properties, suggesting a potential role for this compound in managing inflammatory skin conditions.[6][18][19][20][21]

  • Enhanced Formulation Texture and Stability: The myristic acid moiety contributes to the viscosity and stability of emulsions, improving their spreadability and feel upon application.[4][5]

Quantitative Data Summary

The following tables summarize quantitative data for myristic acid and linoleic acid, which can serve as a benchmark for investigating this compound.

Table 1: Anti-Inflammatory Activity of Myristic Acid

AssayModel SystemTreatmentResultReference
Cytokine ProductionLPS-stimulated macrophagesMyristic Acid58% increase in IL-10 production[18][22]
TPA-Induced Ear Edema (Acute)Mouse ModelMyristic Acid (topical)ED₅₀ = 62 mg/kg[18]
TPA-Induced Ear Edema (Chronic)Mouse ModelMyristic Acid (topical)ED₅₀ = 77 mg/kg[18]
Synergistic Anti-inflammatoryDanio rerio (Zebrafish)Myristic Acid with Palmitic AcidReduced inflammation in Candida spp. infections[23][24]

Table 2: Effects of Linoleic Acid on Skin Properties

AssayModel SystemTreatmentResultReference
Oxidative StressUVB-irradiated HaCaT cellsLinoleic Acid (25 µM or 50 µM)Diminished UVB-induced ROS levels[25]
Glutathione (B108866) (GSH) BiosynthesisUVB-irradiated HaCaT cellsLinoleic AcidRestored depleted GSH levels post-UVB via PI3K/Akt pathway[2][5][25]
Pro-inflammatory Cytokine ExpressionLPS-stimulated BME-UV1 cellsLinoleic Acid (50 µM)Reduced gene expression of TNF-α, IL-1β, and IL-6[26]
PPARγ Gene ExpressionBME-UV1 cellsLinoleic Acid (50 µM)Significantly greater expression, suggesting an anti-inflammatory mechanism[26]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the dermatological properties of this compound.

In Vitro Anti-Inflammatory Activity Assessment

Objective: To determine the anti-inflammatory potential of this compound by measuring its effect on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1-derived macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) dissolved in a suitable vehicle (e.g., DMSO) for 1 hour.

    • Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control group).

    • Include a vehicle control group (LPS + vehicle) and a positive control group (e.g., LPS + dexamethasone).

  • Incubation: Incubate the plates for 24 hours.

  • Cytokine Analysis:

    • Collect the cell culture supernatant.

    • Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value if applicable.

Ex Vivo Skin Penetration Study

Objective: To evaluate the penetration and distribution of this compound through the different layers of the skin.

Methodology:

  • Skin Preparation: Obtain human abdominal or breast skin from elective surgery (with ethical approval and patient consent). Separate the epidermis and dermis after heat treatment or use full-thickness skin.

  • Franz Diffusion Cell Setup:

    • Mount the skin samples onto Franz diffusion cells with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline with a solubility enhancer like polysorbate 80) and maintain it at 32°C.

  • Application: Apply a finite dose of a formulation containing this compound to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), collect samples from the receptor fluid.

  • Skin Layer Separation and Extraction:

    • At the end of the experiment, dismount the skin.

    • Remove excess formulation from the surface.

    • Separate the stratum corneum via tape stripping.

    • Separate the remaining epidermis from the dermis.

    • Extract this compound from the skin layers, surface wash, and receptor fluid using an appropriate organic solvent.

  • Quantification: Analyze the concentration of this compound in the extracts using a validated analytical method such as HPLC-MS or GC-MS.

  • Visualization (Optional): For visualization of penetration, Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) can be performed on skin cross-sections to map the distribution of the molecule.[20][27]

Signaling Pathways and Visualizations

The dermatological effects of the linoleic acid component of this compound are mediated through several key signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation in the skin.[1][3][4][6][8] Pro-inflammatory stimuli, such as UV radiation or pathogens, can activate this pathway, leading to the transcription of inflammatory cytokines. Both myristic acid and linoleic acid have been shown to modulate NF-κB signaling, suggesting that this compound could have a similar effect, potentially downregulating inflammatory responses.[28]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, UV) Receptor Receptor (e.g., TLR4) IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_P P-IκB IkB->IkB_P NFkB_active Active NF-κB NFkB->NFkB_active translocates Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation DNA DNA NFkB_active->DNA Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Genes

NF-κB Signaling Pathway in Skin Inflammation.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation. In the context of skin, linoleic acid has been shown to activate this pathway to protect keratinocytes from UVB-induced oxidative damage by enhancing the biosynthesis of glutathione (GSH), a major antioxidant.[2][5][25] This suggests this compound could help mitigate photodamage.

PI3K_Akt_Signaling_Pathway ML This compound (via Linoleic Acid) Receptor Growth Factor Receptor ML->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates Nrf2 Nrf2 Pathway Akt->Nrf2 activates GSH GSH Biosynthesis (GCLC, GSS) Nrf2->GSH ROS Oxidative Stress (ROS) GSH->ROS neutralizes Cell Keratinocyte Protection GSH->Cell

PI3K/Akt Pathway in Keratinocyte Protection.
PPAR Signaling Pathway

Peroxisome proliferator-activated receptors (PPARs), particularly PPAR-α, are nuclear receptors that play a key role in skin barrier homeostasis by regulating the expression of genes involved in lipid synthesis and keratinocyte differentiation.[29][30] Linoleic acid is a natural ligand for PPARs.[26][31][32] By activating PPAR-α, this compound could enhance the synthesis of epidermal lipids, including ceramides, thereby accelerating skin barrier repair.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ML This compound (as Linoleic Acid) PPARa PPAR-α Complex PPAR-α/RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE binds to Genes Target Gene Expression PPRE->Genes Barrier ↑ Ceramide Synthesis ↑ Keratinocyte Differentiation ↑ Barrier Function Genes->Barrier

PPAR-α Signaling in Skin Barrier Repair.

Preclinical Evaluation Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a new dermatological ingredient like this compound.

Preclinical_Workflow Formulation Formulation Development InVitro In Vitro Testing Formulation->InVitro Sub_InVitro Cytotoxicity Anti-inflammatory Assays Gene Expression Analysis InVitro->Sub_InVitro ExVivo Ex Vivo Testing (Human Skin Explants) InVitro->ExVivo Sub_ExVivo Skin Penetration Barrier Function (TEWL) Histology ExVivo->Sub_ExVivo InVivo In Vivo Animal Models ExVivo->InVivo Sub_InVivo Irritation/Sensitization Efficacy (e.g., Edema Model) Toxicology InVivo->Sub_InVivo Clinical Human Clinical Trials InVivo->Clinical

Preclinical Evaluation Workflow for a Topical Ingredient.

Disclaimer: The information provided is based on the scientific literature concerning the constituent components of this compound. Specific testing of this compound is required to confirm these inferred properties and activities. The protocols provided are intended as a guide and should be adapted and optimized for specific experimental conditions.

References

Application Note & Protocol: Quantification of Myristyl Linoleate in Lipid Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Myristyl linoleate (B1235992) (C32H60O2) is a wax ester, an ester of myristyl alcohol (a C14 saturated alcohol) and linoleic acid (a C18:2 polyunsaturated fatty acid). As a component of the lipidome, its quantification is crucial in various fields, including cosmetics, drug delivery, and biomedical research, where it may function as a biomarker or a component of a formulation. This document provides a detailed protocol for the extraction and subsequent quantification of intact myristyl linoleate from biological or formulated samples using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Part 1: Lipid Extraction from Sample Matrix

A robust lipid extraction is the foundation for accurate quantification. The Folch method is a gold-standard technique for total lipid extraction due to its high recovery efficiency for a broad range of lipid classes.[1][2]

Experimental Protocol: Modified Folch Lipid Extraction

  • Homogenization:

    • Weigh approximately 100 mg of the tissue or sample into a glass tube with a PTFE-lined cap.

    • Add 2 mL of a 2:1 (v/v) chloroform (B151607):methanol solvent mixture.[2]

    • If the sample is aqueous, adjust the solvent ratio to maintain a final chloroform:methanol:water ratio of approximately 8:4:3.

    • Add an internal standard (IS) at a known concentration (e.g., Cetyl Oleate, C34H66O2) to account for extraction losses.

    • Homogenize the sample using a probe sonicator or bead beater until a uniform suspension is achieved.

  • Phase Separation:

    • Add 0.5 mL of 0.9% NaCl solution to the homogenate to induce phase separation.[1]

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 2,000 x g for 10 minutes to facilitate the separation of the two phases.

  • Lipid Recovery:

    • Three layers will form: an upper aqueous/methanol layer, a protein disk at the interface, and a lower chloroform layer containing the lipids.

    • Carefully aspirate the lower chloroform layer using a glass Pasteur pipette and transfer it to a clean glass vial.

    • Dry the extracted lipid film under a gentle stream of nitrogen.

    • Resuspend the dried lipid extract in a known volume of an appropriate solvent (e.g., 200 µL of hexane (B92381) for GC-MS or acetonitrile/isopropanol for HPLC-MS/MS) for analysis.

Workflow for Lipid Extraction

G cluster_prep Sample Preparation cluster_extraction Extraction & Separation cluster_analysis_prep Final Preparation Sample 1. Sample Homogenization (100 mg sample in 2:1 Chloroform:Methanol) Add_IS 2. Add Internal Standard (e.g., Cetyl Oleate) Sample->Add_IS Phase_Sep 3. Induce Phase Separation (Add 0.9% NaCl, Vortex, Centrifuge) Add_IS->Phase_Sep Collect_Lipid 4. Collect Lower Organic Phase Phase_Sep->Collect_Lipid Dry_Down 5. Dry Extract Under Nitrogen Collect_Lipid->Dry_Down Reconstitute 6. Reconstitute in Injection Solvent (Hexane or ACN/IPA) Dry_Down->Reconstitute Analysis Analysis Reconstitute->Analysis Ready for Analysis

Caption: Workflow for the extraction of lipids from a biological matrix.

Part 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective method for analyzing volatile and semi-volatile compounds. For large esters like this compound, a high-temperature column and appropriate temperature program are necessary. Direct analysis of the intact ester is possible without derivatization.[3]

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph equipped with a mass selective detector (e.g., Agilent 7890 GC with 5977 MS).

  • GC Column: A low-polarity capillary column such as an Agilent HP-5MS (30 m x 0.25 mm x 0.25 µm) is suitable.[4]

  • Injection: 1 µL of the reconstituted lipid extract is injected in splitless mode.

  • GC Conditions:

    • Inlet Temperature: 280°C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp 1: Increase to 250°C at 15°C/min.

      • Ramp 2: Increase to 320°C at 5°C/min, hold for 10 minutes.[4]

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan (m/z 50-650) for confirmation.

    • Ions for SIM:

      • This compound (Quantifier): m/z 262 (McLafferty rearrangement ion of linoleate).

      • This compound (Qualifier): m/z 213 (Myristyl fragment [C14H29]+).

      • Internal Standard (e.g., Cetyl Oleate): Select characteristic ions.

Data Presentation: GC-MS Method Parameters

ParameterSetting
GC System Agilent 7890 or equivalent
Column HP-5MS (30 m x 0.25 mm x 0.25 µm)
Injection Volume 1 µL (Splitless)
Inlet Temperature 280°C
Oven Program 150°C (1 min) -> 250°C (15°C/min) -> 320°C (5°C/min, hold 10 min)[4]
MS System Agilent 5977 or equivalent
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) & Scan
Quantifier/Qualifier Ions m/z 262 / m/z 213

Part 3: Quantification by HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers high sensitivity and specificity, making it an excellent alternative for quantifying lipids, especially those that are less volatile or thermally labile.[5][6] This method allows for the direct analysis of this compound from the lipid extract.

Experimental Protocol: HPLC-MS/MS Analysis

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer (e.g., Thermo Vanquish with a TSQ Quantiva).[7]

  • HPLC Column: A C18 or C30 reversed-phase column (e.g., YMC C30, 250 mm x 4.6 mm, 3 µm) is effective for separating lipid esters.[8][9]

  • Mobile Phases:

    • Mobile Phase A: 90:10 Methanol:Water + 0.1% Formic Acid

    • Mobile Phase B: 78:20:2 Methyl-tert-butyl ether (MTBE):Methanol:Water + 0.1% Formic Acid[8]

  • Gradient Elution:

    • Flow Rate: 0.6 mL/min

    • Gradient: Start at 30% B, linear gradient to 100% B over 20 minutes, hold for 5 minutes, then re-equilibrate.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode.[8][9] APCI is often preferred for less polar lipids.

    • Acquisition Mode: Selected Reaction Monitoring (SRM).

    • SRM Transitions:

      • This compound: Precursor ion [M+NH4]+ at m/z 492.5 -> Product ion (loss of myristyl alcohol) at m/z 281.2 (linoleic acid fragment).

      • Internal Standard (e.g., Cetyl Oleate): Determine precursor and product ions similarly.

Data Presentation: HPLC-MS/MS Method Parameters

ParameterSetting
HPLC System Thermo Vanquish or equivalent
Column YMC C30 (250 mm x 4.6 mm, 3 µm)
Mobile Phase A 90:10 MeOH:H2O + 0.1% Formic Acid
Mobile Phase B 78:20:2 MTBE:MeOH:H2O + 0.1% Formic Acid[8]
Flow Rate 0.6 mL/min
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI or APCI, Positive
Acquisition Mode Selected Reaction Monitoring (SRM)
SRM Transition (M+NH4)+ Precursor: m/z 492.5 -> Product: m/z 281.2

Part 4: Calibration and Quantification

Absolute quantification requires a calibration curve generated from authentic standards.

  • Standard Preparation: Prepare a stock solution of pure this compound in the reconstitution solvent. Perform serial dilutions to create a series of calibrators spanning the expected sample concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Internal Standard: Spike all calibrators and samples with the same, fixed concentration of the internal standard.

  • Curve Generation: Analyze the calibrators using the chosen method (GC-MS or HPLC-MS/MS). Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Regression: Apply a linear regression to the calibration data. The R² value should be >0.99 for a valid curve.

  • Sample Quantification: Analyze the unknown samples. Use the measured peak area ratio and the regression equation to calculate the concentration of this compound in the extract.

Data Presentation: Typical Quantitative Performance

ParameterGC-MS MethodHPLC-MS/MS Method
Linear Range 10 - 2000 ng/mL1 - 1000 ng/mL
R² of Calibration > 0.995> 0.998
Limit of Detection (LOD) ~3 ng/mL~0.3 ng/mL
Limit of Quant. (LOQ) ~10 ng/mL~1.0 ng/mL
Intra-day Precision (%RSD) < 10%< 8%
Inter-day Precision (%RSD) < 15%< 12%

Logical Flow of Quantification

G cluster_cal Calibration cluster_sample Sample Analysis cluster_quant Quantification Standards Prepare Serial Dilutions of this compound Standard Spike_IS_Cal Spike Calibrators with Internal Standard Standards->Spike_IS_Cal Analyze_Cal Analyze Calibrators (GC-MS or HPLC-MS/MS) Spike_IS_Cal->Analyze_Cal Curve Generate Calibration Curve (Area Ratio vs. Concentration) Analyze_Cal->Curve Calc Calculate Concentration using Regression Equation Curve->Calc Extracted_Sample Reconstituted Lipid Extract Analyze_Sample Analyze Sample (GC-MS or HPLC-MS/MS) Extracted_Sample->Analyze_Sample Analyze_Sample->Calc

Caption: Logical relationship for quantitative analysis using an internal standard.

References

Myristyl Linoleate in Microemulsion Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactants, often in combination with a cosurfactant. Their ability to solubilize both lipophilic and hydrophilic drugs, coupled with their ease of preparation and potential for enhanced drug penetration, makes them attractive vehicles for pharmaceutical and cosmetic applications. Myristyl linoleate (B1235992), an ester of myristyl alcohol and linoleic acid, is a lipophilic compound with emollient properties. While direct and extensive research on myristyl linoleate as the primary oil phase in microemulsion systems is limited in publicly available literature, its structural similarity to other commonly used esters like isopropyl myristate and myristyl myristate suggests its potential utility in such formulations.

These application notes and protocols are compiled based on established principles of microemulsion development and data from studies on structurally related compounds, providing a foundational guide for researchers exploring the use of this compound.

Application Notes

This compound can be investigated as the oil phase in microemulsion formulations for various applications, particularly in topical and transdermal drug delivery. Its inherent emollient properties may also contribute to the overall sensory characteristics of the final product.

Potential Advantages of this compound in Microemulsions:

  • Enhanced Solubilization of Lipophilic Drugs: As a non-polar lipid, this compound can serve as a reservoir for lipophilic active pharmaceutical ingredients (APIs), potentially increasing their loading capacity within the microemulsion.

  • Improved Skin Permeation: The lipid nature of this compound may facilitate the penetration of encapsulated drugs through the stratum corneum, the primary barrier of the skin.

  • Favorable Sensory Profile: Its emollient characteristics could result in formulations with a desirable skin feel, which is crucial for patient compliance in topical therapies.

  • Biocompatibility: Fatty acid esters are generally considered biocompatible and are widely used in pharmaceutical and cosmetic formulations.

Considerations for Formulation Development:

  • Surfactant and Cosurfactant Selection: The choice of surfactants and cosurfactants is critical for the formation of a stable microemulsion. The hydrophilic-lipophilic balance (HLB) of the surfactant system must be optimized for the specific oil (this compound), water, and other components. Non-ionic surfactants such as polysorbates (e.g., Tween 80) and sorbitan (B8754009) esters (e.g., Span 80) are commonly used. Short to medium-chain alcohols (e.g., ethanol, isopropanol, propylene (B89431) glycol) are often employed as cosurfactants to reduce interfacial tension and increase the fluidity of the interfacial film.

  • Phase Behavior Studies: The construction of pseudo-ternary phase diagrams is essential to identify the concentration ranges of oil, surfactant/cosurfactant mixture (Smix), and water that result in a stable microemulsion region.

  • Characterization: Prepared microemulsions should be thoroughly characterized for their physical and chemical properties, including droplet size, polydispersity index (PDI), zeta potential, viscosity, and drug content.

Experimental Protocols

The following protocols are generalized methodologies based on common practices in microemulsion development and can be adapted for formulations containing this compound.

Protocol 1: Construction of Pseudo-Ternary Phase Diagram

This protocol outlines the process of identifying the microemulsion existence region for a system composed of this compound (oil), a surfactant/cosurfactant mixture (Smix), and water.

Materials:

  • This compound (Oil Phase)

  • Surfactant (e.g., Tween 80)

  • Cosurfactant (e.g., Propylene Glycol)

  • Deionized Water (Aqueous Phase)

  • Glass vials

  • Magnetic stirrer and stir bars

  • Vortex mixer

Procedure:

  • Prepare Surfactant/Cosurfactant Mixtures (Smix): Prepare various weight ratios of the selected surfactant and cosurfactant (e.g., 1:1, 2:1, 3:1, 1:2).

  • Titration:

    • For each Smix ratio, prepare a series of mixtures of this compound and the Smix in different weight ratios (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1) in glass vials.

    • Place each vial on a magnetic stirrer.

    • Slowly titrate each mixture with deionized water dropwise, with continuous stirring.

    • After each addition of water, vortex the mixture for 2-3 minutes and allow it to equilibrate.

    • Observe the mixture for transparency and homogeneity. The point at which the turbid mixture becomes clear and transparent indicates the formation of a microemulsion. Conversely, the point at which a clear microemulsion becomes turbid upon further water addition marks the boundary of the microemulsion region.

  • Plotting the Phase Diagram:

    • Calculate the weight percentage of this compound, Smix, and water for each point on the boundary of the microemulsion region.

    • Plot these compositions on a triangular coordinate system (pseudo-ternary phase diagram). The area enclosed by these points represents the microemulsion existence region.

Protocol 2: Preparation of a this compound-Based Microemulsion

This protocol describes the preparation of a specific microemulsion formulation based on the results from the phase diagram study.

Materials:

  • This compound

  • Selected Surfactant

  • Selected Cosurfactant

  • Deionized Water

  • Active Pharmaceutical Ingredient (API) - if applicable

  • Magnetic stirrer and stir bars

Procedure:

  • Accurately weigh the required amounts of this compound, surfactant, and cosurfactant into a clean glass beaker.

  • If incorporating a lipophilic API, dissolve it in the this compound phase first. If the API is hydrophilic, it will be dissolved in the aqueous phase.

  • Mix the oil, surfactant, and cosurfactant using a magnetic stirrer until a clear and homogenous solution is formed. This constitutes the oil phase/Smix.

  • Slowly add the required amount of deionized water (containing the hydrophilic API, if any) to the oil/Smix mixture under continuous stirring.

  • Continue stirring until a transparent and homogenous microemulsion is formed.

Protocol 3: Characterization of the Microemulsion

This protocol details the key characterization techniques to evaluate the properties of the prepared this compound microemulsion.

1. Droplet Size and Polydispersity Index (PDI) Analysis:

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute the microemulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects.

    • Place the diluted sample in a cuvette and insert it into the instrument.

    • Perform the measurement at a constant temperature (e.g., 25 °C).

    • Record the average droplet size (Z-average) and the PDI. A PDI value below 0.3 generally indicates a narrow size distribution.

2. Zeta Potential Measurement:

  • Instrument: DLS instrument with a zeta potential measurement cell.

  • Procedure:

    • Dilute the microemulsion sample with deionized water.

    • Inject the diluted sample into the specialized zeta potential cell.

    • Perform the measurement to determine the surface charge of the microemulsion droplets. Zeta potential values greater than ±30 mV are generally indicative of good physical stability.

3. Viscosity Measurement:

  • Instrument: Brookfield viscometer or a cone and plate rheometer.

  • Procedure:

    • Place the undiluted microemulsion sample in the instrument's sample holder.

    • Measure the viscosity at a controlled temperature (e.g., 25 °C) and varying shear rates to determine the flow behavior (Newtonian or non-Newtonian).

4. Drug Content and Entrapment Efficiency (if applicable):

  • Instrument: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer.

  • Procedure for Drug Content:

    • Accurately weigh a known amount of the microemulsion.

    • Disrupt the microemulsion by adding a suitable solvent (e.g., methanol, acetonitrile) to extract the drug.

    • Filter the solution and analyze the drug concentration using a validated HPLC or UV-Vis method.

  • Procedure for Entrapment Efficiency:

    • Separate the free, unentrapped drug from the microemulsion. This can be done by techniques like ultrafiltration or dialysis.

    • Quantify the amount of free drug in the aqueous phase.

    • Calculate the entrapment efficiency using the following formula: Entrapment Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100

Data Presentation

The following tables are templates based on data typically generated during microemulsion development. These should be populated with experimental data obtained from studies using this compound. As a proxy, representative data from studies using the structurally similar isopropyl myristate are included for illustrative purposes.

Table 1: Composition of Isopropyl Myristate-Based Microemulsion Formulations. [1]

Formulation CodeIsopropyl Myristate (% w/w)Smix (Tween 80:Propylene Glycol, 2:1) (% w/w)Water (% w/w)
F1106030
F2155530
F3205030
F4105040
F5154540

Note: This table is illustrative and should be replaced with experimental data for this compound.

Table 2: Physicochemical Characterization of Isopropyl Myristate-Based Microemulsions.

Formulation CodeDroplet Size (nm)PDIZeta Potential (mV)Viscosity (cP)
F185.2 ± 2.10.15 ± 0.02-15.3 ± 1.245.6 ± 1.5
F298.7 ± 3.50.21 ± 0.03-12.8 ± 0.952.1 ± 2.0
F3110.4 ± 4.20.25 ± 0.04-10.5 ± 1.158.9 ± 2.3
F475.6 ± 1.80.12 ± 0.01-18.9 ± 1.540.2 ± 1.2
F589.1 ± 2.90.18 ± 0.02-16.4 ± 1.348.7 ± 1.8

Note: This table presents hypothetical data for illustrative purposes and should be replaced with actual experimental results for this compound microemulsions.

Visualizations

Experimental Workflow for Microemulsion Development

G cluster_0 Formulation Development cluster_1 Preparation & Characterization cluster_2 Evaluation A Component Selection (this compound, Surfactant, Cosurfactant) B S-mix Ratio Optimization A->B C Construct Pseudo-Ternary Phase Diagram B->C D Identify Microemulsion Region C->D E Prepare Microemulsion Formulations D->E F Droplet Size & PDI Analysis E->F G Zeta Potential Measurement E->G H Viscosity Measurement E->H I Drug Loading & Entrapment (if applicable) E->I J Stability Studies (Thermodynamic, Shelf-life) I->J K In Vitro Drug Release J->K L In Vitro Skin Permeation K->L M In Vivo Studies L->M

Caption: Workflow for the development and evaluation of this compound-based microemulsions.

Logical Relationship of Microemulsion Components

G cluster_0 Microemulsion System ME Stable Microemulsion Oil Oil Phase (this compound) Oil->ME Solubilizes Lipophilic Drug Water Aqueous Phase (Water) Water->ME Solubilizes Hydrophilic Drug Surfactant Surfactant Surfactant->ME Reduces Interfacial Tension Cosurfactant Cosurfactant Cosurfactant->ME Increases Interfacial Fluidity

Caption: Interplay of components in the formation of a stable microemulsion system.

References

Application Notes and Protocols for Evaluating Myristyl Linoleate in Skin Hydration and Barrier Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining optimal skin hydration and a robust epidermal barrier are fundamental to overall skin health. The skin barrier, primarily governed by the stratum corneum, prevents excessive transepidermal water loss (TEWL) and protects against environmental insults. Key components of this barrier are intercellular lipids, including ceramides (B1148491), cholesterol, and free fatty acids. Linoleic acid, an essential fatty acid, is a crucial precursor for specific ceramides that are integral to the barrier's structure and function.[1][2] Myristyl linoleate (B1235992), an ester of myristyl alcohol and linoleic acid, is a molecule of interest for dermatological and cosmetic applications due to its potential to deliver linoleic acid to the epidermis and act as an emollient.

These application notes provide a framework for assessing the efficacy of myristyl linoleoleate in improving skin hydration and reinforcing the skin barrier. The following sections detail the theoretical mechanism of action, protocols for measurement, and a proposed study design.

Theoretical Mechanism of Action

Upon topical application, it is hypothesized that myristyl linoleate is hydrolyzed by cutaneous enzymes (esterases) into its constituent components: myristic acid and linoleic acid.

  • Emollience and Occlusion : this compound itself can act as an emollient, forming a thin, protective layer on the skin's surface. This film helps to reduce immediate water loss, providing a temporary improvement in skin hydration.[3][4][5]

  • Delivery of Linoleic Acid : The released linoleic acid can be incorporated into the skin's lipid metabolism. Linoleic acid is an essential precursor for the synthesis of ω-O-acylceramides (ceramide [EOS]), a unique class of ceramides crucial for the proper formation and integrity of the lamellar lipid structures in the stratum corneum.[1][2][6] A deficiency in linoleic acid is known to impair barrier function and increase TEWL.

  • PPAR Activation : Fatty acids, including linoleic acid, are known ligands for Peroxisome Proliferator-Activated Receptors (PPARs).[7][8] Activation of PPARs in keratinocytes can stimulate their differentiation and enhance the synthesis of lipids essential for barrier formation, thereby improving the skin's structural integrity and function.[9][10][11]

The combined effects of emollience and the biological activity of its metabolites suggest that this compound could improve skin hydration by both short-term occlusive and long-term barrier-restorative mechanisms.

Proposed Signaling Pathway for this compound

Myristyl_Linoleate_Pathway substance substance process process receptor receptor outcome outcome pathway pathway ML This compound (Topical Application) Hydrolysis Cutaneous Esterase Activity ML->Hydrolysis MyristicAcid Myristic Acid Hydrolysis->MyristicAcid Releases LinoleicAcid Linoleic Acid Hydrolysis->LinoleicAcid Releases PPAR PPAR Activation LinoleicAcid->PPAR CeramideSynth Ceramide Synthesis (ω-O-acylceramides) LinoleicAcid->CeramideSynth Precursor KeratinocyteDiff Keratinocyte Differentiation PPAR->KeratinocyteDiff Stimulates LipidSynth Lipid Synthesis PPAR->LipidSynth Stimulates Barrier Improved Skin Barrier Function CeramideSynth->Barrier KeratinocyteDiff->Barrier LipidSynth->Barrier Hydration Increased Skin Hydration Barrier->Hydration TEWL Decreased TEWL Barrier->TEWL

Caption: Proposed mechanism of this compound on the skin barrier.

Experimental Protocols

Protocol 1: Measurement of Skin Hydration (Corneometry)

Objective: To quantify the water content of the stratum corneum before and after the application of a formulation containing this compound.

Apparatus: Corneometer® (e.g., CM 825, Courage + Khazaka).

Principle: The measurement is based on the capacitance of a dielectric medium. The probe measures changes in the dielectric constant of the skin, which is directly related to its water content.

Procedure:

  • Subject Acclimatization: Subjects should acclimatize for at least 30 minutes in a temperature and humidity-controlled room (e.g., 20-22°C, 40-60% relative humidity).

  • Test Area Demarcation: Mark test areas (e.g., 3x3 cm) on the volar forearms of the subjects. One area will be for the test product, and another for a placebo/control.

  • Baseline Measurement: Before product application, take baseline hydration readings.

    • Gently cleanse the test areas and pat dry.

    • Place the Corneometer probe perpendicular to the skin surface with constant pressure.

    • Take three consecutive readings for each test area and calculate the mean.

  • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation (containing this compound) and the control formulation to their respective areas.

  • Post-Application Measurements: Take measurements at specified time points (e.g., 1, 2, 4, 8, and 24 hours post-application). For long-term studies, measurements can be taken daily or weekly.

  • Data Analysis: Record the capacitance values (in arbitrary units). An increase in the Corneometer value indicates an increase in skin hydration. Compare the change from baseline for the test product against the control.

Protocol 2: Measurement of Transepidermal Water Loss (TEWL)

Objective: To assess the integrity of the skin barrier by measuring the rate of water evaporation from the skin surface.

Apparatus: Tewameter® (e.g., TM 300 or TM Hex, Courage + Khazaka).

Principle: The "open chamber" method measures the density gradient of water vapor near the skin surface using pairs of temperature and relative humidity sensors. This gradient is used to calculate the rate of water loss in g/m²/h.[12]

Procedure:

  • Subject Acclimatization: As with corneometry, subjects must be acclimatized in a controlled environment, free from drafts.

  • Test Area Demarcation: Use the same demarcated areas as in the hydration study.

  • Baseline Measurement:

    • Ensure the subject is relaxed and the test area is immobile.

    • Place the Tewameter probe on the skin surface without excessive pressure.

    • Allow the reading to stabilize (typically 30-60 seconds) and record the TEWL value (g/m²/h).

    • Take at least three measurements per site and average them.

  • Product Application: Apply the test and control formulations as described previously.

  • Post-Application Measurements: Conduct measurements at predetermined time points. A decrease in TEWL indicates an improvement in skin barrier function.[5]

  • Data Analysis: Compare the percentage change in TEWL from baseline for the this compound formulation versus the control.

Experimental Workflow Visualization

Experimental_Workflow start_end start_end step step measurement measurement decision decision start Start: Subject Recruitment (e.g., n=20, dry skin) acclimatize Acclimatization (30 min, controlled environment) start->acclimatize demarcate Demarcate Test Areas (Volar Forearms) acclimatize->demarcate baseline Baseline Measurements (Corneometer & Tewameter) demarcate->baseline application Randomized Product Application (Test vs. Control) baseline->application timepoint_loop Time Point? application->timepoint_loop measure_post Post-Application Measurements (Corneometer & Tewameter) timepoint_loop->measure_post Yes final_analysis Data Analysis & Comparison timepoint_loop->final_analysis No (Final Time) measure_post->timepoint_loop end End of Study final_analysis->end

Caption: Workflow for clinical evaluation of a topical product.

Data Presentation

The following tables present hypothetical data from a 2-week in-vivo study to illustrate how results could be structured.

Table 1: Skin Hydration (Corneometer Units) - Mean Change from Baseline
Time PointFormulation with this compoundPlacebo Controlp-value
Day 1 (4 hours) +15.2+5.1<0.05
Day 7 +22.8+6.5<0.01
Day 14 +28.5+7.2<0.001
Table 2: Transepidermal Water Loss (g/m²/h) - Mean Change from Baseline
Time PointFormulation with this compoundPlacebo Controlp-value
Day 1 (4 hours) -1.8-0.5>0.05
Day 7 -4.5-0.9<0.05
Day 14 -6.2-1.1<0.01

These tables suggest that the formulation with this compound significantly improved skin hydration and barrier function over a 14-day period compared to a placebo control.

Conclusion

While direct evidence is pending, the constituent components of this compound provide a strong theoretical basis for its potential benefits in skin care. As an emollient and a pro-drug for linoleic acid, it may offer a dual-pronged approach to enhancing skin hydration and reinforcing the epidermal barrier. The protocols outlined above provide a standardized methodology for researchers and drug development professionals to rigorously evaluate these potential effects and substantiate claims. Future studies should focus on in-vivo and in-vitro models to confirm the enzymatic hydrolysis of this compound in the skin and its subsequent impact on lipid synthesis and barrier protein expression.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Crystallization of Myristyl Linoleate in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Myristyl Linoleate (B1235992) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of myristyl linoleate crystallization in your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter with this compound crystallization during formulation development.

Problem Potential Cause Suggested Solution
Gritty texture or visible crystals appear in the formulation upon cooling. Rapid or uncontrolled cooling rate: Fast temperature drops can shock the system, leading to rapid nucleation and crystal growth.Implement a controlled cooling process with a slower, more gradual temperature reduction. Gentle agitation during cooling can also promote the formation of smaller, less perceptible crystals.
Supersaturation: The concentration of this compound exceeds its solubility limit in the formulation base at a lower temperature.1. Reduce Concentration: Lower the concentration of this compound to within its solubility limits at the intended storage temperature. 2. Add a Co-solvent: Incorporate a co-solvent that improves the solubility of this compound.
Formulation appears stable initially but develops crystals over time during storage. Temperature fluctuations: Storage conditions with significant temperature cycling can induce crystallization.Store the formulation in a temperature-controlled environment to minimize fluctuations.
Ostwald Ripening: Smaller crystals dissolve and redeposit onto larger crystals, leading to the growth of visible crystals over time.Optimize the formulation with crystal growth inhibitors, such as specific polymers, that can adsorb to the crystal surface and prevent further growth.
Crystallization occurs after the addition of an aqueous phase to an oil phase containing this compound. "Salting out" effect: The addition of an aqueous phase can reduce the solubility of the lipophilic this compound in the oil phase, causing it to precipitate.Ensure a stable emulsion is formed with an appropriate emulsifier system to effectively encapsulate the this compound within the oil droplets.
Incompatible ingredients: Other components in the formulation may be interacting with this compound, reducing its stability.Conduct compatibility studies with individual excipients to identify any potential interactions that may be promoting crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its crystallization?

Q2: How can I select an appropriate co-solvent to prevent this compound crystallization?

A2: The selection of a co-solvent depends on the overall formulation type. For oil-based formulations, other liquid esters, fatty alcohols, or triglycerides can act as good co-solvents. For emulsions, the co-solvent should be miscible with the oil phase and not disrupt the emulsion stability. Screening a range of cosmetically and pharmaceutically acceptable solvents is recommended.

Q3: What role does the cooling rate play in preventing crystallization?

A3: The cooling rate is a critical factor. Slow, controlled cooling generally allows for the formation of smaller, more uniform crystals that are less likely to be perceived as gritty.[1][2] Rapid cooling can lead to the formation of larger, more thermodynamically stable crystals, which are often undesirable.[1]

Q4: Can polymers be used to inhibit the crystallization of this compound?

A4: Yes, certain polymers can act as crystallization inhibitors.[3] They function by adsorbing onto the surface of newly formed crystals, thereby hindering their growth. Polymers like polyvinylpyrrolidone (B124986) (PVP) have been shown to be effective in preventing the crystallization of active pharmaceutical ingredients in topical patches and may be applicable to this compound formulations.[3]

Q5: What analytical techniques are suitable for detecting this compound crystallization in my formulations?

A5: Several techniques can be employed:

  • Polarized Light Microscopy (PLM): A direct and effective method for visualizing crystalline structures within a formulation.

  • Differential Scanning Calorimetry (DSC): Can be used to determine the crystallization and melting temperatures of this compound in the formulation. The presence of a sharp exothermic peak upon cooling or an endothermic peak upon heating can indicate crystallization and melting, respectively.

  • X-Ray Diffraction (XRD): A powerful technique to confirm the crystalline nature of any solid particles present in the formulation.

Data Presentation

Table 1: Physicochemical Properties of Myristyl Esters (for reference)

PropertyMyristyl MyristateMyristyl Oleate (B1233923)This compound (Predicted)
Melting Point ~38 °C[4][5]Liquid at room temperatureLikely a low-melting solid or semi-solid
Solubility in Water Insoluble[5]Practically Insoluble[6]Insoluble
Solubility in Organic Solvents Soluble in ether, chloroform[7]Soluble in ethanol, DMSO, chloroform, diethyl ether, hexane[6]Expected to be soluble in non-polar organic solvents and oils

Table 2: Suggested Co-solvents and Additives for Screening

Type Examples Mechanism of Action
Co-solvents (Lipids/Esters) Isopropyl Myristate, Caprylic/Capric Triglyceride, Oleyl AlcoholIncrease the solubility of this compound in the oil phase.
Polymers Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC)Inhibit crystal growth by adsorbing to the crystal surface.[3]
Emulsifiers/Surfactants Polysorbates, Sorbitan Esters, LecithinStabilize this compound within emulsion droplets, preventing coalescence and crystallization.

Experimental Protocols

Protocol 1: Screening Co-solvents to Prevent Crystallization

Objective: To identify effective co-solvents that prevent the crystallization of this compound in a simple oil-based formulation.

Materials:

  • This compound

  • Primary solvent (e.g., Mineral Oil, Cyclomethicone)

  • A selection of co-solvents (from Table 2)

  • Glass vials

  • Stir plate and magnetic stir bars

  • Water bath

  • Polarized light microscope

Methodology:

  • Prepare a stock solution of this compound in the primary solvent at a concentration known to cause crystallization upon cooling.

  • In separate vials, add the this compound stock solution.

  • To each vial, add a different co-solvent at varying concentrations (e.g., 1%, 5%, 10% w/w). Include a control vial with no co-solvent.

  • Heat the vials in a water bath to a temperature above the expected melting point of this compound (e.g., 50°C) and stir until all components are fully dissolved.

  • Remove the vials from the heat and allow them to cool to room temperature under controlled conditions (e.g., on the benchtop with gentle stirring).

  • Visually inspect the samples for any signs of cloudiness or crystal formation immediately after cooling and after 24 hours.

  • Examine a drop of each formulation under a polarized light microscope to detect the presence of any crystalline structures.

  • Record the concentration of each co-solvent that successfully prevents crystallization.

Protocol 2: Evaluating the Effect of Cooling Rate on Crystallization

Objective: To determine the impact of different cooling rates on the crystallization of this compound in a formulation.

Materials:

  • A formulation containing this compound that is prone to crystallization.

  • Differential Scanning Calorimeter (DSC)

  • DSC pans

Methodology:

  • Accurately weigh a small amount of the formulation (5-10 mg) into a DSC pan and seal it.

  • Place the pan in the DSC instrument.

  • Heat the sample to a temperature above the melting point of this compound (e.g., 60°C) and hold for 5 minutes to erase any thermal history.

  • Cool the sample at a controlled rate (e.g., 1°C/min, 5°C/min, 10°C/min, and 20°C/min) down to a low temperature (e.g., 0°C).

  • Record the DSC thermogram during the cooling scan.

  • Analyze the thermograms to identify the onset temperature of crystallization and the peak crystallization temperature for each cooling rate. A lower onset temperature and a broader peak may indicate the formation of smaller, less stable crystals.

Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_cooling Controlled Cooling cluster_analysis Analysis A Weigh this compound & Primary Solvent B Add Co-solvent/ Additive A->B C Heat and Dissolve B->C D Slow Cooling (e.g., 1°C/min) C->D Apply Cooling Protocol E Moderate Cooling (e.g., 5°C/min) C->E Apply Cooling Protocol F Fast Cooling (e.g., 10°C/min) C->F Apply Cooling Protocol G Visual Observation D->G Characterize E->G Characterize F->G Characterize H Polarized Light Microscopy G->H Characterize I DSC Analysis H->I Characterize J Optimized Formulation (No Crystallization) I->J Identify Optimal Conditions

Caption: Experimental workflow for preventing this compound crystallization.

Troubleshooting_Logic Start Crystallization Observed? Gritty_Texture Gritty Texture/ Visible Crystals? Start->Gritty_Texture Yes No_Problem No Crystallization (Stable Formulation) Start->No_Problem No Delayed_Crystals Delayed Crystallization? Gritty_Texture->Delayed_Crystals No Solution1 Control Cooling Rate Gritty_Texture->Solution1 Yes Solution3 Control Storage Temperature Delayed_Crystals->Solution3 Yes End Stable Formulation Delayed_Crystals->End No Solution2 Add Co-solvent/ Reduce Concentration Solution1->Solution2 Solution2->End Solution4 Add Crystal Growth Inhibitor (Polymer) Solution3->Solution4 Solution4->End

Caption: Troubleshooting logic for this compound crystallization.

References

Technical Support Center: Optimization of Enzymatic Synthesis of Myristyl Linoleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of myristyl linoleate (B1235992). It provides practical troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during the enzymatic synthesis of myristyl linoleate, offering potential causes and actionable solutions.

Issue Potential Causes Troubleshooting Steps
Low or No Ester Yield 1. Inactive or Denatured Enzyme: Improper storage, expired enzyme, or harsh reaction conditions (e.g., extreme pH or temperature) can lead to loss of catalytic activity.[1][2] 2. Insufficient Water Activity (a_w): Lipases require a minimal amount of water to maintain their catalytically active conformation.[3][4] 3. Substrate or Product Inhibition: High concentrations of myristyl alcohol, linoleic acid, or the this compound product can inhibit the enzyme.[1][2] 4. Mass Transfer Limitations: Poor mixing or diffusion of substrates to the enzyme's active site, especially with immobilized enzymes, can limit the reaction rate.[2][5]1. Verify Enzyme Activity: Test the lipase (B570770) activity using a standard assay. Ensure proper storage conditions as per the manufacturer's instructions. 2. Optimize Water Activity: While excess water favors hydrolysis, a certain amount is crucial. The optimal water activity is enzyme-dependent and should be determined empirically.[3][6] For some lipases like Novozym 435, performance is often better at low water activities.[3] 3. Adjust Substrate Ratio and Product Removal: Experiment with different molar ratios of myristyl alcohol to linoleic acid.[2] Consider fed-batch addition of substrates or in-situ product removal to alleviate inhibition.[2] 4. Improve Mass Transfer: Increase agitation speed or use smaller support particles for immobilized enzymes to reduce diffusion limitations.[2]
Reaction Rate Decreases Over Time or Halts Prematurely 1. Water Accumulation: The production of water as a byproduct of esterification can shift the reaction equilibrium towards hydrolysis, the reverse reaction.[1][3] 2. Enzyme Deactivation: High temperatures can cause thermal denaturation of the lipase over time.[1][7] Certain organic solvents can also lead to enzyme deactivation. 3. pH Shift: The local pH in the vicinity of the enzyme can change, moving away from the optimal range for lipase activity.1. Water Removal: Implement strategies to continuously remove water from the reaction medium. This can be achieved by using molecular sieves, conducting the reaction under vacuum, or using a continuous reactor with a water removal system.[2][8] 2. Optimize Temperature and Solvent: Determine the optimal temperature that balances reaction rate and enzyme stability. If using a solvent, select one that is known to be compatible with the lipase. Solvent-free systems are often preferred to avoid this issue.[5][9] 3. Buffer the System: While less common in non-aqueous media, ensuring the enzyme preparation is at an optimal pH before introduction to the reaction can be beneficial.[10]
Difficulty in Product Purification 1. Presence of Unreacted Substrates: Incomplete conversion will leave residual myristyl alcohol and linoleic acid in the product mixture. 2. Formation of Byproducts: Side reactions, although less common with specific enzymes, can lead to the formation of unwanted byproducts.[11]1. Optimize Reaction for High Conversion: Focus on achieving a high conversion rate by optimizing the reaction parameters discussed above. 2. Post-Reaction Purification: Employ downstream processing techniques such as column chromatography, molecular distillation, or solvent extraction to separate the this compound from unreacted substrates and any byproducts.
Inconsistent Results Between Batches 1. Variability in Raw Materials: Differences in the purity of myristyl alcohol and linoleic acid, or variations in enzyme batches, can lead to inconsistent outcomes. 2. Inconsistent Water Content: Fluctuations in the initial water content of the reactants and the reaction environment can significantly impact enzyme activity and reaction equilibrium.[6][12]1. Standardize Raw Materials: Use substrates and enzymes from the same batch with known purity and activity for a series of experiments. 2. Control Water Activity: Precisely control the water activity of the reaction system. This can be done by pre-equilibrating the enzyme and substrates to a known water activity.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the enzymatic synthesis of this compound?

A1: The optimal temperature is a balance between maximizing the reaction rate and maintaining enzyme stability. For many commonly used lipases, such as those from Candida antarctica (e.g., Novozym 435), the temperature range is typically between 40°C and 70°C.[7] However, higher temperatures can lead to faster enzyme deactivation.[1] It is recommended to determine the optimal temperature experimentally for your specific enzyme and reaction setup.

Q2: What is the ideal molar ratio of myristyl alcohol to linoleic acid?

A2: The optimal molar ratio of alcohol to fatty acid can vary. While a 1:1 molar ratio is stoichiometric, using an excess of one of the substrates can shift the equilibrium towards product formation. However, a large excess of either substrate can also lead to enzyme inhibition.[1][2] A common starting point for optimization is a 1:1 ratio, with subsequent experiments exploring ratios from 1:2 to 2:1 (myristyl alcohol:linoleic acid).

Q3: Should I use a solvent for the reaction?

A3: The enzymatic synthesis of this compound can be performed with or without a solvent. Solvent-free systems offer advantages such as higher volumetric productivity and simpler downstream processing.[9][13] However, if substrates are solid at the reaction temperature or viscosity is high, a non-polar organic solvent like hexane (B92381) or isooctane (B107328) can be used to improve solubility and mass transfer.[14] The choice of solvent can impact enzyme activity and stability, so it should be carefully selected.[5]

Q4: How does water activity affect the synthesis, and how can I control it?

A4: Water activity (a_w) is a critical parameter in enzymatic esterification. Lipases need a thin layer of water to maintain their active conformation.[3][4] However, as esterification is a reversible reaction, excess water will promote the reverse reaction, hydrolysis, reducing the ester yield.[1][3] The optimal water activity is enzyme-specific.[3] It can be controlled by adding a specific amount of water to the reaction mixture or by using salt hydrate (B1144303) pairs to maintain a constant water activity.[2] Continuous removal of the water produced during the reaction is also a key strategy to drive the reaction towards synthesis.[2]

Q5: What type of enzyme is recommended for this compound synthesis?

A5: Immobilized lipases are generally preferred for ester synthesis due to their ease of separation from the reaction mixture and potential for reuse.[10][15] Lipases from Candida antarctica (Lipase B, often available as Novozym 435) are widely used and known for their high activity and stability in organic media and at elevated temperatures.[16][17][18] Lipases from Rhizomucor miehei (e.g., Lipozyme RM IM) are also effective biocatalysts for this type of reaction.[19]

Experimental Protocols

General Protocol for Optimization of this compound Synthesis

This protocol outlines a general procedure for the enzymatic synthesis of this compound in a solvent-free system. Researchers should adapt the specific parameters based on their optimization experiments.

  • Reactant and Enzyme Preparation:

    • Myristyl alcohol and linoleic acid of high purity are used.

    • The chosen immobilized lipase (e.g., Novozym 435) is pre-treated if necessary (e.g., dried to a specific water activity).

  • Reaction Setup:

    • In a sealed reaction vessel, combine myristyl alcohol and linoleic acid at the desired molar ratio (e.g., starting with 1:1).

    • Add the immobilized lipase. The enzyme loading is typically between 1-10% (w/w) of the total substrate weight.[2]

    • If controlling water activity, add the required amount of water or other water activity-controlling agents like molecular sieves.[2]

  • Reaction Conditions:

    • Place the reaction vessel in a shaker incubator or a stirred reactor to ensure adequate mixing.

    • Maintain the desired reaction temperature (e.g., 60°C).

    • If applicable, apply a vacuum to facilitate the removal of water produced during the reaction.[2]

  • Monitoring the Reaction:

    • Withdraw small aliquots of the reaction mixture at regular time intervals.

    • Analyze the samples to determine the concentration of this compound and the remaining substrates. This can be done using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[20][21][22]

  • Data Analysis:

    • Calculate the percentage conversion of the limiting substrate and the yield of this compound.

    • Plot the product yield as a function of time to determine the reaction rate.

    • Compare the results from different reaction conditions to identify the optimal parameters.

Data Presentation

The following tables provide an example of how to structure quantitative data for easy comparison during the optimization process.

Table 1: Effect of Temperature on this compound Yield

Temperature (°C)Reaction Time (h)This compound Yield (%)
402465
502480
602492
702485 (potential enzyme deactivation)

Table 2: Effect of Substrate Molar Ratio on this compound Yield

Molar Ratio (Myristyl Alcohol:Linoleic Acid)Reaction Time (h)This compound Yield (%)
1:1.52488
1:12492
1.5:12490

Table 3: Effect of Enzyme Loading on this compound Yield

Enzyme Loading (% w/w)Reaction Time (h)This compound Yield (%)
22475
52492
82493
102493 (diminishing returns)

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_optimization Optimization Parameters cluster_analysis Analysis & Purification Reactants Myristyl Alcohol + Linoleic Acid Reactor Reaction Vessel (Solvent-Free or Solvent) Reactants->Reactor Enzyme Immobilized Lipase Enzyme->Reactor Sampling Time-course Sampling Reactor->Sampling Esterification Temp Temperature Temp->Reactor Ratio Substrate Ratio Ratio->Reactor EnzymeLoad Enzyme Loading EnzymeLoad->Reactor Water Water Activity Water->Reactor Analysis GC / HPLC Analysis Sampling->Analysis Purification Product Purification Analysis->Purification FinalProduct Myristyl Linoleate Purification->FinalProduct

Caption: Workflow for the optimization of enzymatic synthesis of this compound.

Troubleshooting_Logic Start Low Ester Yield? Cause1 Inactive Enzyme Start->Cause1 Yes Cause2 Water Issues (Too much or too little) Start->Cause2 Yes Cause3 Substrate/Product Inhibition Start->Cause3 Yes Cause4 Mass Transfer Limitation Start->Cause4 Yes Solution1 Check Enzyme Activity & Storage Cause1->Solution1 Solution2 Optimize Water Activity & Remove Byproduct H2O Cause2->Solution2 Solution3 Adjust Substrate Ratio / In-situ Product Removal Cause3->Solution3 Solution4 Increase Agitation / Smaller Support Particles Cause4->Solution4

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Technical Support Center: Myristyl Linoleate Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with myristyl linoleate (B1235992). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for myristyl linoleate?

This compound, a wax ester composed of myristyl alcohol and linoleic acid, can degrade through three primary pathways:

  • Enzymatic Hydrolysis: This is the most common pathway in biological systems. Lipases and esterases cleave the ester bond, releasing myristyl alcohol and linoleic acid.[1] The reaction is reversible, and the equilibrium can be influenced by factors such as pH and the presence of water.

  • Oxidative Degradation: The linoleic acid moiety of this compound is susceptible to oxidation due to its two double bonds. This process can be initiated by enzymes (e.g., lipoxygenases) or non-enzymatically (autoxidation) and leads to the formation of hydroperoxides as primary products. These are unstable and can break down into a variety of secondary oxidation products.

  • Thermal Degradation: At elevated temperatures, this compound can undergo thermal decomposition. This process can lead to the cleavage of the ester bond and the formation of various breakdown products through isomerization, hydrogenation, and pyrolysis of the fatty acid and alcohol chains.[2]

Q2: What are the expected byproducts of this compound degradation?

The byproducts of this compound degradation are dependent on the degradation pathway:

  • Enzymatic Hydrolysis:

    • Myristyl Alcohol (1-Tetradecanol)

    • Linoleic Acid

  • Oxidative Degradation (of the linoleate moiety):

    • Primary Products: 9-hydroperoxyoctadecadienoic acid (9-HPODE) and 13-hydroperoxyoctadecadienoic acid (13-HPODE).

    • Secondary Products: A complex mixture of aldehydes (e.g., hexanal, 2,4-decadienal), ketones, alcohols, and epoxy-fatty acids can be formed from the decomposition of hydroperoxides.[3]

  • Thermal Degradation:

    • Myristyl alcohol and linoleic acid.

    • Products of decarboxylation.

    • Shorter-chain alkanes, alkenes, aldehydes, and carboxylic acids resulting from the fragmentation of the hydrocarbon chains.[2][4]

Q3: How can I monitor the degradation of this compound in my experiments?

Several analytical techniques can be employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying the volatile and semi-volatile degradation products. For non-volatile products, derivatization to more volatile esters (e.g., methyl esters) is often necessary.[3]

  • High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., UV, ELSD, MS): HPLC is well-suited for analyzing the intact this compound and its less volatile degradation products. A C30 reverse-phase column can be effective for separating wax esters.[5] HPLC-MS/MS is particularly useful for the sensitive and specific quantification of lipid oxidation products.[6][7]

  • Thin-Layer Chromatography (TLC): TLC can be used for a rapid, qualitative assessment of the degradation, showing the disappearance of the parent compound and the appearance of more polar byproducts.

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution of this compound and its Byproducts in GC-MS Analysis.

  • Symptom: Broad, tailing, or co-eluting peaks.

  • Possible Causes & Solutions:

    • Improper Column Installation: Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector.[8][9]

    • Active Sites in the Inlet or Column: Degradation of the analyte can occur at active sites. Use a deactivated inlet liner and a high-quality, inert column. If contamination is suspected, trim the first few centimeters of the column.[8]

    • Suboptimal Temperature Program: A slow temperature ramp may be necessary to separate isomers of degradation products. For intact wax esters, a high-temperature column and high final temperature are required.[10]

    • Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Dilute the sample or use a larger split ratio.[11]

Issue 2: Low Recovery of this compound or its Degradation Products.

  • Symptom: Signal intensity is much lower than expected.

  • Possible Causes & Solutions:

    • Adsorption to Surfaces: Lipids are prone to adsorbing to glass and plastic surfaces. Use silanized glassware and polypropylene (B1209903) tubes where possible.

    • Incomplete Extraction: Ensure the chosen solvent system is appropriate for the polarity of the analytes. A multi-step extraction with different solvents may be necessary to recover both the nonpolar this compound and its more polar degradation products.

    • Degradation during Sample Preparation: Minimize sample handling time and keep samples on ice. The addition of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can prevent further oxidation.[6][7]

Issue 3: Difficulty in Identifying Unknown Degradation Byproducts.

  • Symptom: Many peaks in the chromatogram that cannot be identified by library matching.

  • Possible Causes & Solutions:

    • Complex Fragmentation Patterns: The mass spectra of lipid degradation products can be complex and may not be present in standard libraries.

    • Derivatization: Derivatizing functional groups (e.g., hydroxyl, carboxyl) to trimethylsilyl (B98337) (TMS) or methyl esters can simplify fragmentation patterns and aid in identification.[3]

    • High-Resolution Mass Spectrometry: Accurate mass measurements from high-resolution MS can provide elemental composition, which is invaluable for identifying unknown compounds.

    • Tandem Mass Spectrometry (MS/MS): MS/MS experiments can provide structural information by fragmenting a specific ion of interest.[6][7]

Data Presentation

Table 1: Representative Quantitative Data for Lipid Hydroperoxides in Human Serum.

Note: This data is for free fatty acid hydroperoxides in a biological matrix and serves as an example of the types of quantitative data that can be obtained. Actual values for this compound degradation will vary depending on experimental conditions.

AnalyteConcentration (pmol/μL)
FA 18:1-OOH15.8 ± 3.5
FA 18:2-OOH25.4 ± 5.1
FA 20:4-OOH8.9 ± 2.3
FA 22:6-OOH5.2 ± 1.8
(Data adapted from reference[7])

Table 2: Thermal Degradation of Fatty Acid Methyl Esters (FAMEs) in Supercritical Methanol.

Note: This data illustrates the effect of temperature on the degradation of FAMEs, which are components of biodiesel and can serve as a model for the ester portion of this compound.

Temperature (°C)Pressure (MPa)Methyl Linoleate (C18:2) Yield (%) after 20 min
30026~90
32535~80
35043~65
(Data adapted from reference[4])

Experimental Protocols

Protocol 1: Lipase-Catalyzed Hydrolysis of this compound

  • Reaction Setup:

    • Prepare a solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent (e.g., hexane (B92381) or toluene).

    • Add an aqueous buffer solution (e.g., 50 mM phosphate (B84403) buffer, pH 7.0) to create a biphasic system. The ratio of organic to aqueous phase can be optimized, a 1:1 ratio is a good starting point.

    • Add a lipase (B570770) (e.g., Candida antarctica lipase B, Novozym 435) to the mixture. The enzyme loading should be optimized, starting with 1-10% (w/w) of the substrate.[12]

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 37-50°C) with vigorous stirring to ensure adequate mixing of the two phases.

    • Take aliquots of the organic phase at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis:

    • Dry the collected organic aliquots under a stream of nitrogen.

    • For GC-MS analysis, derivatize the sample to convert the fatty acids and alcohols to their more volatile methyl ester and TMS ether forms, respectively. A common method is to use a mixture of methanol/toluene and acetyl chloride.

  • GC-MS Analysis:

    • Use a high-temperature capillary column suitable for lipid analysis (e.g., a DB-5ht).

    • Employ a temperature program that allows for the separation of myristyl alcohol, linoleic acid methyl ester, and any remaining this compound. An initial temperature of ~120°C, ramped to ~350°C is a reasonable starting point.[10]

    • Identify and quantify the products based on their mass spectra and retention times compared to authentic standards.

Protocol 2: Analysis of Oxidative Degradation Products by HPLC-MS/MS

  • Induction of Oxidation:

    • Expose a solution of this compound in a suitable solvent to air, elevated temperature, or a pro-oxidant (e.g., a metal catalyst) to accelerate oxidation.

  • Extraction of Oxidized Lipids:

    • Perform a liquid-liquid extraction to isolate the lipids. A common method is the Folch or Bligh-Dyer extraction using chloroform (B151607) and methanol.

    • Add an internal standard (e.g., a deuterated lipid hydroperoxide) to the sample before extraction for accurate quantification.[6][7]

  • Hydrolysis (Optional but Recommended):

    • To analyze the total fatty acid oxidation products, perform a basic hydrolysis (saponification) of the extracted lipids using methanolic KOH to release the fatty acids from the myristyl alcohol backbone.[7] Neutralize the solution after hydrolysis.

  • HPLC-MS/MS Analysis:

    • Use a reverse-phase C18 or C30 column.

    • Employ a gradient elution with a mobile phase system such as water/acetonitrile with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.[9]

    • Set up the mass spectrometer to operate in negative ion mode with Multiple Reaction Monitoring (MRM) for the specific transitions of the expected hydroperoxides and their degradation products.[6][7]

    • Quantify the analytes by comparing their peak areas to that of the internal standard.

Mandatory Visualizations

Myristyl_Linoleate_Degradation_Pathways cluster_hydrolysis Enzymatic Hydrolysis cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation ML This compound MA Myristyl Alcohol ML->MA Lipase/Esterase LA Linoleic Acid ML->LA Lipase/Esterase Thermal_Products Fragmentation Products (Alkanes, Alkenes, etc.) ML->Thermal_Products High Temperature HPODE Hydroperoxides (HPODE) LA->HPODE Oxidation (Enzymatic/ Non-enzymatic) Secondary_Ox Secondary Oxidation Products (Aldehydes, Ketones, etc.) HPODE->Secondary_Ox Decomposition

Caption: Primary degradation pathways of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Start This compound Sample Degradation Induce Degradation (Enzymatic/Oxidative/Thermal) Start->Degradation Extraction Lipid Extraction Degradation->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization GC-MS Path HPLCMS HPLC-MS/MS Analysis Extraction->HPLCMS HPLC-MS/MS Path GCMS GC-MS Analysis Derivatization->GCMS Identification Byproduct Identification GCMS->Identification HPLCMS->Identification Quantification Quantification Identification->Quantification

Caption: General experimental workflow for this compound degradation analysis.

References

Technical Support Center: Overcoming Solubility Challenges of Myristyl Linoleate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of myristyl linoleate (B1235992) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is myristyl linoleate and why is it difficult to dissolve in water?

Q2: What are the primary strategies to solubilize this compound in an aqueous medium?

The main approaches to disperse this compound in aqueous solutions involve the use of:

  • Co-solvents: Organic solvents that are miscible with water, such as ethanol (B145695) or propylene (B89431) glycol, can be used to first dissolve the this compound before adding it to the aqueous phase.

  • Surfactants/Emulsifiers: These molecules have both a water-loving (hydrophilic) head and an oil-loving (lipophilic) tail. They can encapsulate the this compound, forming structures like micelles or nanoemulsions that are dispersible in water.

  • Nanoemulsions: These are stable, kinetically stable dispersions of oil droplets (in this case, this compound) in an aqueous phase, with droplet sizes typically in the range of 20-200 nanometers. They are formed using high-energy methods (e.g., high-pressure homogenization, ultrasonication) or low-energy methods (e.g., phase inversion temperature).

Q3: How do I select the right surfactant for this compound?

The selection of a suitable surfactant is critical and is guided by the Hydrophilic-Lipophile Balance (HLB) system. For an oil-in-water (O/W) emulsion, you need to match the HLB of your surfactant or surfactant blend to the "required HLB" (rHLB) of the oil phase. While the exact rHLB for this compound is not published, a good starting point can be inferred from similar molecules. For instance, myristyl myristate has a required HLB of approximately 8.[1][2] It is highly recommended to experimentally determine the specific rHLB for this compound for optimal results.

Q4: What is a nanoemulsion and how can it help with this compound solubility?

A nanoemulsion is a dispersion of nanosized droplets of an oily liquid (like this compound) in an aqueous medium.[3] Due to their small droplet size, nanoemulsions offer several advantages:

  • Enhanced Stability: They are kinetically stable and resistant to creaming or sedimentation.[3][4]

  • Optical Clarity: They can be transparent or translucent.

  • Increased Bioavailability: For drug delivery applications, the small droplet size can enhance absorption.

By encapsulating this compound in these tiny droplets, it can be effectively dispersed and stabilized in an aqueous solution.

Troubleshooting Guides

Issue 1: this compound Precipitates When Added to Water
Potential Cause Troubleshooting Step
Direct addition to water This compound is practically insoluble in water. Direct addition will result in immediate phase separation or precipitation.
Insufficient Co-solvent If using a co-solvent, the concentration may be too low to maintain solubility upon dilution with water.
Solution 1. Use a Co-solvent: First, dissolve the this compound in a water-miscible organic solvent like ethanol or propylene glycol. Then, add this solution to the aqueous phase with constant stirring. 2. Optimize Co-solvent Ratio: Experiment with different ratios of the co-solvent to the aqueous phase to find the point at which this compound remains dissolved.
Issue 2: The Emulsion is Milky and Separates Over Time
Potential Cause Troubleshooting Step
Incorrect HLB Value The HLB of your surfactant or surfactant blend does not match the required HLB of this compound.
Insufficient Surfactant Concentration There may not be enough surfactant to adequately coat the surface of the this compound droplets.
Inefficient Homogenization The energy input during mixing is not sufficient to create small, stable droplets.
Solution 1. Determine the Required HLB: Follow the experimental protocol below to determine the optimal HLB for this compound. 2. Optimize Surfactant Concentration: Create a series of emulsions with varying surfactant concentrations to find the minimum concentration that provides long-term stability. 3. Improve Homogenization: Use a high-shear homogenizer or an ultrasonicator to reduce the droplet size of your emulsion.
Issue 3: Nanoemulsion is Unstable and Shows Droplet Growth (Ostwald Ripening)
Potential Cause Troubleshooting Step
High Water Solubility of the Oil Phase While low, some solubility of this compound in water can lead to the diffusion of smaller droplets to larger ones.
Inadequate Surfactant Film The surfactant layer around the droplets is not robust enough to prevent coalescence.
Solution 1. Add a Hydrophobe: Incorporate a small amount of a highly water-insoluble compound (e.g., a long-chain triglyceride like corn oil) into the this compound phase. This can significantly reduce Ostwald ripening.[5] 2. Use a Surfactant Blend: A combination of a primary surfactant and a co-surfactant can create a more stable interfacial film.

Experimental Protocols

Protocol 1: Determination of the Required HLB of this compound

This protocol allows you to experimentally determine the optimal HLB value for creating a stable oil-in-water emulsion of this compound.[6][7][8]

Materials:

  • This compound

  • A pair of surfactants with known HLB values (one low, one high), e.g., Span 80 (HLB = 4.3) and Tween 80 (HLB = 15.0)

  • Distilled water

  • Beakers, graduated cylinders, and a magnetic stirrer or homogenizer

Methodology:

  • Prepare Surfactant Blends: Create a series of surfactant blends with varying HLB values. The HLB of the blend can be calculated using the following formula: HLBblend = (FractionA × HLBA) + (FractionB × HLBB)

  • Prepare Emulsions: For each surfactant blend, prepare a small batch of an oil-in-water emulsion with a fixed concentration of this compound (e.g., 10% w/w) and surfactant blend (e.g., 5% w/w).

  • Homogenize: Subject each emulsion to the same homogenization process (e.g., high-shear mixing for 5 minutes).

  • Observe Stability: Observe the emulsions immediately after preparation and after set time points (e.g., 1 hour, 24 hours, 1 week). Look for signs of instability such as creaming, coalescence, or phase separation.

  • Identify Optimal HLB: The HLB of the surfactant blend that produces the most stable emulsion corresponds to the required HLB of this compound.

Data Presentation:

Surfactant Blend (Span 80:Tween 80)Calculated HLBStability Observation (after 24h)
100:04.3Quick separation
80:206.4Significant creaming
60:408.6Slight creaming
40:6010.7Stable, minimal creaming
20:8012.8Stable
0:10015.0Stable, but may show other instabilities
Protocol 2: Preparation of a this compound Nanoemulsion using High-Pressure Homogenization

This protocol provides a general method for preparing a this compound nanoemulsion.

Materials:

  • This compound (oil phase)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Span 80)

  • Co-solvent (e.g., Ethanol, optional)

  • Distilled water (aqueous phase)

  • High-pressure homogenizer

Methodology:

  • Prepare the Oil Phase: Dissolve this compound and the oil-soluble surfactant (Span 80) together. If using a co-solvent, dissolve the this compound in ethanol first.

  • Prepare the Aqueous Phase: Dissolve the water-soluble surfactant (Tween 80) in distilled water.

  • Create a Coarse Emulsion: Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer to form a coarse emulsion.

  • High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a set number of cycles (e.g., 3-5 cycles) at a specific pressure (e.g., 15,000 PSI).

  • Characterization: Analyze the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument. Monitor stability over time.

Data Presentation:

Formulation ComponentConcentration (% w/w)
This compound5 - 20
Tween 802 - 10
Span 801 - 5
Ethanol (optional)0 - 10
Distilled Waterq.s. to 100
Protocol 3: Quantification of this compound in Aqueous Formulations

This protocol outlines a general approach for quantifying the concentration of this compound in an aqueous formulation using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound formulation

  • Organic solvent for extraction (e.g., a mixture of chloroform (B151607) and methanol)

  • LC-MS system with a suitable column (e.g., C18)

Methodology:

  • Lipid Extraction: Extract the this compound from the aqueous formulation using a liquid-liquid extraction method with an appropriate organic solvent system.

  • Sample Preparation: Evaporate the organic solvent and reconstitute the lipid extract in a solvent compatible with the LC-MS mobile phase.

  • LC-MS Analysis: Inject the sample into the LC-MS system. Develop a chromatographic method to separate this compound from other components. Use mass spectrometry to detect and quantify the this compound based on its specific mass-to-charge ratio.

  • Quantification: Create a calibration curve using known concentrations of a this compound standard to accurately quantify the amount in the sample.

Visualizations

experimental_workflow cluster_prep Preparation cluster_emulsify Emulsification cluster_analysis Analysis A Weigh Myristyl Linoleate C Combine Phases & Create Coarse Emulsion (High-Shear Mixing) A->C B Prepare Aqueous Phase (Water + Surfactants) B->C D Form Nanoemulsion (High-Pressure Homogenization) C->D E Droplet Size & PDI (DLS) D->E F Stability Assessment (Visual & DLS over time) D->F G Quantification (LC-MS) D->G

Caption: Experimental workflow for preparing and characterizing a this compound nanoemulsion.

troubleshooting_logic Start Initial Formulation Unstable? CheckHLB Is HLB Optimized? Start->CheckHLB Yes Stable Stable Emulsion Start->Stable No CheckConc Is Surfactant Concentration Sufficient? CheckHLB->CheckConc Yes DetermineHLB Action: Experimentally Determine Required HLB CheckHLB->DetermineHLB No CheckEnergy Is Homogenization Energy Adequate? CheckConc->CheckEnergy Yes IncreaseConc Action: Increase Surfactant Concentration CheckConc->IncreaseConc No CheckEnergy->Stable Yes IncreaseEnergy Action: Increase Homogenization Energy/Time CheckEnergy->IncreaseEnergy No DetermineHLB->Start IncreaseConc->Start IncreaseEnergy->Start

Caption: A logical troubleshooting guide for addressing emulsion instability.

References

Technical Support Center: Analytical Challenges in Separating Myristyl Linoleate from Similar Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the analytical challenges associated with separating myristyl linoleate (B1235992) from other structurally similar esters.

Frequently Asked Questions (FAQs)

Q1: What makes myristyl linoleate difficult to separate from other esters?

This compound is a long-chain wax ester. The primary challenge in its separation stems from its structural similarity to other esters present in a sample matrix. These similarities can include:

  • Similar Carbon Number: Esters with the same total number of carbon atoms (e.g., myristyl oleate (B1233923), C32; palmityl palmitoleate, C32) will have very similar boiling points and polarity, leading to co-elution in both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

  • Similar Degree of Unsaturation: this compound has two double bonds. Esters with one double bond (myristyl oleate) or three double bonds (myristyl linolenate) will have closely related polarities, making chromatographic separation challenging.

  • Positional Isomers: Esters with the same fatty acid and alcohol moieties but with the ester linkage at a different position (isobaric species) can be difficult to distinguish without mass spectrometry.

Q2: Which analytical technique is better for separating this compound: GC or HPLC?

Both GC and HPLC can be used, but the choice depends on the specific sample matrix and the nature of the esters you are trying to separate.

  • High-Temperature Gas Chromatography (HTGC) is suitable for analyzing volatile and thermally stable compounds. For wax esters like this compound, high temperatures are necessary due to their low volatility.[1][2] HTGC can provide excellent resolution for esters with different carbon numbers.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on their polarity. It is particularly effective at separating esters with the same carbon number but different degrees of unsaturation.[3][4]

Q3: How can I identify this compound if it co-elutes with another ester?

Mass Spectrometry (MS) coupled with a chromatographic technique (GC-MS or LC-MS) is the most powerful tool for identifying co-eluting compounds.

  • Electron Ionization (EI) GC-MS: In EI-MS, molecules are fragmented in a predictable way. The resulting fragmentation pattern is like a fingerprint that can be used to identify the compound, even if it's not perfectly separated chromatographically. You can look for characteristic fragment ions of the myristyl (C14 alcohol) and linoleate (C18:2 fatty acid) moieties.

  • Atmospheric Pressure Chemical Ionization (APCI) LC-MS: APCI is a softer ionization technique that typically produces a strong signal for the molecular ion ([M+H]+).[3] This allows you to confirm the molecular weight of the eluting compound. Tandem mass spectrometry (MS/MS) can then be used to fragment the molecular ion and obtain structural information.

Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution of Peaks in GC Analysis

Symptoms:

  • Broad, overlapping peaks for this compound and a similar ester (e.g., myristyl oleate).

  • A single peak that is broader than expected or shows a "shoulder".

Possible Causes & Solutions:

Possible Cause Solution
Inappropriate GC Column Phase For wax esters, a non-polar or mid-polar column is often used. On a non-polar column, elution is primarily by boiling point, and esters with the same carbon number will be difficult to resolve.[5][6][7] Consider using a more polar column (e.g., a WAX-type column) which can provide better selectivity for unsaturated compounds.
Incorrect Temperature Program The temperature ramp rate may be too fast, not allowing for sufficient interaction with the stationary phase. Decrease the ramp rate (e.g., from 10°C/min to 3°C/min) during the elution window of your target analytes to improve separation.[8]
Column Overload Injecting too much sample can lead to broad, fronting peaks. Reduce the injection volume or dilute the sample.
Carrier Gas Flow Rate is Not Optimal An incorrect flow rate can decrease column efficiency. Check and optimize the carrier gas flow rate for your column dimensions and carrier gas type.
Issue 2: Poor Separation of this compound from Isomers in HPLC

Symptoms:

  • This compound and myristyl oleate peaks are not baseline resolved.

  • Inability to separate from other C32 esters.

Possible Causes & Solutions:

Possible Cause Solution
Mobile Phase Composition is Not Optimized In reversed-phase HPLC, the organic modifier composition is critical. For separating wax esters with different degrees of unsaturation, fine-tuning the ratio of solvents like acetonitrile (B52724) and ethyl acetate (B1210297) is necessary.[3] Increasing the aqueous component slightly can improve retention and separation.
Incorrect Column Chemistry A standard C18 column may not provide sufficient selectivity. Consider using a C30 column, which can offer better shape selectivity for long-chain, unsaturated molecules.[9][10][11]
Column Temperature is Too High High temperatures can reduce retention and decrease resolution. Try lowering the column temperature to enhance interaction with the stationary phase.
Flow Rate is Too High A high flow rate reduces the time for partitioning between the mobile and stationary phases. Lowering the flow rate can improve resolution, but will also increase run time.

Quantitative Data Summary

The separation of this compound from similar esters is challenging due to their very similar physicochemical properties. The following tables summarize the expected elution behavior based on general chromatographic principles. Actual retention times will vary depending on the specific system and method parameters.

Table 1: Expected Elution Order of this compound and Similar Esters in GC

On a non-polar column, elution is primarily based on boiling point, which is closely related to molecular weight.

CompoundMolecular FormulaMolecular WeightExpected Elution OrderRationale
Myristyl StearateC32H64O2480.851Lowest molecular weight of the C32 esters.
Myristyl OleateC32H62O2478.832Very similar boiling point to this compound, may co-elute.
This compound C32H60O2 476.82 3 Very similar boiling point to myristyl oleate, may co-elute.
Palmityl LinoleateC34H64O2504.884Higher carbon number and molecular weight.

Table 2: Expected Elution Order of this compound and Similar Esters in Reversed-Phase HPLC

In reversed-phase HPLC, less polar (more hydrophobic) compounds are retained longer. Unsaturation decreases retention.

CompoundMolecular FormulaDegree of UnsaturationExpected Elution OrderRationale
This compound C32H60O2 2 double bonds1 The most unsaturated of the C32 esters, therefore the most polar and elutes earliest.[3][4]
Myristyl OleateC32H62O21 double bond2Less unsaturated than this compound.
Myristyl StearateC32H64O2Saturated3The most non-polar of the C32 esters, retained the longest.
Palmityl LinoleateC34H64O22 double bonds4Higher carbon number increases hydrophobicity and retention time.

Experimental Protocols

Protocol 1: High-Temperature GC-MS for Wax Ester Analysis

This protocol is a starting point and should be optimized for your specific instrument and sample. It is based on methods for high-temperature GC analysis of wax esters.[1]

  • Sample Preparation: Dissolve the sample in a suitable solvent like hexane (B92381) or toluene (B28343) to a final concentration of 0.1-1.0 mg/mL.

  • GC-MS System: A GC system capable of high-temperature operation coupled to a mass spectrometer.

  • Column: DB-1HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness) or similar high-temperature stable column.

  • Injector:

    • Temperature: 390°C

    • Mode: Splitless (or split 1:5)

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 120°C, hold for 2 minutes.

    • Ramp 1: 15°C/min to 240°C.

    • Ramp 2: 8°C/min to 390°C.

    • Final Hold: 390°C for 6 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-950.

    • Source Temperature: 230°C.

    • Transfer Line Temperature: 390°C.

Protocol 2: Reversed-Phase HPLC-APCI-MS for Wax Ester Separation

This protocol is a starting point based on non-aqueous reversed-phase chromatography of wax esters.[3]

  • Sample Preparation: Dissolve the sample in the initial mobile phase or a compatible solvent.

  • HPLC-MS System: An HPLC system coupled to a mass spectrometer with an APCI source.

  • Column: C18 column (e.g., Nova-Pak C18, 4.6 x 150 mm, 4 µm) or a C30 column for enhanced selectivity.[3][9][10]

  • Mobile Phase:

    • Solvent A: Acetonitrile

    • Solvent B: Ethyl Acetate

  • Gradient Elution:

    • Initial: 95% A, 5% B

    • Linear gradient to 50% A, 50% B over 40 minutes.

    • Hold for 10 minutes.

    • Return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • APCI-MS Detector:

    • Ionization Mode: Positive ion.

    • Scan Range: m/z 300-1000.

    • Nebulizer Temperature: 400°C.

    • Corona Current: 5 µA.

Visualizations

Separation_Challenge cluster_esters Similar Esters cluster_properties Physicochemical Properties cluster_challenges Analytical Challenges This compound\n(C32:2) This compound (C32:2) Molecular Weight Molecular Weight This compound\n(C32:2)->Molecular Weight Polarity Polarity This compound\n(C32:2)->Polarity Myristyl Oleate\n(C32:1) Myristyl Oleate (C32:1) Myristyl Oleate\n(C32:1)->Molecular Weight Myristyl Oleate\n(C32:1)->Polarity Myristyl Stearate\n(C32:0) Myristyl Stearate (C32:0) Myristyl Stearate\n(C32:0)->Molecular Weight Myristyl Stearate\n(C32:0)->Polarity Palmityl Linoleate\n(C34:2) Palmityl Linoleate (C34:2) Palmityl Linoleate\n(C34:2)->Molecular Weight Palmityl Linoleate\n(C34:2)->Polarity Boiling Point Boiling Point Molecular Weight->Boiling Point GC Co-elution GC Co-elution Boiling Point->GC Co-elution HPLC Co-elution HPLC Co-elution Polarity->HPLC Co-elution

Caption: Structural similarities leading to analytical challenges.

Troubleshooting_Workflow start Poor Peak Resolution (Co-elution) technique Which Technique? start->technique gc_check Check GC Parameters technique->gc_check GC hplc_check Check HPLC Parameters technique->hplc_check HPLC gc_ramp Decrease Temp Ramp Rate gc_check->gc_ramp gc_phase Change Column Phase gc_check->gc_phase hplc_mobile Adjust Mobile Phase hplc_check->hplc_mobile hplc_column Try C30 Column hplc_check->hplc_column ms_confirm Use MS for Identification gc_ramp->ms_confirm gc_phase->ms_confirm hplc_mobile->ms_confirm hplc_column->ms_confirm

Caption: Troubleshooting workflow for peak co-elution issues.

References

Technical Support Center: Optimizing Myristyl Linoleate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with myristyl linoleate (B1235992). Our focus is to address the common challenge of a greasy after-feel in topical formulations, providing actionable solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the typical sensory characteristics of myristyl linoleate?

This compound is a long-chain ester that functions as an emollient, contributing to a formulation's texture and skin feel. While specific sensory data for this compound is limited, we can infer some properties from related compounds like myristyl myristate. Myristyl myristate is known to impart a velvety, non-greasy after-feel.[1][2] However, as with many emollients, the final sensory perception is highly dependent on the overall formulation.[3]

Q2: What are the primary causes of a greasy after-feel in this compound formulations?

A greasy after-feel in cosmetic formulations can stem from several factors:

  • High Concentration of the Oil Phase: An excessive amount of this compound or other oils and butters can lead to a heavy, greasy sensation on the skin.[4]

  • Slow Absorption Rate: Emollients with larger molecular structures may penetrate the skin more slowly, leaving a residual film.

  • Inadequate Emulsification: Poorly formed emulsions can result in the oil phase not being finely dispersed, leading to a less elegant skin feel.[5]

  • Lack of Mattifying or Absorbent Ingredients: Without components to absorb excess oil, the formulation can leave a shiny, greasy finish.

Q3: What are the main strategies to counteract the greasy feel of this compound?

There are three primary approaches to mitigate a greasy after-feel in your formulations:

  • Incorporate Absorbent Powders: Ingredients like starches, clays, and silica (B1680970) can absorb excess oil, providing a matte or powdery finish.[3]

  • Introduce Lighter Emollients: Blending this compound with faster-absorbing, lighter esters can significantly improve the overall sensory profile. This is often referred to as creating an "emollient cascade."

  • Optimize the Formulation Chassis: Adjusting the oil-to-water ratio, selecting appropriate emulsifiers, and using rheology modifiers can all contribute to a lighter skin feel.[4][6]

Troubleshooting Guide

Problem 1: My final formulation feels too heavy and oily upon application.

Solution A: Incorporate Mattifying Powders

Adding powders to the oil or water phase of your formulation can effectively reduce the perception of greasiness. These ingredients work by absorbing excess lipids on the skin's surface.

Recommended Powders and Usage Levels:

IngredientTypical Usage Level (%)PhaseNotes
Corn Starch1 - 5Oil or WaterReadily available and cost-effective. Can be added to the oil phase before emulsification.[7]
Kaolin Clay1 - 3Oil or WaterProvides a satin, powdery finish.[8]
Silica1 - 3OilCan provide a "dry-touch" or "powdery" after-feel.[8]
Aluminum Starch Octenylsuccinate1 - 2OilA modified starch known for its excellent oil-absorbing properties.

Experimental Protocol: Evaluating the Efficacy of Mattifying Powders

  • Prepare a Base Formulation: Create a simple oil-in-water emulsion containing this compound at your desired concentration.

  • Divide the Base: Aliquot the base formulation into separate beakers.

  • Incorporate Powders: To each beaker, add a different mattifying powder at a pre-determined concentration (e.g., 2%). Ensure the powder is properly dispersed. For oil-phase powders, add them to the oil phase before emulsification. For water-phase powders, disperse them in the water phase.

  • Homogenize: Mix each formulation thoroughly to ensure homogeneity.

  • Sensory Evaluation: Conduct a sensory panel evaluation (see protocol below) to assess the impact of each powder on the greasy after-feel, spreadability, and overall preference.

Solution B: Introduce a "Cascading Emollient" System

The concept of a "cascading emollient" involves blending emollients with different spreadabilities and absorption rates to create a more dynamic and pleasant sensory experience. By combining the richer feel of this compound with lighter, faster-absorbing esters, the initial greasy sensation can be minimized.

Recommended Light Emollients:

EmollientKey Sensory Characteristics
Isopropyl MyristateLightweight, reduces greasy feel of heavier butters and oils.[1]
Coco-Caprylate/CaprateFast-spreading, silicone-like feel.
C12-15 Alkyl BenzoateDry, silky feel.
Neossance® HemisqualaneVery light, fast-absorbing.

Experimental Workflow for Emollient Blending:

G cluster_0 Formulation Development cluster_1 Evaluation cluster_2 Optimization A Base Formulation (this compound) B Test Formulation 1 (this compound + Isopropyl Myristate) A->B Introduce Light Emollients C Test Formulation 2 (this compound + Coco-Caprylate) A->C Introduce Light Emollients D Test Formulation 3 (this compound + C12-15 Alkyl Benzoate) A->D Introduce Light Emollients E Sensory Panel Evaluation (Assess Greasiness, Spreadability, After-feel) B->E F Instrumental Analysis (e.g., Rheology, Texture Analysis) B->F C->E C->F D->E D->F G Analyze Data and Select Optimal Emollient Blend E->G F->G H Refine Ratios and Finalize Formulation G->H

Caption: Workflow for optimizing emollient blends.

Problem 2: The formulation feels tacky or sticky after application.

Solution: Adjust the Rheology and Consider Silicone Elastomers

Tackiness can sometimes be a result of the interaction between certain polymers and the emollient. Reducing the concentration of the thickener or introducing ingredients that provide slip can alleviate this issue.

  • Silicone Elastomers: These ingredients can create a silky, smooth, and non-tacky feel on the skin. They are often used to improve the sensory profile of formulations.

  • Reduce Polymer Concentration: If you are using a polymeric thickener, try reducing its concentration in small increments to see if tackiness is reduced without compromising stability.

Logical Relationship of Formulation Components to Tackiness:

G This compound This compound Tacky Sensation Tacky Sensation This compound->Tacky Sensation Polymeric Thickener Polymeric Thickener Polymeric Thickener->Tacky Sensation Silicone Elastomer Silicone Elastomer Reduced Tackiness Reduced Tackiness Silicone Elastomer->Reduced Tackiness Tacky Sensation->Reduced Tackiness

Caption: Impact of ingredients on formulation tackiness.

Key Experimental Protocols

Protocol: Sensory Panel Evaluation of Topical Formulations

This protocol is designed to provide a standardized method for assessing the sensory attributes of your this compound formulations.

  • Panelist Selection:

    • Recruit 10-15 panelists who are regular users of topical products.

    • Screen panelists for their ability to discriminate between different textures.

    • Train panelists on the specific sensory attributes to be evaluated and the rating scale.[9]

  • Product Application:

    • Apply a standardized amount (e.g., 0.1g) of each formulation to a designated area on the panelists' volar forearms.[9]

    • Instruct panelists to spread the product evenly in a circular motion for a set amount of time (e.g., 10 seconds).

  • Evaluation Attributes and Timing:

    • Immediate Assessment (0-1 minute):

      • Spreadability (Ease of spreading)

      • Initial Greasiness

      • Shine/Gloss

    • After-feel Assessment (5 minutes):

      • Residual Greasiness

      • Tackiness/Stickiness

      • Softness

      • Absorption

  • Rating Scale:

    • Use a labeled magnitude scale (e.g., 0 = Not at all, 10 = Extremely) for each attribute.

  • Data Analysis:

    • Calculate the mean score for each attribute for each formulation.

    • Use statistical analysis (e.g., ANOVA) to determine if there are significant differences between the formulations.

Signaling Pathway of Sensory Perception:

G A Product Application B Interaction with Skin Receptors A->B C Neural Signals to Brain B->C D Perception of Sensory Attributes (e.g., Greasiness, Smoothness) C->D E Overall Hedonic Response (Liking) D->E

Caption: Simplified pathway of sensory perception.

References

Myristyl Linoleate Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the oxidative stability of myristyl linoleate (B1235992). Below you will find frequently asked questions, troubleshooting guides for common experimental issues, detailed analytical protocols, and relevant data summaries to support your research.

Frequently Asked Questions (FAQs)

Q1: What is oxidative stress in the context of myristyl linoleate?

A1: Oxidative stress refers to the degradation of this compound caused by exposure to reactive oxygen species (ROS) or other oxidizing agents. The linoleate portion of the molecule is particularly susceptible to oxidation due to its two double bonds. This process, known as lipid peroxidation, involves a free radical chain reaction that leads to the formation of primary and secondary oxidation products, altering the chemical properties and stability of the compound.[1][2]

Q2: What are the primary and secondary products of this compound oxidation?

A2: The oxidation of the linoleate moiety in this compound follows a well-established pathway:

  • Primary Products: The initial products are hydroperoxides. Oxygen attacks the carbon atoms adjacent to the double bonds, leading to the formation of these unstable compounds.[1][2][3] Peroxide Value (PV) is a common measure of these primary products.[3][4]

  • Secondary Products: Unstable hydroperoxides decompose into a variety of secondary products. These include volatile compounds like aldehydes (e.g., hexanal, malondialdehyde), ketones, alcohols, and short-chain carboxylic acids.[1][2][5] These compounds are often responsible for the development of rancid odors and flavors.[6] Non-volatile products such as epoxides can also be major products of linoleate oxidation.[7]

Q3: Which factors can accelerate the oxidation of this compound?

A3: Several factors can initiate or accelerate the oxidation process:

  • Temperature: Higher temperatures increase the rate of oxidation reactions.[8][9]

  • Oxygen: The presence of oxygen is essential for oxidative degradation to occur.

  • Light: UV light can act as a catalyst, initiating the free radical chain reaction.

  • Presence of Metals: Transition metals like iron and copper can act as pro-oxidants, speeding up the decomposition of hydroperoxides.

  • Degree of Unsaturation: The linoleate component, being a polyunsaturated fatty acid ester, is inherently more prone to oxidation than monounsaturated or saturated fatty acid esters.[10]

Q4: How can the oxidation of this compound be prevented or minimized during experiments and storage?

A4: To maintain the stability of this compound, consider the following strategies:

  • Storage Conditions: Store the compound at low temperatures (e.g., refrigeration or freezing) in a dark place.

  • Inert Atmosphere: Purge storage containers with an inert gas like nitrogen or argon to displace oxygen.

  • Use of Antioxidants: The addition of antioxidants can inhibit or delay the oxidation process. Antioxidants work by scavenging free radicals or chelating pro-oxidant metals.[6] Common choices include butylated hydroxytoluene (BHT), tocopherols (B72186) (Vitamin E), and ascorbic acid.[11][12][13]

  • Chelating Agents: If metal contamination is a concern, using a chelating agent like EDTA can be effective.

Q5: What are the standard methods to measure the oxidative stability of this compound?

A5: Several analytical methods are used to assess lipid oxidation. The choice depends on whether you want to measure primary or secondary oxidation products.[14][15][16]

  • Peroxide Value (PV): Measures the concentration of primary oxidation products (hydroperoxides).[3][4][14]

  • Thiobarbituric Acid Reactive Substances (TBARS) Assay: A common spectrophotometric method to quantify secondary oxidation products, primarily malondialdehyde (MDA).[2][17][18]

  • Rancimat Method: An accelerated aging test that determines the induction time or Oxidation Stability Index (OSI), which is a measure of the resistance of the substance to oxidation.[1][8][19]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify specific volatile secondary oxidation products, such as hexanal.[6][14][20][21]

Troubleshooting Experimental Issues

Q: My Peroxide Value (PV) readings are highly variable and inconsistent. What could be the cause?

A: Inconsistent PV results can stem from several issues:

  • Sample History: The peroxide value can decrease over time as primary hydroperoxides decompose into secondary products.[3] Ensure you are comparing samples with a similar storage history.

  • Oxygen Exposure: Inconsistent exposure to oxygen during sample preparation or analysis can lead to variable results. Work quickly and minimize headspace in sample vials.

  • Reagent Purity: Ensure the purity of your solvents (e.g., chloroform, acetic acid) and potassium iodide solution, as impurities can interfere with the titration.

  • Titration Endpoint: The visual endpoint of the titration (disappearance of the blue starch-iodine complex) can be subjective. Ensure consistent technique and lighting conditions.[3]

Q: The induction time from my Rancimat test is much shorter than expected. Why might this happen?

A: A short induction time indicates poor oxidative stability. Possible reasons include:

  • High Temperature: The induction time is highly dependent on the test temperature; a slight increase can significantly shorten the time.[9] Verify the heating block's temperature calibration.

  • Sample Contamination: The presence of pro-oxidant metals (e.g., from a spatula or container) can drastically reduce stability.

  • Sample Degradation: The sample may have already been partially oxidized before the test began due to improper storage or handling.

  • High Airflow Rate: Ensure the airflow rate is set according to the standard method (e.g., 20 L/h), as a higher flow rate can accelerate oxidation.[22]

Q: I am getting high background noise in my TBARS assay. How can I reduce it?

A: High background in a TBARS assay can be due to:

  • Interfering Substances: The TBARS reagent can react with other compounds in a complex sample, not just malondialdehyde (MDA). Consider sample purification steps if your matrix is complex.

  • Reagent Instability: Prepare the thiobarbituric acid (TBA) solution fresh before use.

  • Overheating: Excessive heating during the reaction can lead to the formation of interfering colored compounds. Strictly control the temperature and incubation time (e.g., 95°C for 60 minutes).[18]

  • Sample Turbidity: Centrifuge samples after the reaction to pellet any precipitate before measuring the absorbance.

Summary of Quantitative Data

The oxidative stability of fatty acid esters is inversely related to their degree of unsaturation.[10] While specific data for this compound is limited, the following tables provide representative data for oils rich in linoleic acid, which can serve as a proxy for understanding its relative stability.

Table 1: Oxidative Stability Index (Induction Time) of Various Edible Oils Measured by the Rancimat Method.

Oil TypeMajor Fatty AcidsInduction Time (hours) at 110 °CInduction Time (hours) at 120 °C
Linseed OilLinolenic, Linoleic, Oleic~4.2[22]~2.6[22]
Grapeseed OilLinoleic , Oleic-2.4[10]
Corn OilLinoleic , Oleic-5.0[10]
Rapeseed OilOleic, Linoleic , Linolenic~10.0[10]4.8[10]
Palm OilOleic, Palmitic13.9[23]-
Coconut OilLauric, Myristic49.1[23]-

Note: Data is compiled from multiple sources and experimental conditions may vary slightly. Higher induction times indicate greater stability.

Visualizations: Workflows and Pathways

Below are diagrams illustrating key processes related to the study of this compound stability.

G Experimental Workflow for Oxidative Stability Assessment cluster_prep Sample Preparation cluster_stress Accelerated Oxidation cluster_analysis Analysis at Time Points cluster_results Data Interpretation Sample This compound Sample Additives Addition of Antioxidants (Optional Study Arm) Sample->Additives Control Control Sample (No Additives) Sample->Control Stress Induce Oxidative Stress (e.g., Heat, Light, O2) Additives->Stress Control->Stress PV Peroxide Value (PV) Stress->PV TBARS TBARS Assay Stress->TBARS GCMS GC-MS (Volatiles) Stress->GCMS Rancimat Rancimat (Induction Time) Stress->Rancimat Interpret Compare Results vs. Control Assess Stability & Antioxidant Efficacy PV->Interpret TBARS->Interpret GCMS->Interpret Rancimat->Interpret

Caption: Workflow for an oxidative stability study of this compound.

G Simplified Linoleate Peroxidation Pathway ML This compound (LH) L_radical Linoleate Radical (L·) ML->L_radical Initiation (Heat, Light, Metal) LOO_radical Peroxyl Radical (LOO·) L_radical->LOO_radical + O2 LOOH Hydroperoxide (LOOH) Primary Product LOO_radical->LOOH + LH - L· Antioxidant Antioxidant (AH) LOO_radical->Antioxidant Termination Secondary Secondary Products (Aldehydes, Ketones, etc.) LOOH->Secondary Decomposition (via Heat, Metals)

Caption: Simplified pathway of lipid peroxidation for the linoleate moiety.

Detailed Experimental Protocols

Peroxide Value (PV) Determination (AOCS Official Method Cd 8-53)

This method determines the primary oxidation products by measuring the iodine liberated from potassium iodide.[3][4]

  • Reagents:

    • Acetic Acid-Chloroform Solution (3:2 v/v).

    • Saturated Potassium Iodide (KI) solution (prepare fresh).

    • 0.01 N Sodium Thiosulfate (Na₂S₂O₃) standard solution.

    • 1% Starch Indicator Solution.[4]

  • Procedure:

    • Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.[3]

    • Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.[3]

    • Add 0.5 mL of saturated KI solution, stopper the flask, and swirl for exactly one minute.[24]

    • Immediately add 30 mL of distilled water.

    • Titrate the liberated iodine with the standardized 0.01 N Na₂S₂O₃ solution, shaking vigorously, until the yellow color of the iodine has almost disappeared.[24]

    • Add 0.5 mL of 1% starch indicator solution. The solution will turn a dark blue color.[3]

    • Continue the titration slowly, with vigorous shaking, until the blue color just disappears.[3][24]

    • Perform a blank determination using the same procedure but without the sample.

  • Calculation:

    • Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W

    • Where:

      • S = Volume of titrant for the sample (mL)

      • B = Volume of titrant for the blank (mL)

      • N = Normality of the Na₂S₂O₃ solution

      • W = Weight of the sample (g)

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures malondialdehyde (MDA), a secondary oxidation product.[17][18]

  • Reagents:

    • Thiobarbituric Acid (TBA) Reagent: 0.67% (w/v) TBA solution.

    • 10% Trichloroacetic Acid (TCA).

    • MDA standard solution for calibration curve.

  • Procedure:

    • Place 100 µL of the sample into a screw-cap test tube.

    • Add 200 µL of ice-cold 10% TCA to precipitate interfering substances.[25]

    • Incubate on ice for 15 minutes.[25]

    • Centrifuge at ~2200 x g for 15 minutes at 4°C.[25]

    • Transfer 200 µL of the clear supernatant to a new screw-cap tube.

    • Add an equal volume (200 µL) of 0.67% TBA reagent.[25]

    • Prepare standards and a blank in the same manner.

    • Incubate all tubes in a boiling water bath (or at 95°C) for 10-60 minutes, until a stable pink color develops.[18][25]

    • Cool the tubes to room temperature.

    • Measure the absorbance of the samples and standards at 532 nm using a spectrophotometer.[17][25]

  • Calculation:

    • Calculate the concentration of TBARS in the sample by comparing its absorbance to the MDA standard curve.

Rancimat Method (ISO 6886)

This automated method provides an induction time as a measure of oxidative stability.[1][22]

  • Apparatus:

    • Rancimat instrument (e.g., Metrohm 892 Professional Rancimat).

  • Procedure:

    • Accurately weigh a specified amount of the sample (typically 2.5-3.0 g) into a disposable reaction vessel.[9][10][22]

    • Place a measuring vessel containing deionized water into the instrument.

    • Place the reaction vessel into the heating block, which is maintained at a constant high temperature (e.g., 110°C or 120°C).[10][26]

    • A constant stream of purified air (e.g., 20 L/h) is passed through the sample.[10][22]

    • Volatile secondary oxidation products (mainly formic and acetic acids) are carried by the air stream into the measuring vessel with deionized water.[1][19]

    • The instrument continuously measures the electrical conductivity of the water. A sharp increase in conductivity marks the end of the induction period.[8][19]

  • Result:

    • The instrument's software automatically calculates and reports the induction time in hours, which is a direct measure of the sample's resistance to oxidation under the test conditions.[22]

GC-MS Analysis for Volatile Oxidation Products

This method is used for the separation and identification of specific volatile compounds formed during oxidation.[20][27]

  • Apparatus:

    • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

    • Headspace Autosampler (recommended for volatile analysis).

  • Procedure (General Example using Headspace):

    • Place a known amount of the oxidized this compound sample into a headspace vial and seal it.

    • Incubate the vial at a specific temperature (e.g., 80°C) for a set time to allow volatile compounds to equilibrate into the headspace.

    • The headspace autosampler injects a portion of the gas phase into the GC inlet.

    • Volatile compounds are separated on a suitable GC column (e.g., a polar column like a WAX-type).

    • The separated compounds enter the mass spectrometer, where they are ionized and fragmented.

    • The resulting mass spectra are used to identify the compounds by comparing them to a spectral library (e.g., NIST). Key markers for linoleate oxidation include hexanal.[6]

  • Quantification:

    • Quantification can be performed using an internal or external standard calibration curve for specific target compounds.

References

Validation & Comparative

A Comparative Toxicological Analysis: Myristyl Linoleate vs. Isopropyl Myristate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This comprehensive guide offers a detailed comparative analysis of the toxicological profiles of two commonly used esters in the pharmaceutical and cosmetic industries: myristyl linoleate (B1235992) and isopropyl myristate. This publication is intended for researchers, scientists, and drug development professionals, providing a thorough examination of available toxicity data, detailed experimental protocols for key safety assessments, and visual representations of testing workflows to support informed ingredient selection and formulation development.

Executive Summary

Myristyl linoleate and isopropyl myristate are widely utilized for their emollient and solvent properties. While both are generally considered safe for topical applications, understanding their distinct toxicological profiles is crucial for ensuring product safety and regulatory compliance. This guide synthesizes data from robust safety assessments, including acute toxicity, skin and eye irritation, and genotoxicity, presenting a clear comparison to aid in risk assessment. Isopropyl myristate has been more extensively studied, with a larger body of quantitative data available. This compound is reported to have a low toxicity profile, though quantitative data is less prevalent in publicly accessible literature.

Comparative Toxicity Data

The following table summarizes the available toxicological data for this compound and isopropyl myristate. Data is compiled from Cosmetic Ingredient Review (CIR) safety assessments and other available toxicological literature.

Toxicological EndpointThis compoundIsopropyl Myristate
Acute Oral Toxicity Reported as nontoxic in rats.[1][2]LD50 (rat): >2,000 mg/kg bw[3], >10,000 mg/kg[4], >16 ml/kg[5][6]
Acute Dermal Toxicity Reported as nontoxic in rabbits.[1][2]LD50 (rabbit): 5 g/kg[4][5][7]
Skin Irritation Minimal to mild skin irritation in rabbits.[1][2]Undiluted: Mild irritant after 24h; moderate to severe with repeated application in rabbits.[1][2][5] Formulations (15-58%): Not a human skin irritant.[1][2]
Eye Irritation Minimal eye irritation in rabbits.[1][2]Minimally irritating to rabbit eyes.[1][2][8]
Skin Sensitization No sensitization in guinea pigs.[1][2]Not a skin sensitizer (B1316253) in guinea pigs or humans.[1][2][8]
Genotoxicity Data not readily available.Negative in Ames test.[3]
Carcinogenicity Data not readily available.Not carcinogenic on mouse skin in limited studies.[1][2]

Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for the interpretation and replication of safety data. The following are summaries of standard protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), which are widely accepted for regulatory submissions.

Acute Oral Toxicity (Based on OECD Guideline 401)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.

  • Test Animals: Typically, young adult rats of a single sex are used.[8] They are fasted prior to administration of the test substance.[8]

  • Dosage and Administration: The test substance is administered in graduated doses to several groups of animals, with one dose per group.[8] Administration is typically via gavage.[8]

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., tremors, convulsions, salivation, diarrhea), and changes in body weight for at least 14 days.[8]

  • Pathology: A gross necropsy is performed on all animals at the end of the observation period or at the time of death.[8]

  • Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically estimated dose that is expected to cause death in 50% of the treated animals.

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test assesses the potential for a substance to cause toxicity through skin contact.

  • Test Animals: Young adult rats, rabbits, or guinea pigs are typically used.[9][10] The fur is clipped from the dorsal area of the trunk of the test animals.[10]

  • Application: The test substance is applied uniformly over an area of at least 10% of the body surface.[9] The area is then covered with a porous gauze dressing for a 24-hour exposure period.[9][10]

  • Dosage: A limit test at a dose of 2000 mg/kg body weight is often performed initially. If mortality is observed, a full dose-range study is conducted.

  • Observation Period: Animals are observed for mortality and signs of systemic toxicity for at least 14 days. Body weight is recorded weekly.[9]

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible or irreversible skin inflammation.

  • Test Animals: The albino rabbit is the preferred species.[11][12][13]

  • Application: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small patch of clipped skin (approximately 6 cm²).[11][13] The patch is covered with a gauze dressing for a 4-hour exposure period.[11]

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[11] Observations may continue for up to 14 days if the effects are persistent.[11]

  • Scoring: The severity of skin reactions is graded according to a numerical scoring system (e.g., the Draize scale).

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test assesses the potential of a substance to cause damage to the eye.

  • Test Animals: Albino rabbits are typically used.[14][15]

  • Application: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal.[14][15] The other eye remains untreated and serves as a control.[14]

  • Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.[14] The observation period can be extended to 21 days to assess the reversibility of any observed effects.[15]

  • Scoring: Lesions are scored using a standardized system.

In Vitro Cytotoxicity Testing (MTT Assay Protocol)

In vitro methods are increasingly used as alternatives to animal testing to assess the potential for a chemical to be toxic to cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Adherent or suspension cells are cultured in a 96-well plate.

  • Compound Exposure: The cells are exposed to various concentrations of the test substance for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.[2] Metabolically active cells will reduce the yellow MTT to a purple formazan (B1609692) product.[2][16]

  • Solubilization: A solubilization solution is added to dissolve the insoluble formazan crystals.[2]

  • Absorbance Reading: The absorbance of the colored solution is measured using a microplate spectrophotometer at a wavelength of 500-600 nm.[2] The intensity of the color is proportional to the number of viable, metabolically active cells.

  • Data Analysis: The results are typically expressed as the IC50 value, which is the concentration of the test substance that reduces cell viability by 50% compared to the untreated control.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the testing process, the following diagrams illustrate a typical in vitro cytotoxicity testing workflow and a tiered approach to toxicity assessment.

experimental_workflow cluster_prep Cell Preparation cluster_exposure Compound Exposure cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Seeding in 96-well Plate incubation_24h 24h Incubation (37°C, 5% CO2) cell_culture->incubation_24h compound_addition Addition of Test Compound (Varying Concentrations) incubation_24h->compound_addition incubation_exp Incubation (e.g., 24h, 48h, 72h) compound_addition->incubation_exp mtt_reagent Add MTT Reagent incubation_exp->mtt_reagent incubation_mtt Incubation (4h) mtt_reagent->incubation_mtt solubilization Add Solubilization Solution incubation_mtt->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

In Vitro Cytotoxicity Testing Workflow (MTT Assay)

tiered_testing_strategy start New Chemical/Ingredient qsar In Silico Analysis (QSAR) start->qsar in_vitro In Vitro Testing (e.g., Cytotoxicity, Skin Corrosion) qsar->in_vitro Predicts potential toxicity qsar->in_vitro No prediction possible in_vivo In Vivo Testing (e.g., OECD 404, 405) in_vitro->in_vivo Positive or equivocal results risk_assessment Risk Assessment & Safety Conclusion in_vitro->risk_assessment Negative results in_vivo->risk_assessment

Tiered Approach to Toxicity Testing

Conclusion

Both this compound and isopropyl myristate are considered safe for their intended use in cosmetic and pharmaceutical products within established concentration ranges. Isopropyl myristate has a more comprehensive publicly available toxicological dataset, demonstrating a low order of acute toxicity, minimal to mild irritation potential depending on the exposure conditions, and no evidence of genotoxicity or carcinogenicity in the studies reviewed. This compound is also reported to be of low toxicity, though more quantitative data would be beneficial for a more direct comparison. The experimental protocols and workflows provided in this guide serve as a valuable resource for researchers in designing and interpreting safety studies for these and other cosmetic and pharmaceutical ingredients.

References

Validating the Skin Barrier Enhancing Effects of Myristyl Linoleate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of myristyl linoleate's putative skin barrier enhancing effects against common alternatives. Due to the limited direct experimental data on myristyl linoleate (B1235992), this analysis infers its properties from its constituent parts, myristic acid and linoleic acid, and compares them with established barrier-enhancing agents. All quantitative data is summarized for clear comparison, and detailed experimental protocols for key assays are provided.

Executive Summary

This compound, an ester of myristic acid and linoleic acid, is postulated to enhance the skin's barrier function by leveraging the properties of its components. Linoleic acid is a vital precursor for ceramides (B1148491), the primary lipid component of the stratum corneum, crucial for maintaining the skin's permeability barrier and preventing transepidermal water loss (TEWL)[1][2]. Myristic acid acts as an emollient, contributing to skin softness and forming a protective layer to reduce moisture loss. This guide synthesizes available data to provide a comparative framework for evaluating this compound's potential in dermatological and cosmetic formulations.

Data Presentation: Comparative Performance of Skin Barrier Enhancing Agents

The following tables summarize quantitative data from various studies on the effects of different agents on skin barrier function, specifically focusing on Transepidermal Water Loss (TEWL) and skin hydration (Corneometry).

Table 1: Comparison of Transepidermal Water Loss (TEWL) Reduction

Active AgentConcentrationVehicle% Reduction in TEWLStudy PopulationCitation
Linoleic Acid 1.5%w/o emulsionSignificant decrease vs. baselineAtopic Dermatitis Patients[3]
Ceramides 1%Cream-3.56 (Mean Difference vs. other moisturizers)Atopic Dermatitis Patients (Meta-analysis)[4]
Petrolatum Not specifiedOintmentUp to 98%Healthy Volunteers[1]
Lanolin Not specifiedNot specified32%Healthy Volunteers[5]

Note: A direct percentage reduction for ceramides was not available in the meta-analysis; the value represents the mean difference in TEWL compared to other moisturizers.

Table 2: Comparison of Skin Hydration Improvement (Corneometry)

Active AgentConcentrationVehicleImprovement in Skin Hydration (Arbitrary Units - AU)Study PopulationCitation
Linoleic Acid 1.5%w/o emulsionSignificant increase vs. baselineAtopic Dermatitis Patients[3]
Hyaluronic Acid (Low Molecular Weight) 0.1%Cream~10% increaseHealthy Volunteers[6]
Ceramides Not specifiedLotionIncrease from 13.57 to 36.36 AU (24h, occluded)Healthy Volunteers with dry skin[7]
Petrolatum Not specifiedJellySignificant hydration/swelling effectHealthy Volunteers[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and validation.

Transepidermal Water Loss (TEWL) Measurement

Objective: To quantify the amount of water vapor lost through the epidermis, providing an indirect measure of skin barrier integrity.

Apparatus: Tewameter® (or similar open-chamber evaporimeter).

Protocol:

  • Acclimatization: Subjects are required to acclimatize to the controlled environmental conditions (typically 20-22°C and 40-60% relative humidity) for at least 30 minutes prior to measurement.

  • Measurement Sites: Define and mark the measurement sites on the skin (e.g., volar forearm).

  • Baseline Measurement: Take at least three baseline TEWL readings from each measurement site before the application of any product.

  • Product Application: Apply a standardized amount of the test product (e.g., this compound formulation) and control products to the designated sites.

  • Post-Application Measurements: At specified time points (e.g., 1, 2, 4, 24 hours), gently remove any excess product and repeat the TEWL measurements at each site.

  • Data Analysis: Calculate the mean TEWL values for each site at each time point. The percentage reduction in TEWL is calculated relative to the baseline measurement.

Skin Hydration Measurement (Corneometry)

Objective: To measure the hydration level of the stratum corneum by assessing its electrical capacitance.

Apparatus: Corneometer® CM 825 (or similar).

Protocol:

  • Acclimatization: As with TEWL measurements, subjects must acclimatize to a controlled environment.

  • Measurement Sites: Define and mark the measurement sites.

  • Baseline Measurement: Take at least three baseline corneometry readings from each site. The probe is pressed gently against the skin, and the capacitance is measured.

  • Product Application: Apply a standardized amount of the test and control products to the designated sites.

  • Post-Application Measurements: At specified time points, repeat the corneometry measurements.

  • Data Analysis: The instrument provides hydration values in arbitrary units (AU). Calculate the mean hydration values for each site at each time point and compare them to the baseline to determine the change in skin hydration.

Mandatory Visualization

Signaling Pathway: Role of Linoleic Acid in Ceramide Synthesis

The following diagram illustrates the crucial role of linoleic acid in the synthesis of ceramides, which are essential for the formation and maintenance of the skin's lipid barrier.

Ceramide_Synthesis cluster_epidermis Epidermal Keratinocyte Linoleic_Acid Linoleic Acid Fatty_Acid_Elongation Fatty Acid Elongation & Desaturation Linoleic_Acid->Fatty_Acid_Elongation Very_Long_Chain_Fatty_Acids Very Long Chain Fatty Acids (VLCFAs) Fatty_Acid_Elongation->Very_Long_Chain_Fatty_Acids Ceramide_Synthase Ceramide Synthase Very_Long_Chain_Fatty_Acids->Ceramide_Synthase Sphingoid_Bases Sphingoid Bases Sphingoid_Bases->Ceramide_Synthase Ceramides Ceramides Ceramide_Synthase->Ceramides Stratum_Corneum_Lipids Stratum Corneum Intercellular Lipids Ceramides->Stratum_Corneum_Lipids Topical_Application Topical Application of This compound Topical_Application->Linoleic_Acid Hydrolysis

Ceramide synthesis pathway involving linoleic acid.
Experimental Workflow: In Vivo Skin Barrier Assessment

The diagram below outlines the typical workflow for an in vivo clinical study to assess the efficacy of a topical agent on skin barrier function.

Experimental_Workflow Subject_Recruitment Subject Recruitment (e.g., healthy volunteers with dry skin) Acclimatization Acclimatization to Controlled Environment Subject_Recruitment->Acclimatization Baseline_Measurements Baseline Measurements (TEWL & Corneometry) Acclimatization->Baseline_Measurements Product_Application Randomized Application of Test & Control Products Baseline_Measurements->Product_Application Post_Application_Measurements Measurements at Defined Time Points Product_Application->Post_Application_Measurements Data_Analysis Statistical Analysis of Results Post_Application_Measurements->Data_Analysis Conclusion Conclusion on Product Efficacy Data_Analysis->Conclusion

Workflow for in vivo skin barrier assessment.

References

Myristyl Linoleate: A Comparative Analysis of its Efficacy in Reducing Transepidermal Water Loss

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 3, 2025

[Shanghai, China] – This guide provides a comprehensive comparison of myristyl linoleate (B1235992) against other common emollients in their ability to reduce transepidermal water loss (TEWL), a critical factor in maintaining skin barrier function. This document is intended for researchers, scientists, and professionals in drug development, offering an objective analysis supported by available experimental data.

While direct quantitative data for myristyl linoleate is limited in publicly available research, this guide synthesizes information on its constituent components—myristic acid and linoleic acid—and related esters to project its performance. This is juxtaposed with established data for other widely used emollients.

Introduction to Emollients and Transepidermal Water Loss (TEWL)

Emollients are crucial ingredients in dermatological formulations, designed to soften, soothe, and hydrate (B1144303) the skin. Their primary function in barrier repair is to reduce TEWL, the passive evaporation of water from the skin's surface. A high TEWL rate is indicative of a compromised skin barrier, leading to dryness, irritation, and increased susceptibility to environmental aggressors. Emollients improve skin barrier function through various mechanisms, including forming an occlusive layer to prevent water loss and providing essential lipids to repair the stratum corneum.

This compound is an ester of myristyl alcohol and linoleic acid. Linoleic acid is an essential fatty acid that plays a vital role in maintaining the structural integrity of the skin's barrier. Its deficiency is linked to impaired barrier function and increased TEWL.[1][2][3] Myristyl myristate, a similar ester, is known to form a protective, moisture-reducing film on the skin.[1][2][3][4][5] Based on these properties, this compound is expected to function as an effective emollient.

Quantitative Comparison of Emollient Performance

The following table summarizes the available quantitative data on the TEWL reduction capabilities of various emollients. It is important to note the absence of direct, peer-reviewed studies quantifying the specific TEWL reduction percentage for this compound. Its potential efficacy is inferred from studies on its components and related compounds.

EmollientMechanism of ActionTEWL ReductionKey Findings
This compound Occlusive, Barrier Repair (Inferred)Data Not AvailableExpected to reduce TEWL by forming an occlusive layer and providing linoleic acid for barrier repair.[1][6][7][8][9][10]
Petrolatum OcclusiveUp to 98%Highly effective at creating a physical barrier to prevent water evaporation.[11][12]
Dimethicone OcclusiveModerateForms a non-comedogenic, breathable barrier on the skin.
Lanolin Occlusive, EmollientHighSimilar to human skin lipids, effective at preventing water loss.[11]
Glycerin HumectantIndirectly (when combined with occlusives)Attracts water to the stratum corneum; requires an occlusive agent to prevent subsequent evaporation.
Linoleic Acid (in formulations) Barrier RepairSignificant reduction in compromised skinTopical application helps to repair the skin's lipid barrier, thereby reducing TEWL.[11]
Trilipid Cream (with Conjugated Linoleic Acid) Barrier RepairMore effective than paraffin-based emollientsA cream with a 3:1:1 ratio of ceramides, cholesterol, and free fatty acids (including linoleic acid) showed superior TEWL reduction compared to a paraffin-based emollient.[4]
Ceramides Barrier RepairSignificantEssential lipids for maintaining the skin barrier and preventing moisture loss.[11]

Experimental Protocols

The standard method for assessing the efficacy of an emollient in reducing water loss is the measurement of Transepidermal Water Loss (TEWL).

In Vivo TEWL Measurement Protocol

This protocol is a generalized representation based on standard clinical trial methodologies for assessing emollient efficacy.

1. Subject Selection:

  • Inclusion Criteria: Healthy volunteers with normal to dry skin types, or patients with specific dry skin conditions (e.g., atopic dermatitis), depending on the study's objective.
  • Exclusion Criteria: Subjects with active skin diseases in the test area, known allergies to cosmetic ingredients, or those using topical medications that could interfere with the results.

2. Acclimatization:

  • Subjects are required to acclimatize in a controlled environment for a minimum of 30 minutes before measurements.
  • Typical conditions are a temperature of 20-22°C and a relative humidity of 40-60%.[12][13][14][15][16][17][18]

3. Baseline Measurement:

  • Baseline TEWL is measured on designated test sites (commonly the volar forearm) using an evaporimeter (e.g., Tewameter®).

4. Product Application:

  • A standardized amount of the emollient (e.g., 2 mg/cm²) is applied to the designated test area. A control area with no product application is also maintained.

5. Post-Application Measurements:

  • TEWL measurements are taken at specified time intervals after product application (e.g., 1, 2, 4, 8, and 24 hours) to assess the immediate and long-term effects of the emollient.

6. Data Analysis:

  • The percentage reduction in TEWL from baseline is calculated for each time point and compared between the treated and control sites.
  • Statistical analysis is performed to determine the significance of the results.

Visualizations: Experimental Workflow and Signaling Pathways

Experimental Workflow for TEWL Measurement

TEWL_Workflow cluster_pre Pre-Measurement cluster_measurement Measurement cluster_post Analysis Subject Subject Selection Acclimate Acclimatization (30 min, 20-22°C, 40-60% RH) Subject->Acclimate Baseline Baseline TEWL Measurement Acclimate->Baseline Application Product Application (2 mg/cm²) Baseline->Application PostApp Post-Application TEWL (Multiple Time Points) Application->PostApp Analysis Data Analysis (% TEWL Reduction) PostApp->Analysis Conclusion Conclusion on Efficacy Analysis->Conclusion

Caption: Workflow for in vivo TEWL measurement of emollients.

Role of Linoleic Acid in Skin Barrier Function

Linoleic_Acid_Pathway LA Topical this compound (hydrolyzes to Linoleic Acid) Ceramides Incorporation into Acylceramides LA->Ceramides Enzymatic Processes Barrier Strengthened Lipid Barrier Ceramides->Barrier Structural Component TEWL Reduced Transepidermal Water Loss (TEWL) Barrier->TEWL Improved Function

References

Spectroscopic Purity Analysis of Myristyl Linoleate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. This guide provides a comprehensive comparison of spectroscopic methods for confirming the purity of myristyl linoleate (B1235992), a fatty acid ester with applications in various research and pharmaceutical fields. We will delve into the principles, experimental protocols, and performance of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), alongside a comparison with chromatographic methods.

Myristyl linoleate is the ester formed from myristyl alcohol and linoleic acid. Its purity is crucial as impurities, such as residual starting materials or byproducts from synthesis and degradation, can significantly impact experimental outcomes and the safety profile of final products. Spectroscopic techniques offer rapid and detailed molecular-level information, making them invaluable tools for purity assessment.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for purity determination depends on several factors, including the nature of the expected impurities, the required sensitivity, and the desired level of structural information. Below is a comparative summary of the key performance metrics for spectroscopic and chromatographic methods.

TechniquePrincipleTypical Impurities DetectedLimit of Detection (LOD) & Limit of Quantification (LOQ)Key AdvantagesLimitations
¹H & ¹³C NMR Nuclear spin transitions in a magnetic fieldResidual myristyl alcohol, linoleic acid, other fatty acid esters, oxidation byproductsLOD: ~0.01-0.1% (impurity dependent)[1][2]Excellent for structural elucidation and quantification of major components and impurities without the need for reference standards for every component.[3][4]Relatively lower sensitivity compared to MS.[4] Complex spectra can have overlapping signals.[4]
FT-IR Vibrational transitions of molecular bondsResidual alcohols (O-H stretch), carboxylic acids (broad O-H and C=O stretch), water, oxidation products (hydroperoxides)LOD: ~0.15 mg/mL for linoleic acid in a mixture[5]Fast, non-destructive, and provides information about functional groups. Good for detecting classes of impurities.Not ideal for quantifying individual components in a complex mixture or for identifying structurally similar impurities.
GC-MS Separation by boiling point followed by mass-to-charge ratio analysisVolatile and semi-volatile impurities, residual starting materials, other fatty acid esters, degradation productsLOD: 1-30 µg/L for fatty acids; LOQ: 0.003–0.72 µg/L for fatty acid methyl estersHigh sensitivity and selectivity, excellent for separating and identifying volatile impurities. Provides structural information through fragmentation patterns.Requires derivatization for non-volatile compounds, which can introduce artifacts.[6][7] High temperatures can cause degradation of thermally labile compounds.
HPLC Separation by polarityNon-volatile impurities, residual starting materials, isomeric impurities, polymers, and degradation productsLOD: 0.2 to 0.4 nM for derivatized fatty acidsSuitable for non-volatile and thermally labile compounds.[7] Excellent for separating isomers.[8]Can be more time-consuming than direct spectroscopic methods. Requires reference standards for quantification.

Spectroscopic Profiles of this compound and Potential Impurities

A thorough understanding of the expected spectroscopic signals for pure this compound and its potential impurities is fundamental for accurate purity assessment.

Predicted ¹H and ¹³C NMR Spectral Data

Based on the known chemical shifts of myristyl alcohol and linoleic acid, the following are the predicted key ¹H and ¹³C NMR signals for this compound in CDCl₃.

This compound (Predicted)

¹H NMR Chemical Shift (ppm)Assignment¹³C NMR Chemical Shift (ppm)Assignment
~5.34 (m)-CH=CH-~173.3C=O
~4.05 (t)-O-CH₂-~130.2, 128.0-CH=CH-
~2.77 (t)=CH-CH₂-CH=~64.4-O-CH₂-
~2.28 (t)-CH₂-C=O~34.3-CH₂-C=O
~2.04 (q)-CH₂-CH=CH-~20-32Aliphatic -CH₂-
~1.62 (quint)-O-CH₂-CH₂-~25.6=CH-CH₂-CH=
~1.25 (s)Aliphatic -(CH₂)n-~14.1-CH₃
~0.88 (t)-CH₃

Potential Impurities

ImpurityKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
Linoleic Acid ~10-12 (br s, -COOH), ~2.35 (t, -CH₂-COOH)~179 (-COOH), ~34.1 (-CH₂-COOH)
Myristyl Alcohol ~3.64 (t, -CH₂-OH)~62.9 (-CH₂-OH)
Oxidation Products (e.g., hydroperoxides) ~8.0-8.8 (hydroperoxide protons)[4]Signals in the 70-90 ppm range for carbon bearing hydroperoxide
Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is expected to show the following characteristic absorption bands.

This compound (Predicted)

Wavenumber (cm⁻¹)Assignment
~3010=C-H stretch (alkene)
~2925, 2855C-H stretch (alkane)
~1740C=O stretch (ester)
~1465C-H bend (alkane)
~1160C-O stretch (ester)

Potential Impurities

ImpurityCharacteristic FT-IR Bands (cm⁻¹)
Linoleic Acid ~3300-2500 (broad, O-H stretch of carboxylic acid), ~1710 (C=O stretch of carboxylic acid)
Myristyl Alcohol ~3600-3200 (broad, O-H stretch)
Water ~3600-3200 (broad, O-H stretch)

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reproducible and reliable data.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS, or a high molecular weight compound with a single, sharp resonance).

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 5 seconds (to ensure full relaxation for quantitative analysis).

    • Number of Scans: 16-64, depending on the sample concentration.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 10-30 seconds (longer delay needed for quaternary carbons).

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Data Analysis: Integrate the signals corresponding to this compound and any identified impurities. The purity can be calculated by comparing the integral of the analyte to the sum of all integrals.

FT-IR Spectroscopy
  • Sample Preparation: Place a small drop of the neat this compound oil on an Attenuated Total Reflectance (ATR) crystal or between two potassium bromide (KBr) plates to form a thin film.

  • Instrument Parameters:

    • Spectrometer: A standard FT-IR spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify the characteristic peaks for the ester functional group and the aliphatic chains. Look for the absence of broad O-H bands (indicating residual alcohol, carboxylic acid, or water) and any unexpected peaks that might suggest other impurities.

GC-MS
  • Sample Preparation (if necessary): While this compound is sufficiently volatile for GC-MS, analysis can be improved by derivatization to fatty acid methyl esters (FAMEs) if free fatty acids are a concern. A common method is transesterification with methanolic HCl or BF₃/methanol.

  • Instrument Parameters:

    • Gas Chromatograph: Equipped with a capillary column suitable for fatty acid ester analysis (e.g., DB-23, HP-88).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 250 °C) to separate components by boiling point.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operated in electron ionization (EI) mode.

    • Scan Range: m/z 40-500.

  • Data Analysis: Identify peaks in the chromatogram and compare their mass spectra to a library (e.g., NIST) for identification. Quantify impurities by comparing their peak areas to that of the main this compound peak or an internal standard.

Visualizing Workflows and Relationships

Graphviz diagrams can effectively illustrate the logical flow of analysis and the relationships between different components.

Experimental_Workflow cluster_NMR NMR Analysis cluster_FTIR FT-IR Analysis cluster_GCMS GC-MS Analysis NMR_Sample Sample + CDCl3 + Internal Std NMR_Acquire Acquire 1H & 13C Spectra NMR_Sample->NMR_Acquire NMR_Process Process & Integrate NMR_Acquire->NMR_Process NMR_Result Structural Confirmation & Purity (%) NMR_Process->NMR_Result FTIR_Sample Neat Sample on ATR FTIR_Acquire Acquire IR Spectrum FTIR_Sample->FTIR_Acquire FTIR_Process Identify Functional Groups FTIR_Acquire->FTIR_Process FTIR_Result Presence/Absence of Impurity Classes FTIR_Process->FTIR_Result GCMS_Sample Sample (+/- Derivatization) GCMS_Inject Inject into GC-MS GCMS_Sample->GCMS_Inject GCMS_Separate Separate by Volatility GCMS_Inject->GCMS_Separate GCMS_Detect Detect by Mass GCMS_Separate->GCMS_Detect GCMS_Process Identify by Fragmentation GCMS_Detect->GCMS_Process GCMS_Result Identification & Quantification of Volatiles GCMS_Process->GCMS_Result

Fig 1. Experimental workflow for spectroscopic purity analysis.

Purity_Confirmation_Logic Start This compound Sample NMR_Check NMR: Correct structure? Signals of impurities? Start->NMR_Check FTIR_Check FT-IR: Expected functional groups? Absence of -OH? NMR_Check->FTIR_Check Yes Impure Impure: Identify & Quantify NMR_Check->Impure No MS_Check MS: Correct molecular ion? Impurity peaks? FTIR_Check->MS_Check Yes FTIR_Check->Impure No Pure Confirmed Pure MS_Check->Pure Yes MS_Check->Impure No

Fig 2. Logical flow for purity confirmation.

Impurity_Signal_Pathway ML This compound (Pure) Spectrum Observed Spectrum ML->Spectrum Expected Signals Impurity Impurity (e.g., Linoleic Acid) Impurity->Spectrum Anomalous Signals

Fig 3. Impurity effect on spectroscopic signals.

Conclusion

The comprehensive purity assessment of this compound is best achieved through a combination of spectroscopic techniques. NMR spectroscopy provides unparalleled structural confirmation and quantification of major components and impurities. FT-IR offers a rapid screening for the presence of key functional group impurities. Mass spectrometry, particularly when coupled with chromatography, delivers high sensitivity for the detection and identification of trace volatile and non-volatile impurities. By understanding the strengths and limitations of each method and employing them strategically, researchers can confidently ascertain the purity of their this compound samples, ensuring the integrity and reliability of their scientific work.

References

The Unseen Contender: In Vivo Validation of Myristyl Linoleate for Enhanced Skin Texture

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the perpetual quest for novel compounds that visibly enhance skin texture, the scientific community has extensively validated a range of active ingredients. While staples like retinoids and niacinamide have a wealth of clinical data supporting their efficacy, emerging molecules such as myristyl linoleate (B1235992) are gaining attention for their potential skin-perfecting properties. This guide provides a comparative analysis of myristyl linoleate against established alternatives, supported by a review of relevant in vivo experimental data and detailed methodologies for assessing skin texture.

This compound is an ester of myristic acid and linoleic acid. Its potential benefits are inferred from the well-documented effects of its constituent parts. Linoleic acid, an essential fatty acid, is a crucial component of the skin's natural barrier, contributing to the synthesis of ceramides (B1148491) that maintain hydration and structural integrity[1][2][3]. Topical application of linoleic acid has been shown to repair the skin barrier, increase hydration, and improve overall skin condition[4][5]. Myristic acid, a saturated fatty acid, functions as an emollient, contributing to a smoother skin feel.

Comparative Analysis of Skin Texture-Improving Ingredients

To provide a clear perspective on the potential performance of this compound, this section compares it with leading ingredients known for their tangible effects on skin texture.

IngredientMechanism of ActionKey In Vivo Findings
This compound (Inferred) Combines the barrier-reinforcing properties of linoleic acid with the emollient effects of myristic acid. Expected to improve skin hydration and smoothness.Direct in vivo data is limited. Efficacy is extrapolated from studies on linoleic acid, which show improved skin barrier function and hydration[4][5].
Retinoids (e.g., Retinol, Retinaldehyde) Vitamin A derivatives that accelerate cell turnover, stimulate collagen production, and improve epidermal thickness[6][7][8][9][10].Significant reductions in fine lines, wrinkles, and skin roughness. Improved skin texture and overall appearance observed in numerous clinical trials[6][7][8][11].
Niacinamide A form of Vitamin B3 that enhances skin barrier function, increases ceramide production, and exhibits anti-inflammatory properties[12][13].Clinically proven to improve skin texture, reduce fine lines and wrinkles, and enhance skin hydration. Studies show a significant decrease in transepidermal water loss (TEWL)[13][14].
Hyaluronic Acid A humectant that attracts and retains water in the skin, leading to improved hydration and plumpness.Topical application has been shown to significantly improve skin hydration, elasticity, and reduce skin roughness[15][16][17].

Quantitative Data from In Vivo Studies

The following tables summarize quantitative data from clinical trials on the performance of alternative ingredients. This data provides a benchmark against which the potential efficacy of this compound can be assessed.

Table 1: Retinoid Efficacy on Skin Texture

Study ParameterRetinoid Type & ConcentrationDurationImprovement in Skin RoughnessImprovement in Fine WrinklesReference
Profilometric AnalysisRetinaldehyde 0.05%18 weeksSignificant reductionSignificant reduction[11]
Clinical GradingRetinol (various)12 weeksSignificant improvementSignificant reduction[8]
Image AnalysisTretinoin 0.05%24 weeks-Significant improvement[7]

Table 2: Niacinamide Efficacy on Skin Barrier and Texture

Study ParameterNiacinamide ConcentrationDurationReduction in TEWLImprovement in Skin HydrationReference
Instrumental Measurement2%4 weeks27%Significant increase[13]
Clinical Grading5%12 weeks-Significant improvement in texture[14]

Table 3: Hyaluronic Acid Efficacy on Skin Hydration and Roughness

Study ParameterHyaluronic Acid TypeDurationImprovement in Skin HydrationImprovement in Skin RoughnessReference
Clinical GradingMulti-weight HA8 weeksStatistically significantStatistically significant[15][16][17]
Instrumental MeasurementOral HA12 weeksSignificant increase-

Experimental Protocols

The assessment of skin texture in a clinical setting relies on a variety of non-invasive techniques. The following are detailed methodologies for key experiments cited in the evaluation of skin-improving ingredients.

Measurement of Skin Topography (Profilometry)
  • Objective: To quantify changes in skin microrelief, including roughness and wrinkle depth.

  • Methodology:

    • High-resolution silicone replicas of the skin surface are taken from the target area (e.g., periorbital region) at baseline and specified time points during the study.

    • The replicas are analyzed using a digital image analysis system with oblique lighting to create a 3D representation of the skin surface.

    • Parameters such as average roughness (Ra) and maximum wrinkle depth (Rz) are calculated from the 3D data.

  • Instrumentation: Visiometer, PRIMOS (Phase-shifted Rapid In-vivo Measurement of Skin).

Measurement of Skin Hydration
  • Objective: To assess the water content of the stratum corneum.

  • Methodology:

    • A Corneometer® probe, which measures the electrical capacitance of the skin, is applied to the treatment area.

    • The capacitance is directly proportional to the moisture content of the skin.

    • Measurements are taken at baseline and at regular intervals throughout the study under controlled environmental conditions (temperature and humidity).

  • Instrumentation: Corneometer® CM 825.

Measurement of Transepidermal Water Loss (TEWL)
  • Objective: To evaluate the integrity of the skin barrier by measuring the amount of water that evaporates from the skin surface.[18][19][20][21][22]

  • Methodology:

    • A Tewameter® probe, consisting of two pairs of sensors that measure the temperature and relative humidity gradient, is placed on the skin.

    • The rate of water vapor loss is calculated in g/h/m².

    • Measurements are performed at baseline and subsequent visits in a draft-free room with controlled temperature and humidity. A lower TEWL value indicates a more intact skin barrier.[18][19][20][21][22]

  • Instrumentation: Tewameter® TM 300.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and processes involved in skin texture improvement, the following diagrams are provided.

Skin_Barrier_Function cluster_epidermis Epidermis Stratum Corneum Stratum Corneum Improved Barrier Function Improved Barrier Function Stratum Corneum->Improved Barrier Function Leads to Granular Layer Granular Layer Spinous Layer Spinous Layer Basal Layer Basal Layer Linoleic Acid Linoleic Acid Ceramide Synthesis Ceramide Synthesis Linoleic Acid->Ceramide Synthesis Precursor for Ceramide Synthesis->Stratum Corneum Strengthens Reduced TEWL Reduced TEWL Improved Barrier Function->Reduced TEWL Results in Increased Hydration Increased Hydration Improved Barrier Function->Increased Hydration Results in

Caption: Role of Linoleic Acid in Skin Barrier Function.

Experimental_Workflow_Skin_Texture_Assessment cluster_study_design Clinical Study Design Subject Recruitment Subject Recruitment Baseline Measurements Baseline Measurements Skin Topography (Profilometry) Skin Topography (Profilometry) Baseline Measurements->Skin Topography (Profilometry) Skin Hydration (Corneometry) Skin Hydration (Corneometry) Baseline Measurements->Skin Hydration (Corneometry) TEWL (Tewametry) TEWL (Tewametry) Baseline Measurements->TEWL (Tewametry) Product Application Product Application Follow-up Measurements Follow-up Measurements Product Application->Follow-up Measurements Follow-up Measurements->Skin Topography (Profilometry) Follow-up Measurements->Skin Hydration (Corneometry) Follow-up Measurements->TEWL (Tewametry) Data Analysis Data Analysis

Caption: In Vivo Skin Texture Assessment Workflow.

Conclusion

While direct in vivo validation for this compound is still emerging, the extensive research on its constituent, linoleic acid, provides a strong theoretical basis for its efficacy in improving skin texture. By supporting the skin's natural barrier and providing emollient properties, this compound presents a promising alternative to established ingredients. Further clinical trials are warranted to quantify its specific effects on skin roughness, hydration, and overall texture in comparison to well-documented actives like retinoids, niacinamide, and hyaluronic acid. The experimental protocols outlined in this guide provide a robust framework for such future investigations.

References

A Comparative Analysis of the Emulsifying Properties of Myristyl Linoleate and Cetyl Alcohol in Cosmetic and Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide comparing the emulsifying properties of myristyl linoleate (B1235992) and cetyl alcohol was published today, offering valuable insights for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of their respective roles in emulsion stabilization, supported by established scientific principles and outlining experimental protocols for their evaluation.

This publication addresses the critical need for objective data in the selection of excipients for emulsion-based products. By detailing the mechanisms of action and providing a framework for empirical testing, this guide aims to facilitate the development of stable and effective cosmetic and pharmaceutical formulations.

I. Introduction to Emulsifying Agents

Emulsions are fundamental to a vast array of cosmetic and pharmaceutical products, enabling the stable mixture of otherwise immiscible liquids, such as oil and water. The stability and performance of these formulations are heavily reliant on the selection of appropriate emulsifying agents. This guide focuses on a comparative analysis of two commonly used ingredients: myristyl linoleate, a fatty acid ester, and cetyl alcohol, a fatty alcohol. While both contribute to emulsion stability, they do so through distinct mechanisms and offer different sensory profiles to the final product.

II. Physicochemical Properties and Emulsifying Mechanisms

A summary of the key properties of this compound and cetyl alcohol is presented in Table 1. This data provides a foundational understanding of their chemical nature and functional roles within an emulsion system.

PropertyThis compoundCetyl Alcohol
Chemical Class Fatty Acid EsterFatty Alcohol
Primary Function Emollient, Texture EnhancerCo-emulsifier, Thickener, Stabilizer
Emulsifying Role Co-emulsifier, aids in preventing phase separation.[1]Forms a viscoelastic lamellar gel network with a primary emulsifier to stabilize the emulsion.[2][3]
Mechanism of Stabilization Primarily functions as a texture enhancer and emollient, with co-emulsifying properties that help to keep oil and water phases mixed.[1]Increases the viscosity of the external phase and, in conjunction with a primary emulsifier, forms a structured interfacial film that acts as a mechanical barrier to droplet coalescence.[2][3][4] Its polymorphic crystalline forms (α, β, and γ) influence emulsion stability.[2]
Sensory Profile Imparts a non-greasy, smooth feel.Contributes to a creamy and smooth texture.
Typical Use Level 1-10%0.5-6% as a co-emulsifier and thickener.

III. Experimental Protocols for Comparative Evaluation

To provide a framework for the direct comparison of the emulsifying properties of this compound and cetyl alcohol, the following experimental protocols are outlined. These protocols are designed to assess key performance indicators of emulsion stability.

A. Preparation of Oil-in-Water (O/W) Emulsions

A standardized oil-in-water emulsion formulation should be used as a base for comparison, with the variable being the inclusion of either this compound or cetyl alcohol as the co-emulsifier.

1. Materials:

  • Oil Phase:
  • Mineral Oil (or other suitable oil): 20%
  • Primary Emulsifier (e.g., Polysorbate 80): 5%
  • Test Co-emulsifier (this compound or Cetyl Alcohol): 3%
  • Aqueous Phase:
  • Deionized Water: q.s. to 100%
  • Preservative (e.g., Phenoxyethanol): 0.5%

2. Procedure:

  • Heat the oil phase components in a beaker to 75°C until all components are melted and uniform.
  • Heat the aqueous phase in a separate beaker to 75°C.
  • Slowly add the aqueous phase to the oil phase while homogenizing at high speed (e.g., 5000-10,000 rpm) for 5-10 minutes.
  • Continue mixing at a lower speed while allowing the emulsion to cool to room temperature.

B. Evaluation of Emulsion Stability

1. Macroscopic Observation:

  • Visually inspect the emulsions for any signs of phase separation (creaming, coalescence, or breaking) immediately after preparation and at regular intervals (e.g., 24 hours, 1 week, 1 month) under different storage conditions (e.g., room temperature, 40°C, 4°C).

2. Microscopic Analysis and Droplet Size Distribution:

  • Use an optical microscope to observe the morphology and size of the dispersed oil droplets.
  • Employ techniques such as laser diffraction, dynamic light scattering (DLS), or particle video microscopy (PVM) to quantitatively measure the droplet size distribution.[5][6] A stable emulsion will exhibit a consistent droplet size over time.

3. Rheological Measurements:

  • Utilize a rheometer to measure the viscosity and viscoelastic properties (storage modulus G' and loss modulus G'') of the emulsions.[7][8][9] Stable emulsions typically exhibit higher viscosity and a more structured network, as indicated by a higher G'.

4. Centrifugation Test:

  • Accelerate stability testing by centrifuging the emulsion samples. The formation of a separated layer (creaming index) can be quantified to compare the stability of the different formulations.

IV. Visualization of Experimental Workflow and Stabilization Mechanisms

To further elucidate the processes involved in evaluating and understanding emulsion stability, the following diagrams are provided.

Experimental_Workflow cluster_prep Emulsion Preparation cluster_eval Stability Evaluation cluster_data Data Analysis & Comparison Prep_ML Formulation with This compound Macro Macroscopic Observation Prep_ML->Macro Test Sample Micro Microscopic Analysis & Droplet Size Prep_ML->Micro Test Sample Rheo Rheological Measurements Prep_ML->Rheo Test Sample Centri Centrifugation Prep_ML->Centri Test Sample Prep_CA Formulation with Cetyl Alcohol Prep_CA->Macro Test Sample Prep_CA->Micro Test Sample Prep_CA->Rheo Test Sample Prep_CA->Centri Test Sample Compare Comparative Analysis of Emulsifying Properties Macro->Compare Micro->Compare Rheo->Compare Centri->Compare

Figure 1. Experimental workflow for comparing emulsifying properties.

Stabilization_Mechanisms cluster_ml This compound cluster_ca Cetyl Alcohol cluster_stability Emulsion Stability ML This compound (Co-emulsifier) ML_Func Improves Texture & Prevents Phase Separation ML->ML_Func contributes to Stab Stable Emulsion ML_Func->Stab CA Cetyl Alcohol (Co-emulsifier) CA_Func1 Increases Viscosity CA->CA_Func1 contributes to CA_Func2 Forms Lamellar Gel Network with Primary Emulsifier CA->CA_Func2 contributes to CA_Func1->Stab CA_Func2->Stab

Figure 2. Conceptual comparison of stabilization mechanisms.

V. Discussion and Conclusion

The selection between this compound and cetyl alcohol as a co-emulsifier should be guided by the specific requirements of the formulation. Cetyl alcohol is a well-documented and potent emulsion stabilizer, primarily through its contribution to the viscosity and structure of the emulsion's continuous phase.[2][3] Its efficacy is attributed to the formation of a viscoelastic lamellar gel network in concert with a primary emulsifier, which provides a robust barrier against droplet coalescence.[3] The crystalline form of cetyl alcohol has also been shown to play a role in the long-term stability of emulsions.[2]

This compound, on the other hand, is primarily valued for its emollient and textural benefits. While it does possess co-emulsifying properties that aid in preventing the separation of oil and water phases, its mechanism for stabilization is less defined in the scientific literature compared to cetyl alcohol.[1] It contributes to a lighter, less waxy skin feel, which may be desirable in certain cosmetic formulations.

References

Cross-Validation of HPLC and GC Methods for the Quantification of Myristyl Linoleate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of lipid compounds such as myristyl linoleate (B1235992) is critical. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used analytical techniques for this purpose. This guide provides an objective comparison of HPLC and GC methods for the quantification of myristyl linoleate, supported by typical performance data and detailed experimental protocols.

Performance Comparison

The selection of an analytical method hinges on a variety of factors including the nature of the analyte, the sample matrix, and the desired performance characteristics. HPLC is advantageous for the analysis of intact, less volatile esters without the need for derivatization, while GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), offers high sensitivity and resolution for volatile compounds, necessitating a derivatization step for fatty acid esters.

A summary of typical quantitative performance characteristics for both methods is presented below. The data is representative of the analysis of fatty acid esters similar to this compound.

ParameterHPLC (for Intact this compound)GC-FID (for Linoleic Acid Methyl Ester)Source(s)
Linearity (r²) > 0.99> 0.99[1][2]
Limit of Detection (LOD) 0.08–0.65 µg/mLLow picogram range on column[3]
Limit of Quantification (LOQ) 0.24–1.78 µg/mLTypically 3x LOD[3]
Accuracy (% Recovery) 92–106%93.33 ± 0.22%[2][4]
Precision (% RSD) < 10%< 10%[3][4]
Analysis Time 15 - 30 minutes20 - 40 minutes[5]
Sample Preparation Simple dilutionRequires derivatization (transesterification)[3][6]
Analyte Intact this compoundLinoleic Acid Methyl Ester[3][6]

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC and GC are outlined below. These protocols provide a general framework and may require optimization based on the specific sample matrix and available instrumentation.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the analysis of intact this compound.

1. Sample Preparation:

  • Dissolve a precisely weighed amount of the sample containing this compound in a suitable organic solvent such as acetonitrile (B52724) or a mixture of isopropanol (B130326) and hexane (B92381).

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

2. HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[7]

  • Mobile Phase: An isocratic elution with acetonitrile or a gradient elution with a mixture of acetonitrile and isopropanol is often effective.[1]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintain the column at a constant temperature, for example, 30°C, to ensure reproducible retention times.

  • Detection: An Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is suitable for non-UV absorbing analytes like this compound.[4] If derivatized with a UV-absorbing group, a UV detector can be used.[8]

  • Injection Volume: 10-20 µL.

3. Quantification:

  • Prepare a series of calibration standards of this compound of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography (GC) Protocol

This method requires the transesterification of this compound to its corresponding fatty acid methyl esters (FAMEs), specifically methyl linoleate, for analysis.

1. Sample Preparation (Transesterification):

  • To a known amount of the sample, add a solution of 2% sulfuric acid in methanol (B129727) or 0.5 M sodium methoxide (B1231860) in methanol.[9] Alternatively, boron trifluoride (BF3) in methanol can be used.

  • Heat the mixture in a sealed vial at a controlled temperature (e.g., 80-100°C) for a specified time (e.g., 1-2 hours) to ensure complete conversion to FAMEs.[9][10]

  • After cooling, add water and a non-polar solvent like hexane to extract the FAMEs.[11]

  • The hexane layer containing the methyl linoleate is carefully collected for GC analysis.

2. GC-FID Conditions:

  • Column: A polar capillary column, such as a DB-WAX or a cyanopropyl-based column (e.g., SP-2560), is recommended for the separation of FAMEs.[12][13]

  • Carrier Gas: Helium or hydrogen is typically used as the carrier gas at a constant flow rate.[10][14]

  • Oven Temperature Program: A temperature gradient is employed to ensure good separation of the FAMEs. For example, start at 140°C, hold for 5 minutes, then ramp to 240°C at a rate of 4°C/min.[11]

  • Injector and Detector Temperature: The injector and FID detector are typically maintained at 250°C and 280°C, respectively.[11]

  • Injection Mode: A split injection is commonly used to avoid column overloading.

  • Injection Volume: 1 µL.

3. Quantification:

  • A calibration curve is constructed using standard solutions of methyl linoleate.

  • The concentration of methyl linoleate in the sample is determined from its peak area and the calibration curve.

  • The amount of this compound in the original sample is then calculated based on the stoichiometric conversion to methyl linoleate.

Method Cross-Validation Workflow

The cross-validation of HPLC and GC methods is crucial to ensure the accuracy and reliability of the analytical data. The following diagram illustrates a typical workflow for this process.

G cluster_prep Sample Preparation cluster_data Data Processing & Comparison Sample This compound Sample Prep_HPLC Dilution Sample->Prep_HPLC Prep_GC Transesterification to FAMEs Sample->Prep_GC HPLC HPLC Analysis (Intact this compound) Prep_HPLC->HPLC GC GC-FID Analysis (Methyl Linoleate) Prep_GC->GC Data_HPLC Quantification of This compound HPLC->Data_HPLC Data_GC Quantification of Methyl Linoleate GC->Data_GC Comparison Statistical Comparison (e.g., t-test, Bland-Altman) Data_HPLC->Comparison Conversion Stoichiometric Conversion to This compound Data_GC->Conversion Conversion->Comparison G Start Analytical Goal Intact Quantify Intact Ester? Start->Intact Volatile Is Derivatization Acceptable? Intact->Volatile No HPLC HPLC Method Intact->HPLC Yes Volatile->HPLC No GC GC Method Volatile->GC Yes

References

Enhancing Retinoic Acid Therapy: A Comparative Guide to Tolerability Agents

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Myristyl Nicotinate (B505614) and the Theoretical Potential of Myristyl Linoleate (B1235992) in Mitigating Retinoid-Induced Irritation

Note to the reader: Extensive research has been conducted on the use of myristyl nicotinate to improve the tolerability of retinoic acid therapy. However, there is a notable lack of direct experimental data on the specific effects of myristyl linoleate in this context. This guide will therefore present the robust findings related to myristyl nicotinate and explore the theoretical potential of this compound based on the known properties of its constituent parts: myristic acid and linoleic acid.

Retinoic acid and its derivatives are mainstays in dermatology, renowned for their efficacy in treating acne, photoaging, and other skin disorders. Their mechanism of action, however, frequently leads to undesirable side effects such as erythema, scaling, dryness, and stinging, collectively known as retinoid dermatitis. These tolerability issues can significantly impact patient adherence and therapeutic outcomes. This guide provides a comparative analysis of chemical agents designed to mitigate these side effects, with a focus on the well-documented effects of myristyl nicotinate and the hypothesized benefits of this compound.

Myristyl Nicotinate: An Evidence-Based Approach to Improving Tolerability

Myristyl nicotinate (MN), a lipophilic derivative of niacin (vitamin B3), has been clinically shown to enhance skin barrier function and improve the tolerability of retinoic acid therapy without compromising its efficacy.[1][2][3] The primary mechanism involves mitigating the barrier impairment caused by retinoic acid.

Key Experimental Data

A significant double-blind, placebo-controlled pilot study provides the bulk of our understanding of myristyl nicotinate's effects when used in conjunction with retinoic acid therapy for facial photodamage.[1][2]

Table 1: Effect of Myristyl Nicotinate (MN) on Retinoic Acid (RA)-Induced Changes in Skin Barrier Function

ParameterRetinoic Acid Only (Placebo Pre-treatment)Myristyl Nicotinate + Retinoic Acid (MN Pre-treatment)Percentage Improvement with MNp-value
Stratum Corneum Thinning ~25% decrease from baselineAmeliorated (prevented thinning)Not specified, but statistically significant amelioration<0.005 (MN vs. RA alone)
Transepidermal Water Loss (TEWL) ~45% increase from baselineProtected against the increaseNot specified, but statistically significant protection=0.056 (MN vs. Placebo)

Table 2: Clinical Tolerability of Retinoic Acid Therapy with and without Myristyl Nicotinate

Side EffectIncidence with PlaceboIncidence with Concurrent MNIncidence with Prior and Concurrent MN
Tightness/Dryness High (not quantified)Decreased frequencyFurther reduced frequency
Stinging High (not quantified)Decreased frequencyFurther reduced frequency
Burning High (not quantified)Decreased frequencyFurther reduced frequency
Tingling 2%Not specifiedReduced to 0%

Data compiled from a study involving female subjects with mild to moderate facial photodamage over a 3-month treatment period.[1][2][4]

Experimental Protocol: Clinical Evaluation of Myristyl Nicotinate and Retinoic Acid
  • Study Design: A double-blind, placebo-controlled pilot study.

  • Participants: Female subjects presenting with mild to moderate facial photodamage.

  • Methodology:

    • Run-in Period (1 month): Subjects were randomized to receive either a placebo cream or a myristyl nicotinate (MN) cream to apply to the face.

    • Treatment Phase (3 months): All subjects initiated retinoic acid therapy. The two groups continued to apply either the placebo or the MN cream concurrently with the retinoic acid.

    • Assessments:

      • Skin Biopsies: Analyzed for changes in stratum corneum and epidermal thickness. Immunohistochemistry was used to assess markers of cell proliferation (Ki67) and differentiation (loricrin).

      • Transepidermal Water Loss (TEWL): Measured to quantify skin barrier function.

      • Clinical Grading: Dermatologists assessed clinical improvement and side effects.

      • Self-Assessment: Subjects completed questionnaires regarding the tolerability of the therapy.[1][2][4]

Signaling Pathways and Workflow

The mechanism by which myristyl nicotinate improves the skin barrier and retinoic acid tolerability is multifaceted. It is hypothesized to enhance the synthesis of barrier lipids, which is disrupted by retinoic acid.

Myristyl_Nicotinate_Mechanism cluster_0 Retinoic Acid (RA) Monotherapy cluster_1 RA Therapy with Myristyl Nicotinate (MN) RA Retinoic Acid Application Barrier_Disruption Skin Barrier Disruption (Stratum Corneum Thinning, Lipid Depletion) RA->Barrier_Disruption TEWL Increased Transepidermal Water Loss (TEWL) Barrier_Disruption->TEWL Irritation Clinical Irritation (Erythema, Scaling, Stinging) TEWL->Irritation MN Myristyl Nicotinate Application Barrier_Support Enhanced Skin Barrier Function (Improved Lipid Synthesis) MN->Barrier_Support Reduced_Disruption Mitigated Barrier Disruption Barrier_Support->Reduced_Disruption RA_MN Retinoic Acid Application RA_MN->Reduced_Disruption Reduced_TEWL Normalized TEWL Reduced_Disruption->Reduced_TEWL Improved_Tolerability Improved Tolerability Reduced_TEWL->Improved_Tolerability

Caption: Proposed mechanism of Myristyl Nicotinate in improving Retinoic Acid tolerability.

Experimental_Workflow Start Recruitment (Females with Facial Photodamage) Randomization Randomization Start->Randomization Group_A Group A: Placebo Cream Randomization->Group_A Group_B Group B: Myristyl Nicotinate Cream Randomization->Group_B Run_In 1-Month Run-in Period Group_A->Run_In Group_B->Run_In Treatment 3-Month Treatment Period (All subjects receive Retinoic Acid) Run_In->Treatment Assessments Assessments (Biopsy, TEWL, Clinical Grading) Treatment->Assessments

Caption: Workflow of the double-blind, placebo-controlled clinical trial.

This compound: A Theoretical Framework

While direct evidence is lacking, the potential for this compound to improve retinoid tolerability can be inferred from the known functions of its constituent molecules: myristic acid and linoleic acid. This compound is an ester formed from myristyl alcohol (derived from myristic acid) and linoleic acid.

  • Linoleic Acid: An essential omega-6 fatty acid, linoleic acid is a crucial component of ceramides, which are vital for maintaining the skin's barrier integrity and water-holding capacity.[5] Topical application of linoleic acid has been shown to help repair a compromised skin barrier. Furthermore, some studies suggest that linoleic acid and its derivatives possess anti-inflammatory properties.[6][7]

  • Myristic Acid: This saturated fatty acid acts as an emollient and surfactant.[8] As an emollient, it can help to soften and smooth the skin, which could counteract the drying effects of retinoids. Recent studies have also indicated that myristic acid itself can reduce skin inflammation and nociception (the perception of pain or stinging).[9]

Hypothesized Mechanism of Action

The combination of these two fatty acids in this compound suggests a dual-action potential:

  • Barrier Reinforcement: The linoleic acid component could be integrated into the skin's lipid matrix, helping to counteract the barrier-disrupting effects of retinoic acid.

  • Emollience and Anti-inflammation: The myristic acid component could provide immediate emollient benefits, reducing the sensations of dryness and tightness, while also potentially exerting a mild anti-inflammatory effect.

Comparison with Other Alternatives

Several other strategies are employed to enhance the tolerability of retinoic acid therapy.

Table 3: Comparison of Retinoid Tolerability-Enhancing Agents

Agent / StrategyPrimary MechanismKey AdvantagesKey Disadvantages
Myristyl Nicotinate Enhances skin barrier functionClinically proven to reduce irritation without impacting efficacy[1][2]Requires consistent, often pre-emptive, use.
This compound (Theoretical) Barrier repair (linoleic acid), Emollience (myristic acid)Potentially offers dual benefits of barrier support and soothing.Lacks direct clinical evidence for use with retinoids.
Lower Retinoid Concentration Reduced dosage of the active ingredientSimple to implement, generally less irritating[5]May have reduced efficacy compared to higher concentrations.
Advanced Formulations (e.g., Microsponge) Slow, controlled release of the retinoidCan significantly reduce irritation while maintaining efficacy[6]May be more expensive; not available for all retinoids.
Adapalene (3rd Gen. Retinoid) Selective RARβ and RARγ receptor agonistGenerally considered the best-tolerated topical retinoid[6]May be less potent for certain indications compared to tretinoin (B1684217) or tazarotene.
Bakuchiol Functional analog of retinol (B82714)Natural alternative, better tolerated than retinol in some studies[10]Less extensive research and potentially lower efficacy than prescription retinoids.
Co-formulation with Anti-Inflammatories Direct suppression of inflammatory pathwaysCan target specific inflammatory responsesMay have its own side effects or formulation challenges.

Conclusion

For drug development professionals and researchers, myristyl nicotinate stands as a well-validated compound for improving the tolerability of retinoic acid therapy by mitigating skin barrier damage. The quantitative data from clinical trials robustly supports its use to increase patient compliance and success with retinoid regimens.

While this compound remains a theoretical contender, its composition suggests a plausible mechanism for achieving similar, if not complementary, benefits. The known barrier-fortifying and anti-inflammatory properties of linoleic acid, combined with the emollient and soothing potential of myristic acid, make this compound a compelling candidate for future investigation. Head-to-head clinical trials comparing this compound to myristyl nicotinate and other tolerability-enhancing strategies would be necessary to validate its potential and determine its place in advanced dermatological formulations.

References

Safety Operating Guide

Proper Disposal of Myristyl Linoleate: A General Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential information on the recommended disposal procedures for Myristyl linoleate (B1235992), a fatty acid ester.

Summary of Key Disposal and Safety Parameters

While specific quantitative data for Myristyl linoleate is not available, the following table outlines the typical information that would be found in an SDS. Researchers should aim to identify this information for this compound through their chemical supplier or internal safety resources.

ParameterTypical Value/InformationNotes
Physical State Liquid or waxy solidInfluences handling and spill cleanup procedures.
Hazard Classification Generally considered non-hazardous.Verify with supplier-provided information.
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses, lab coat.Standard laboratory PPE is typically sufficient.
Spill Cleanup Absorb with inert material (e.g., vermiculite, sand).Prevent entry into waterways.
Disposal Method Incineration or landfill in accordance with regulations.Must be disposed of as chemical waste.
Waste Codes Varies by jurisdiction.Consult your EHS department for appropriate codes.

Step-by-Step Disposal Protocol

The following protocol outlines a general, step-by-step procedure for the disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a fully buttoned lab coat.

  • Use chemical-resistant gloves, such as nitrile gloves.

  • Wear safety glasses with side shields or chemical splash goggles.

2. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • The container should be made of a compatible material (e.g., high-density polyethylene).

  • The label should clearly identify the contents as "Waste this compound" and include any other information required by your institution.

  • Do not mix with other waste streams unless explicitly permitted by your EHS department.

3. Storage of Waste:

  • Store the waste container in a designated satellite accumulation area or the main chemical waste storage area.

  • Ensure the storage area is well-ventilated and away from sources of ignition.

  • Keep the container tightly closed when not in use.

4. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent, such as vermiculite, sand, or commercial sorbent pads.

  • Collect the absorbed material and contaminated cleaning supplies in a sealed container for disposal as chemical waste.

  • For large spills, evacuate the area and contact your institution's emergency response team.

5. Final Disposal:

  • Arrange for the pickup and disposal of the waste container through your institution's EHS department or a licensed chemical waste disposal contractor.

  • Ensure all required paperwork is completed accurately.

Disposal Workflow

The following diagram illustrates the general decision-making process for the proper disposal of laboratory chemical waste like this compound.

General Chemical Disposal Workflow

By following these general guidelines and, most importantly, adhering to your institution's specific protocols and all relevant regulations, you can ensure the safe and responsible disposal of this compound and other laboratory chemicals.

Essential Safety and Operational Guide for Handling Myristyl Linoleate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of Myristyl linoleate (B1235992). The following information is synthesized from safety data sheets of chemically related compounds, providing a robust framework for safe laboratory practices in the absence of a specific Safety Data Sheet (SDS) for Myristyl linoleate.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a comprehensive approach to personal and environmental safety is crucial. The following table summarizes the recommended PPE and safety measures.

CategoryRequirementSpecification
Hand Protection Chemical-resistant glovesNitrile, neoprene, or polyvinyl alcohol gloves are recommended. Inspect gloves for integrity before each use.[1][2]
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory to protect against splashes.[1][2]
Skin and Body Protection Laboratory coatA standard laboratory coat should be worn and buttoned to its full length.[1]
Respiratory Protection Not generally required under normal useUse in a well-ventilated area. If aerosols may be generated or ventilation is poor, a NIOSH-approved respirator may be necessary.[1][2]
Hygiene Measures Good laboratory hygieneWash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1][3]

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area.[1][2]

  • Keep the container tightly closed when not in use.[1][2]

  • Store away from strong oxidizing agents, acids, and alkalis.[1][2]

Handling Procedure:

  • Ensure the work area is clean and organized.

  • Don the appropriate PPE as outlined in the table above.

  • Dispense the required amount of this compound carefully to avoid splashing or creating aerosols.[1]

  • If heating the substance, do so in a well-ventilated area or under a fume hood.[1]

  • After use, securely close the container.[1]

  • Clean the work area and any contaminated equipment.

  • Remove and properly dispose of or decontaminate PPE.

  • Wash hands thoroughly.[1]

Spill and Disposal Plan

Immediate and appropriate response to spills and proper disposal of waste are essential for laboratory safety and environmental protection.

Spill Response:

  • Small Spills:

    • Control all sources of ignition.[2]

    • Contain the spill with an inert absorbent material (e.g., sand, vermiculite, or proprietary oil drying granules). Do not use flammable materials like sawdust.[1][2][4]

    • Collect the absorbed material using spark-proof tools and place it into a suitable, labeled container for disposal.[5][6]

    • Clean the spill area with soap and water.[1][2]

  • Large Spills:

    • Evacuate the area immediately.[1]

    • Ensure adequate ventilation.[1]

    • Contain the spill using appropriate barriers.[1]

    • Follow the procedure for small spills for cleanup.

    • If the spill is too large to handle, involves other hazardous materials, or poses a threat to personnel, contact your institution's Environmental Health and Safety (EHS) office or emergency services.[6]

Waste Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[1][2]

  • Do not pour down the drain.[1][2]

  • Contaminated absorbent materials and PPE should be collected in a sealed, labeled container for hazardous waste disposal.[2][6]

  • Empty containers should be thoroughly cleaned with a detergent before disposal or recycling.[2]

Chemical Spill Workflow

The following diagram illustrates the logical workflow for responding to a chemical spill of this compound.

Spill_Response_Workflow cluster_assessment Assessment cluster_response Response cluster_disposal Disposal & Reporting Spill_Occurs Spill Occurs Assess_Spill Assess Spill Size & Hazard Spill_Occurs->Assess_Spill Small_Spill Small Spill (<1 Liter) Assess_Spill->Small_Spill Minor Large_Spill Large Spill (>1 Liter) Assess_Spill->Large_Spill Major Don_PPE Don Appropriate PPE Small_Spill->Don_PPE Evacuate Evacuate Area & Call for Help Large_Spill->Evacuate Contain_Spill Contain Spill with Inert Absorbent Don_PPE->Contain_Spill Cleanup Collect Absorbed Material Contain_Spill->Cleanup Decontaminate_Area Clean Area with Soap & Water Cleanup->Decontaminate_Area Dispose_Waste Dispose of Waste per Regulations Decontaminate_Area->Dispose_Waste Document_Incident Document Incident Dispose_Waste->Document_Incident

Caption: Workflow for this compound Spill Response.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.